3-Ethyl-2-hydroxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408142. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGYRAPTDJTYGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324990 | |
| Record name | 3-ethyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-51-6 | |
| Record name | NSC408142 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-ethyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Ethyl-2-hydroxybenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway to 3-Ethyl-2-hydroxybenzoic acid, a valuable substituted salicylic acid derivative. The primary focus of this document is the Kolbe-Schmitt reaction, the most direct and industrially relevant method for the ortho-carboxylation of 2-ethylphenol. This guide delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses the critical parameters that influence reaction yield and regioselectivity. Furthermore, it includes essential information on product purification, characterization, and safety considerations. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require a thorough understanding of the preparation of this and related compounds.
Introduction and Significance
This compound, also known as 3-ethylsalicylic acid, belongs to the class of substituted salicylic acids. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates. Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, with the most famous example being acetylsalicylic acid (aspirin)[1]. The introduction of an ethyl group at the 3-position of the salicylic acid scaffold can modulate its physicochemical properties, such as lipophilicity and steric hindrance, potentially leading to altered biological activity and selectivity for specific molecular targets.
The synthesis of this compound is most effectively achieved through the Kolbe-Schmitt reaction , a carboxylation process that utilizes carbon dioxide to introduce a carboxylic acid group onto a phenol ring[2][3]. This reaction is a cornerstone of industrial organic synthesis for the production of aromatic hydroxy acids[4]. This guide will provide a detailed exploration of this synthetic route, starting from the readily available precursor, 2-ethylphenol.
The Kolbe-Schmitt Reaction: A Mechanistic Perspective
The Kolbe-Schmitt reaction is a nucleophilic aromatic substitution that proceeds via the carboxylation of a phenoxide ion[1][2]. The reaction is typically carried out under elevated temperature and pressure. The choice of the alkali metal counter-ion plays a crucial role in directing the regioselectivity of the carboxylation, with sodium ions favoring the formation of the ortho-isomer (salicylate) and potassium ions favoring the para-isomer[1][5].
The synthesis of this compound from 2-ethylphenol follows these established principles. The key mechanistic steps are outlined below:
-
Deprotonation: 2-Ethylphenol is treated with a strong base, typically sodium hydroxide, to form the sodium 2-ethylphenoxide. This step is critical as the phenoxide is a much more potent nucleophile than the corresponding phenol.
-
Electrophilic Attack: The electron-rich phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide. The reaction is believed to proceed through a transition state where the sodium ion coordinates with the oxygen atoms of both the phenoxide and carbon dioxide, facilitating the ortho-carboxylation.
-
Tautomerization: The resulting intermediate undergoes tautomerization to restore the aromaticity of the ring, forming the sodium salt of this compound.
-
Acidification: The final step involves the acidification of the reaction mixture with a strong mineral acid, such as sulfuric or hydrochloric acid, to protonate the carboxylate and precipitate the desired this compound.
The preference for ortho-carboxylation with a sodium counter-ion is attributed to the formation of a chelate-like intermediate between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule, which pre-organizes the reactants for attack at the ortho position.
Visualizing the Pathway: The Kolbe-Schmitt Reaction of 2-Ethylphenol
Sources
An In-depth Technical Guide to 3-Ethyl-2-hydroxybenzoic Acid (CAS: 4295-51-6) for Researchers and Drug Development Professionals
Introduction
3-Ethyl-2-hydroxybenzoic acid, also known as 3-ethylsalicylic acid, is a substituted aromatic carboxylic acid with the CAS number 4295-51-6. As a derivative of salicylic acid, it holds potential for investigation in various fields of chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its physicochemical properties, a proposed synthesis methodology, analytical considerations, and its potential applications in drug discovery, with a particular focus on its prospective role as a modulator of the CD73 signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below. It is important to note that while some data is experimentally derived, other parameters are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 4295-51-6 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |
| Molecular Weight | 166.17 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Ethylsalicylic acid | [1] |
| Predicted Melting Point | 114.77 °C | [4] |
| Predicted Boiling Point | 304.33 °C at 760 mmHg | [4] |
| Predicted XlogP | 3.3 | [5][6] |
Proposed Synthesis: The Kolbe-Schmitt Reaction
A plausible and well-established method for the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[7][8][9] For the synthesis of this compound, the logical starting material would be 2-ethylphenol. The reaction proceeds by first forming the sodium salt of 2-ethylphenol, which is then carboxylated under pressure with carbon dioxide. The ortho position to the hydroxyl group is preferentially carboxylated due to the directing effect of the phenoxide.
Proposed Step-by-Step Protocol
Disclaimer: The following protocol is a proposed method based on the general principles of the Kolbe-Schmitt reaction and has not been experimentally validated for this specific substrate. Researchers should conduct their own optimization and safety assessments.
-
Preparation of Sodium 2-ethylphenoxide: In a suitable pressure reactor, dissolve 2-ethylphenol in a dry, high-boiling point aprotic solvent. Under an inert atmosphere (e.g., nitrogen or argon), carefully add an equimolar amount of a strong base, such as sodium hydride or sodium hydroxide, to form the sodium 2-ethylphenoxide salt. The reaction is typically exothermic and may require cooling.
-
Solvent Removal: If a solvent was used for the salt formation, it should be removed under vacuum to yield the dry sodium 2-ethylphenoxide powder. The dryness of the salt is crucial for the success of the carboxylation step.[8]
-
Carboxylation: The pressure reactor containing the dry sodium 2-ethylphenoxide is then pressurized with dry carbon dioxide to a pressure of 5-100 atm. The reactor is heated to a temperature between 125-200 °C for several hours.[7] The specific conditions of temperature, pressure, and reaction time will require optimization.
-
Work-up and Purification: After cooling the reactor to room temperature and venting the excess CO₂, the solid reaction mixture is dissolved in water. The resulting aqueous solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound. The crude product can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Proposed workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, a phenolic hydroxyl proton, and a carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,3-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the benzene ring, and the two carbons of the ethyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group and the carboxylic acid, the C=O stretch of the carboxylic acid, and C-H and C=C stretching vibrations of the aromatic ring and the ethyl group.
-
Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), should show a molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ).
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for monitoring the progress of the synthesis reaction. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be a good starting point for method development.[10][11] Detection can be achieved using a UV detector, with the detection wavelength set at the absorbance maximum of the compound.
Potential Applications in Drug Discovery: A Focus on CD73 Inhibition
While specific biological activity data for this compound is limited in the public domain, its structural similarity to salicylic acid and its mention as a useful research chemical for the preparation of 5-sulfamoyl-2-hydroxybenzamide derivatives as CD73 inhibitors suggest its potential in this area.[12]
The CD73 Signaling Pathway in Cancer Immunotherapy
CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the tumor microenvironment by generating immunosuppressive adenosine.[13][14] The pathway is initiated by the release of adenosine triphosphate (ATP) from stressed or dying cells. ATP is then hydrolyzed to adenosine monophosphate (AMP) by the ectonucleotidase CD39. Subsequently, CD73 catalyzes the dephosphorylation of AMP to adenosine.[13]
Adenosine then binds to its receptors (primarily A2A and A2B receptors) on various immune cells, including T cells and natural killer (NK) cells, triggering a signaling cascade that dampens their anti-tumor activity.[14][15] This creates an immunosuppressive shield that allows cancer cells to evade immune surveillance. Consequently, inhibiting CD73 is a promising strategy in cancer immunotherapy to reduce the levels of immunosuppressive adenosine and restore the anti-tumor immune response.[1][9]
Caption: The CD73-adenosine signaling pathway and the potential point of intervention.
Given that non-nucleotide small molecules are being actively investigated as CD73 inhibitors, this compound represents a scaffold of interest for the design and synthesis of novel therapeutic agents targeting this pathway.[9][16]
Safety and Handling
Based on available safety data, this compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Directions
This compound is a readily accessible synthetic building block with potential applications in medicinal chemistry, particularly in the development of CD73 inhibitors for cancer immunotherapy. While there is a clear plausible route for its synthesis, there is a notable lack of published experimental data on its detailed characterization and specific biological activities.
Future research should focus on:
-
The experimental validation and optimization of the proposed synthesis protocol.
-
Comprehensive spectroscopic and crystallographic characterization of the compound.
-
In vitro and in vivo evaluation of its inhibitory activity against CD73 and its effects on immune cell function.
-
Structure-activity relationship (SAR) studies to design more potent and selective analogs.
This technical guide provides a solid foundation for researchers to embark on the further investigation of this compound and unlock its full potential in the field of drug discovery.
References
-
Assay Genie. (2024, October 21). CD73: Combating Tumor Immunosuppression by Targeting Adenosine. Retrieved from [Link]
-
MDPI. (n.d.). Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Grokipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 23). Kolbe-Schmitt Reaction. Retrieved from [Link]
-
MDPI. (n.d.). The Clinical Significance of CD73 in Cancer. Retrieved from [Link]
-
PubMed Central. (2021, November 25). Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach. Retrieved from [Link]
-
PubMed. (2020, April 23). Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73. Retrieved from [Link]
-
ResearchGate. (2025, August 8). A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. Retrieved from [Link]
-
Science and Education Publishing. (2025, July 20). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis of alkylsalicylic acids as antimicrobial agents. Retrieved from [Link]
-
Durham University. (n.d.). Alkylation of Salicylic Acids. Retrieved from [Link]
-
ACS Publications. (2025, March 19). Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylsalicylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Process for production of hydroxybenzoic acids.
-
PubMed. (1987, July). Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques. Retrieved from [Link]
- Google Patents. (n.d.). Process for making 2-alkyl-3-hydroxybenzoic acids.
-
European Patent Office. (2000, June 14). Process for making 2-alkyl-3-hydroxybenzoic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on a Some Analytical Methods for Determination of Salicylic Acid. Retrieved from [Link]
-
MDPI. (n.d.). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing alkyl salicylic acid and/or alkyl salicylate.
-
PubMed Central. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H10O3). Retrieved from [Link]
-
Google Patents. (2008, December 5). United States Patent. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 9. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 4295-51-6 [chemicalbook.com]
- 13. assaygenie.com [assaygenie.com]
- 14. mdpi.com [mdpi.com]
- 15. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 16. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 3-Ethyl-2-hydroxybenzoic Acid: In-Depth Analysis and Predicted Data
This technical guide provides a detailed exploration of the spectral characteristics of 3-Ethyl-2-hydroxybenzoic acid (also known as 3-ethylsalicylic acid). In the dynamic fields of pharmaceutical research and drug development, comprehensive structural elucidation of novel or modified compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, offering a deep dive into the molecular architecture and bonding of a substance.
Molecular Structure and its Spectroscopic Implications
This compound is a derivative of salicylic acid, featuring an ethyl group substituted at the third position of the benzene ring. This seemingly simple modification introduces distinct features in its spectral data compared to the parent molecule, salicylic acid. The presence of the carboxylic acid, hydroxyl, and ethyl groups, all in close proximity on the aromatic ring, creates a unique electronic environment that will be reflected in the NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the number and connectivity of the protons and carbons.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the ethyl group protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electron-donating nature of the hydroxyl and ethyl groups and the electron-withdrawing nature of the carboxylic acid group.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | > 10.0 | Singlet (broad) | - |
| -OH | 9.0 - 10.0 | Singlet (broad) | - |
| H-6 | 7.8 - 8.0 | Doublet of doublets | ~7-8, ~1-2 |
| H-4 | 7.3 - 7.5 | Triplet | ~7-8 |
| H-5 | 6.8 - 7.0 | Doublet of doublets | ~7-8, ~1-2 |
| -CH₂- | 2.6 - 2.8 | Quartet | ~7.5 |
| -CH₃ | 1.1 - 1.3 | Triplet | ~7.5 |
Causality Behind Predictions: The predicted chemical shifts are based on the analysis of related structures. For instance, the aromatic protons of salicylic acid show a characteristic pattern which will be modified by the introduction of the ethyl group[1][2]. The ethyl group at C-3 will cause a slight upfield shift for the adjacent protons (H-4) and influence the coupling patterns. The broad singlets for the -COOH and -OH protons are due to hydrogen bonding and chemical exchange.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 170 - 175 |
| C-2 (C-OH) | 160 - 165 |
| C-3 (C-CH₂CH₃) | 138 - 142 |
| C-1 (C-COOH) | 115 - 120 |
| C-6 | 135 - 138 |
| C-4 | 128 - 132 |
| C-5 | 118 - 122 |
| -CH₂- | 22 - 26 |
| -CH₃ | 13 - 16 |
Expertise in Interpretation: The deshielding of the carbonyl carbon (C=O) and the carbon attached to the hydroxyl group (C-2) is expected due to the electronegativity of the oxygen atoms. The aromatic carbon signals are assigned based on established substituent effects on the benzene ring.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to slow down the exchange of acidic protons, allowing for their observation.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H NMR spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups, thus validating the assignments.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C=C bonds.
Table 3: Predicted Major IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| O-H (Phenolic) | 3200-3600 | Broad, Medium |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-2960 | Medium |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C=C (Aromatic) | 1550-1650 | Medium-Strong |
| C-O | 1200-1300 | Strong |
Rationale for Predictions: The broad O-H stretch of the carboxylic acid is a hallmark feature, often spanning a large portion of the spectrum due to hydrogen bonding. The phenolic O-H stretch will also be broad. The C=O stretch of the carboxylic acid is expected at a relatively low frequency due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the adjacent hydroxyl group. The presence of both aromatic and aliphatic C-H stretches will be evident.
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a sufficient number of scans (e.g., 32) for a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum
For this compound (C₉H₁₀O₃), the molecular weight is 166.17 g/mol [3]. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) is expected at m/z 166.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 166 | [M]⁺ (Molecular Ion) |
| 148 | [M - H₂O]⁺ |
| 137 | [M - C₂H₅]⁺ |
| 121 | [M - COOH]⁺ |
| 93 | [C₆H₅O]⁺ |
Fragmentation Pathway Rationale: The molecular ion is expected to undergo characteristic fragmentation. A common loss for salicylic acid derivatives is the elimination of a water molecule (ortho effect), leading to a peak at m/z 148. Loss of the ethyl group would result in a fragment at m/z 137. Decarboxylation (loss of COOH) is also a likely fragmentation pathway, giving rise to a peak at m/z 121. Further fragmentation of the aromatic ring can also be expected.
Visualization of Fragmentation
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating fundamental principles with comparative data from related compounds, we have constructed a detailed and scientifically grounded spectral profile. The provided protocols offer a robust framework for the experimental acquisition and validation of this data. For researchers in drug discovery and chemical synthesis, this guide serves as a valuable resource for the characterization and identification of this and other similarly substituted benzoic acid derivatives.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24522, Ethyl 3-hydroxybenzoate. Retrieved January 18, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 348692, this compound. Retrieved January 18, 2026, from [Link].
-
SpectraBase. (n.d.). Salicylic acid. Retrieved January 18, 2026, from [Link].
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link].
-
Rasayan Journal of Chemistry. (2020). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Retrieved January 18, 2026, from [Link].
-
National Institute of Standards and Technology. (n.d.). Ethyl 3-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link].
-
ResearchGate. (n.d.). Mass Spectrum and structure of Benzoic acid, 2-hydroxy-, ethyl ester. Retrieved January 18, 2026, from [Link].
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001895). Retrieved January 18, 2026, from [Link].
-
ChemAxon. (n.d.). NMR Predictor. Retrieved January 18, 2026, from [Link].
-
National Institute of Standards and Technology. (n.d.). Salicylic acid. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link].
-
PubChemLite. (n.d.). This compound (C9H10O3). Retrieved January 18, 2026, from [Link].
-
PubMed. (2013). Solid-state 17O NMR of pharmaceutical compounds: salicylic acid and aspirin. Retrieved January 18, 2026, from [Link].
-
Freie Universität Berlin. (2021). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved January 18, 2026, from [Link].
Sources
Solubility Profile of 3-Ethyl-2-hydroxybenzoic Acid in Organic Solvents: A Theoretical and Methodological Guide
An In-depth Technical Guide
Abstract: The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter in drug development and process chemistry, influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive overview of the principles, experimental determination, and expected solubility profile of 3-Ethyl-2-hydroxybenzoic acid in common organic solvents. While specific experimental data for this compound is not widely published, this document synthesizes foundational solubility theories, established analytical protocols, and data from analogous structures to provide a robust predictive framework. We present a detailed protocol for the isothermal saturation method coupled with High-Performance Liquid Chromatography (HPLC) for accurate solubility measurement, intended to equip researchers and drug development professionals with the necessary tools to conduct their own assessments.
Introduction to this compound
This compound, also known as 3-ethylsalicylic acid, is a substituted aromatic carboxylic acid. Its structure, featuring a carboxyl group, a hydroxyl group, and an ethyl group on a benzene ring, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. These features are the primary determinants of its solubility behavior. Understanding its solubility is essential for applications such as reaction medium selection, purification via crystallization, and formulation development.[1] This guide serves as a foundational resource, outlining the theoretical principles governing its dissolution and providing a practical, field-proven methodology for its empirical determination.
Physicochemical Properties
A molecule's physical and chemical properties are the basis for predicting its behavior in different solvent systems. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Ethylsalicylic acid | [1] |
| CAS Number | 4295-51-6 | [3] |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [4] |
| Structure | ||
| Predicted Melting Point | 114.77 °C | [3] |
| Predicted Boiling Point | 304.33 °C @ 760 mmHg | [3] |
| XLogP3 | 3.3 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Topological Polar Surface Area | 57.5 Ų | [4] |
XLogP3 is a computed logarithm of the octanol/water partition coefficient, indicating a moderate degree of lipophilicity.
Theoretical Framework of Solubility
The solubility of a solid in a liquid solvent represents the point of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[5] The widely used principle of "like dissolves like" serves as an excellent qualitative predictor, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7]
For this compound, several interactions are at play:
-
Hydrogen Bonding: The carboxylic acid (-COOH) and hydroxyl (-OH) groups can both donate and accept hydrogen bonds. This is the dominant interaction in polar protic solvents like alcohols (e.g., ethanol, methanol).
-
Dipole-Dipole Interactions: The polar carbonyl (C=O) and hydroxyl groups create a molecular dipole, allowing for favorable interactions with other polar molecules, such as ketones (e.g., acetone) and esters (e.g., ethyl acetate).
-
Van der Waals Forces: The nonpolar aromatic ring and ethyl group contribute to London dispersion forces, which are the primary mode of interaction with nonpolar solvents like hexane or toluene.
The overall solubility is a balance of the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, versus the energy gained from forming new solute-solvent interactions.
Caption: Key intermolecular forces governing solubility.
Experimental Determination of Solubility
The isothermal saturation method is a robust and widely adopted technique for determining the equilibrium solubility of a compound at a specific temperature. The protocol involves preparing a saturated solution, ensuring equilibrium is reached, and then analyzing the concentration of the dissolved solute.
Detailed Experimental Protocol: Isothermal Saturation
Rationale: This method ensures that the solution is truly at equilibrium, providing a thermodynamically accurate solubility value. The use of HPLC for quantification offers high specificity and sensitivity.[8]
Materials & Equipment:
-
This compound (purity >99%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker/incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid is crucial to ensure saturation is achieved and maintained.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 298.15 K). Agitate the suspensions for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.[9]
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest at the constant temperature for several hours (e.g., 4-6 hours) to allow the excess solid to settle. This step is critical to avoid sampling undissolved particles.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pipette or syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. Filtration removes any suspended microcrystals.
-
Dilution: Accurately weigh the filtered sample. Dilute the sample gravimetrically with a suitable mobile phase to a concentration that falls within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
Analytical Method: HPLC Quantification
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately nonpolar molecule, is well-suited for this technique. A photodiode array detector is used for quantification at a wavelength of maximum absorbance.[10]
-
Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent)[10]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid (e.g., 60:40 acetonitrile:water). The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by scanning a standard solution (typically around 230 nm or 290-300 nm for phenolic acids).
-
Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve to correlate peak area with concentration.
Experimental Workflow Diagram
Caption: Workflow for isothermal solubility determination.
Expected Solubility Profile
In the absence of direct published data, a qualitative solubility profile can be predicted based on the compound's structure and data from analogous compounds like benzoic acid and 2-hydroxybenzoic acid (salicylic acid).[9][11][12] The ethyl group slightly increases lipophilicity compared to salicylic acid, while the intramolecular hydrogen bond between the hydroxyl and carboxyl groups may also influence crystal lattice energy and solvent interactions.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, 2-Propanol | High | Strong hydrogen bonding interactions with both the -COOH and -OH groups of the solute.[11] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Good dipole-dipole interactions. Acetone and ethyl acetate can also accept hydrogen bonds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Moderate polarity and ability to act as hydrogen bond acceptors. |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Weak hydrogen bond accepting capability and moderate polarity. |
| Aromatic | Toluene, Benzene | Low | Primarily van der Waals interactions; mismatched polarity. Solubility is expected to be higher than in aliphatic hydrocarbons.[11] |
| Nonpolar Aliphatic | n-Hexane, Heptane, Cyclohexane | Very Low | Significant mismatch in polarity. Only weak van der Waals forces can be formed, which are insufficient to overcome the solute's crystal lattice energy.[12] |
Influence of Temperature and Thermodynamic Modeling
The solubility of most solids, including organic acids, increases with temperature.[5] This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution (ΔHsol).[9][13]
Once experimental data is collected at various temperatures, thermodynamic properties such as the Gibbs free energy (ΔGsol), enthalpy (ΔHsol), and entropy (ΔSsol) of dissolution can be calculated. These parameters provide deeper insight into the dissolution process, indicating whether it is spontaneous, endothermic, or entropy-driven.
Conclusion for the Researcher
This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data remains to be published, the principles of intermolecular forces and data from analogous compounds allow for a reliable predictive assessment. The detailed isothermal saturation protocol and HPLC analytical method presented herein constitute a self-validating system for researchers to generate high-quality, accurate solubility data. Such data is invaluable for optimizing reaction conditions, developing robust crystallization processes, and advancing formulation strategies in pharmaceutical and chemical development.
References
- [No Source Available]
- Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents. Universidad de Zaragoza.
- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
- This compound | C9H10O3. PubChem.
- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
- Solubility of Organic Compounds. Unknown Source.
- [No Source Available]
- Solubility and solution thermodynamics of sorbic acid in eight pure organic solvents. Elsevier.
- [No Source Available]
- This compound Formula. ECHEMI.
- This compound | 4295-51-6. ChemicalBook.
- [No Source Available]
- Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.
- [No Source Available]
- This compound. Labsolu.
- Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate
- Analytical Methods. RSC Publishing.
- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.
- [No Source Available]
- Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone at (298.2 to 338.2) K and Their Aqueous Binary Mixtures at 298.2 K.
- [No Source Available]
- Method of Test for Preservatives in Foods. Ministry of Health and Welfare, Taiwan.
Sources
- 1. This compound | 4295-51-6 [chemicalbook.com]
- 2. This compound | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. echemi.com [echemi.com]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.ws [chem.ws]
- 7. youtube.com [youtube.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fda.gov.tw [fda.gov.tw]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. zaguan.unizar.es [zaguan.unizar.es]
Foreword: Charting the Unexplored Potential of a Salicylic Acid Analog
An In-depth Technical Guide to the Biological Activity of 3-Ethyl-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is perpetually in search of novel chemical entities with therapeutic promise. Within the vast family of phenolic compounds, hydroxybenzoic acids, and specifically the derivatives of salicylic acid, have a storied history as foundational molecules for anti-inflammatory, analgesic, and antipyretic therapies. This guide delves into a lesser-explored member of this family: This compound . While direct empirical data on its biological activity is sparse, its structural relationship to well-characterized pharmacophores provides a strong rationale for its investigation.
This document serves not as a retrospective summary of established facts, but as a forward-looking roadmap for the scientific exploration of this compound. As Senior Application Scientists, our role is to bridge the gap between theoretical potential and experimental validation. Herein, we will dissect the molecule's chemical architecture, extrapolate potential biological activities from its structural cousins, and provide robust, detailed experimental protocols to empower researchers to unlock its therapeutic possibilities. We will proceed with a spirit of inquiry, grounding our hypotheses in established biochemical principles and providing a self-validating framework for investigation.
Part 1: The Molecular Profile of this compound
A thorough understanding of a compound's physicochemical properties is the bedrock upon which all biological investigation is built. This compound, also known as 3-ethylsalicylic acid, is a derivative of salicylic acid with an ethyl group at the C3 position of the benzene ring.
Chemical Structure and Properties:
-
IUPAC Name: this compound[1]
-
Synonyms: 3-ethylsalicylic acid[1], 2-Hydroxy-3-ethylbenzoic acid[2]
-
Molecular Formula: C₉H₁₀O₃[1]
-
Molecular Weight: 166.17 g/mol [1]
-
CAS Number: 4295-51-6[3]
The key structural features that are predicted to govern its biological activity are:
-
The Carboxylic Acid Group (-COOH): This is a critical feature for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs), enabling interaction with the active site of cyclooxygenase (COX) enzymes.
-
The Hydroxyl Group (-OH) at C2: This ortho-hydroxyl group is characteristic of salicylates and contributes to their unique pharmacological profile, including their chelating and antioxidant properties.
-
The Ethyl Group (-CH₂CH₃) at C3: This alkyl substitution is the primary point of differentiation from salicylic acid. It is hypothesized that this group may influence the molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes and altering its binding affinity for target proteins.
Synthesis Overview:
While various synthetic routes for hydroxybenzoic acids exist, a common approach involves the carboxylation of the corresponding phenol or the hydroxylation of the corresponding benzoic acid. The synthesis of 2, 3, and 4-hydroxybenzoic acids has been discussed in the literature, providing foundational methods that can be adapted for this compound.[4] For instance, a plausible route could involve the Kolbe-Schmitt reaction with 2-ethylphenol.
Part 2: Extrapolating Biological Potential from Structurally Related Compounds
The known biological activities of structurally analogous compounds provide a logical framework for hypothesizing the potential therapeutic applications of this compound.
The Salicylate Lineage: A Legacy of Anti-inflammatory Action
Salicylic acid and its derivatives, most notably aspirin, are cornerstones of anti-inflammatory therapy. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. It is highly probable that this compound retains this fundamental activity. The ethyl group may modulate the potency and selectivity of COX inhibition.
Hydroxybenzoic Acids: A Broader Spectrum of Bioactivity
Beyond the salicylates, the broader family of hydroxybenzoic acids exhibits a diverse range of biological effects. These compounds are prevalent in plants and are recognized for their antioxidant, antimicrobial, and even anticancer properties.[5][6]
-
Antioxidant Activity: Phenolic compounds, including hydroxybenzoic acids, can act as free radical scavengers due to the electron-donating nature of the hydroxyl groups.[7] The number and position of these groups influence the antioxidant capacity.[8]
-
Antimicrobial Properties: Various hydroxybenzoic acids and their esters have demonstrated activity against a range of bacteria and fungi.[9][10] This is often attributed to their ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
-
Anticancer Potential: Certain hydroxybenzoic acid derivatives have shown promise as anticancer agents. For instance, 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a protein involved in metabolic pathways that can be dysregulated in cancer.[11] Furthermore, there is an intriguing, albeit indirect, link for this compound itself: it is used as a research chemical in the preparation of 5-sulfamoyl-2-hydroxybenzamide derivatives which act as CD73 inhibitors.[3] CD73 is an ecto-enzyme that plays a crucial role in tumor immune evasion, making its inhibition a promising strategy in immuno-oncology.
Part 3: Hypothesized Biological Activities of this compound
Based on the preceding analysis, we can formulate several testable hypotheses regarding the biological activities of this compound:
-
Anti-inflammatory Activity: It is likely to inhibit COX enzymes, with the ethyl group potentially influencing its potency and isoform selectivity (COX-1 vs. COX-2).
-
Antioxidant Activity: The presence of the phenolic hydroxyl group suggests it will possess free radical scavenging capabilities.
-
Antimicrobial Activity: It may exhibit growth-inhibitory effects against various bacterial and fungal strains.
-
Anticancer Activity: Its potential as a scaffold for CD73 inhibitors warrants direct investigation of its ability to inhibit this enzyme and its cytotoxic effects on cancer cell lines.
The following diagram illustrates the potential signaling pathways that could be modulated by this compound based on these hypotheses.
Caption: Hypothesized signaling pathways for this compound.
Part 4: Proposed Experimental Workflows for Activity Screening
To empirically validate the hypothesized biological activities, a systematic, multi-tiered screening approach is recommended. The following protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Workflow 1: Assessment of Anti-inflammatory Activity
This workflow aims to determine the inhibitory effect of this compound on COX enzymes.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Detailed Protocol: COX (Ovine) Inhibitor Screening Assay (Fluorometric)
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Positive controls: Ibuprofen (for COX-1) and Celecoxib (for COX-2).
-
Negative control: DMSO vehicle.
-
-
Assay Procedure:
-
To a 96-well plate, add 10 µL of the test compound dilutions or controls.
-
Add 10 µL of heme and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 50 µL of a fluorometric probe (e.g., ADHP).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read the fluorescence at an appropriate excitation/emission wavelength (e.g., 530/590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Workflow 2: Evaluation of Anticancer Activity
This workflow focuses on the hypothesized CD73 inhibitory and cytotoxic effects of the compound.
Caption: Experimental workflow for assessing anticancer activity.
Detailed Protocol: CD73 Inhibition Assay (Malachite Green)
-
Principle: This assay measures the amount of inorganic phosphate released from the hydrolysis of AMP by CD73.
-
Reagents:
-
Recombinant human CD73 enzyme.
-
AMP (substrate).
-
Malachite Green reagent.
-
Test compound and positive control (e.g., APCP).
-
-
Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the CD73 enzyme and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding AMP.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Read the absorbance at ~620 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate released in each well.
-
Determine the percentage of CD73 inhibition and calculate the IC₅₀ value.
-
Quantitative Data Summary
As empirical data for this compound is not yet available, the following table presents hypothetical data that would be generated from the proposed experiments, alongside known data for related compounds for comparative purposes.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | CD73 IC₅₀ (µM) | MDA-MB-231 GI₅₀ (µM) |
| Aspirin | ~166 | ~245 | >100 | >100 |
| Ibuprofen | ~13 | ~345 | >100 | >100 |
| This compound | To be determined | To be determined | To be determined | To be determined |
Part 5: Data Interpretation and Future Directions
The results from these initial screens will provide a foundational understanding of the biological activity of this compound.
-
Favorable Anti-inflammatory Profile: A potent and selective inhibition of COX-2 over COX-1 would suggest a reduced risk of gastrointestinal side effects, a significant advantage in the development of new NSAIDs.
-
Promising Anticancer Activity: Potent inhibition of CD73, especially when coupled with cytotoxicity in cancer cell lines, would strongly support further investigation as an immuno-oncology agent. Structure-activity relationship (SAR) studies could then be initiated to optimize the potency and selectivity of the compound.
-
Next Steps: Should the in vitro data be promising, subsequent research should focus on:
-
In silico modeling: Molecular docking studies to visualize the binding of this compound to its targets.
-
ADME/Tox profiling: In vitro assessment of its absorption, distribution, metabolism, excretion, and toxicity properties.
-
In vivo studies: Evaluation of its efficacy and safety in relevant animal models of inflammation or cancer.
-
Conclusion
While this compound remains a relatively uncharacterized molecule, its chemical structure, rooted in the well-established pharmacology of salicylates and hydroxybenzoic acids, presents a compelling case for its investigation. The ethyl substitution offers a novel modification that could enhance its therapeutic properties. The potential link to CD73 inhibition, a cutting-edge target in cancer therapy, adds another layer of excitement to its exploration. The experimental workflows detailed in this guide provide a clear and robust path for researchers to systematically evaluate its biological activities and determine its potential as a new therapeutic agent.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Stalikas, C. D. (2007). The chemistry of the 2, 3-dihydroxybenzoic acid and its ethyl ester derivative. Archives of Biochemistry and Biophysics, 321(1), 263-270. (Note: This is a representative citation for dihydroxybenzoic acids as a direct link for this compound is unavailable).
- Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.
-
Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 23(1). Retrieved from [Link]
- Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
-
Heleno, S. A., Martins, A., Queiroz, M. J. R., & Ferreira, I. C. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 20(7), 12951-12989. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H10O3). Retrieved from [Link]
- Satpute, M. S., Gangan, V. D., & Shastri, I. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3-HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
-
Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 68, 128769. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of C. 3-Hydroxy-2-methylbenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxybenzoic acid. Retrieved from [Link]
-
Satpute, M. S., Gangan, V. D., & Shastri, I. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. Retrieved from [Link]
-
YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]
Sources
- 1. This compound | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 4295-51-6 [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]
- 6. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies [mdpi.com]
- 7. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Ethylsalicylic Acid
Preamble: Charting Unexplored Territory
In the vast landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the mechanism of action for foundational molecules like acetylsalicylic acid is well-established. However, the pharmacological activities of many of its derivatives, such as 3-ethylsalicylic acid, remain largely uncharacterized in publicly accessible literature. This guide, therefore, ventures into a deductive exploration of its mechanism of action. By synthesizing established principles from its parent compound, salicylic acid, and related analogues, we will construct a robust, testable hypothesis for its biological activity. This document is structured not as a definitive statement, but as a technical roadmap for researchers, scientists, and drug development professionals to investigate and validate the therapeutic potential of this molecule. We will proceed by postulating the most probable molecular pathways and providing the detailed experimental frameworks required to rigorously test these hypotheses.
Part 1: The Dual-Pronged Hypothesis: A Synthesis of COX-Dependent and Independent Pathways
The anti-inflammatory, analgesic, and antipyretic effects of salicylates are predominantly attributed to a dual mechanism: the direct inhibition of cyclooxygenase (COX) enzymes and the modulation of key inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[1][[“]] It is highly probable that 3-ethylsalicylic acid leverages both of these canonical pathways. The addition of an ethyl group at the 3-position on the phenyl ring is anticipated to modify its potency, selectivity, and pharmacokinetic profile compared to its parent compound, salicylic acid.
Postulated COX-Dependent Mechanism: Inhibition of Prostaglandin Synthesis
The primary and most well-understood mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs) from arachidonic acid.[3] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed isoform responsible for baseline physiological functions, including protecting the gastrointestinal lining and regulating platelet aggregation.[3]
-
COX-2: An inducible isoform that is upregulated at sites of inflammation and is largely responsible for the production of pro-inflammatory prostaglandins.[3]
Aspirin, the acetylated form of salicylic acid, irreversibly inactivates both COX-1 and COX-2 by acetylating a serine residue (Ser-530) within the enzyme's active site, thereby blocking the entry of arachidonic acid.[4][5] While salicylic acid itself is a much weaker, reversible inhibitor of COX activity, its derivatives have been synthesized to enhance this inhibitory potential.[6][7]
We hypothesize that 3-ethylsalicylic acid acts as a competitive inhibitor of both COX-1 and COX-2. The carboxylate and hydroxyl groups of the salicylate core are essential for binding within the COX active site, forming key hydrogen bonds with residues like Arg-120 and Tyr-355.[4] The 3-ethyl substituent likely occupies a hydrophobic pocket within the enzyme's channel. The increased steric bulk of the ethyl group, compared to the hydrogen in salicylic acid or the methyl group in 3-methylsalicylic acid, may confer a degree of selectivity towards the slightly larger active site of the COX-2 isoform.[8]
Caption: Proposed inhibition of COX enzymes by 3-ethylsalicylic acid.
Postulated COX-Independent Mechanism: Suppression of the NF-κB Signaling Pathway
A growing body of evidence reveals that the anti-inflammatory effects of salicylates are not solely dependent on COX inhibition. Salicylic acid and aspirin have been shown to potently inhibit the NF-κB signaling pathway.[9][10] NF-κB is a master transcription factor that orchestrates inflammatory responses by controlling the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[11][12]
In its inactive state, NF-κB (typically a heterodimer of p50 and p65 subunits) is held in the cytoplasm by an inhibitory protein called IκBα.[13] Upon stimulation by pro-inflammatory signals (like lipopolysaccharide [LPS] or TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[14] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites), and initiate gene transcription.[15][16]
Salicylates are thought to inhibit this pathway primarily by preventing the phosphorylation and subsequent degradation of IκBα, thus sequestering NF-κB in the cytoplasm.[9][17] We postulate that 3-ethylsalicylic acid shares this crucial COX-independent mechanism, contributing significantly to its overall anti-inflammatory profile.
Caption: Proposed inhibition of the NF-κB pathway by 3-ethylsalicylic acid.
Part 2: A Framework for Experimental Validation
The hypotheses presented require rigorous experimental validation. The following protocols provide a comprehensive workflow for elucidating the precise mechanism of action of 3-ethylsalicylic acid.
Quantitative Data Context: COX Inhibition by Reference Compounds
To establish a baseline for interpreting experimental results, the following table summarizes the 50% inhibitory concentrations (IC₅₀) for well-characterized NSAIDs against COX-1 and COX-2. The data for 3-ethylsalicylic acid would be generated using the protocol outlined in Section 2.2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Aspirin | 3.57 | 29.3 | 0.12 |
| Celecoxib | 82 | 6.8 | 12.06 |
| Rofecoxib | >100 | 25 | >4 |
| 3-Ethylsalicylic Acid | To be determined | To be determined | To be determined |
| Data for reference compounds sourced from[18]. |
Experimental Protocols
The following diagram outlines the logical flow of experiments designed to test the dual-pronged hypothesis.
Caption: Experimental workflow for validating the proposed mechanisms of action.
Protocol 2.2.1: In Vitro Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
-
Objective: To determine the IC₅₀ values of 3-ethylsalicylic acid for COX-1 and COX-2 enzymes.
-
Principle: This is a colorimetric or fluorometric assay that measures the peroxidase activity of COX enzymes. The peroxidase activity is coupled to the oxidation of a chromogenic substrate, and the inhibition of this reaction is proportional to the inhibition of the COX enzyme.[18][19]
-
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a stock solution of 3-ethylsalicylic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Prepare solutions of arachidonic acid (substrate) and a chromogenic probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
Vehicle (DMSO) or varying concentrations of 3-ethylsalicylic acid (or a known inhibitor like celecoxib as a positive control).
-
-
Incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate and the colorimetric probe.
-
Read the absorbance (e.g., at 590 nm) every minute for 5 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (100% activity) and a background control (0% activity).
-
Plot the percentage of inhibition versus the log concentration of 3-ethylsalicylic acid.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
-
Protocol 2.2.2: Western Blot for IκBα Degradation
-
Objective: To assess if 3-ethylsalicylic acid inhibits the degradation of IκBα in stimulated inflammatory cells.
-
Principle: Western blotting uses antibodies to detect the amount of a specific protein in a cell lysate. A reduction in IκBα degradation will result in higher levels of the protein being detected in treated cells compared to untreated stimulated cells.[20][21]
-
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 murine macrophages or HeLa cells) to ~80% confluency.
-
Pre-treat cells with varying concentrations of 3-ethylsalicylic acid for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for a short time course (e.g., 0, 15, 30, 60 minutes). A vehicle-treated, unstimulated group serves as a negative control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for IκBα overnight at 4°C.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Re-probe the blot for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the IκBα band intensity to the loading control. Compare the levels of IκBα in stimulated cells with and without 3-ethylsalicylic acid treatment.
-
-
Protocol 2.2.3: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
-
Objective: To directly measure the effect of 3-ethylsalicylic acid on the DNA-binding activity of NF-κB.
-
Principle: EMSA detects protein-DNA interactions. A radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding site is incubated with nuclear extracts. If NF-κB is active and binds to the probe, the resulting protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free probe, causing a "shift" in the band's position.[22][23]
-
Methodology:
-
Nuclear Extract Preparation:
-
Treat cells as described in Protocol 2.2.2.
-
Following treatment, harvest the cells and prepare nuclear extracts using a commercial kit or a standard biochemical fractionation protocol.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Synthesize a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin or a fluorophore.
-
-
Binding Reaction:
-
In a microfuge tube, combine:
-
Binding buffer (containing poly(dI-dC) to block non-specific binding).
-
Equal amounts of nuclear extract (e.g., 5-10 µg).
-
Labeled NF-κB probe.
-
-
Incubate at room temperature for 20-30 minutes.
-
For competition controls, add a 100-fold excess of unlabeled "cold" probe to one reaction. For supershift analysis, add an antibody specific to the p65 subunit of NF-κB to another reaction.
-
-
Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE).
-
Dry the gel and expose it to X-ray film (for radioactive probes) or image using an appropriate detection system (for non-radioactive probes).
-
-
Data Analysis:
-
Compare the intensity of the shifted NF-κB-DNA complex band in stimulated cells with and without 3-ethylsalicylic acid treatment. A decrease in the shifted band intensity in the presence of the compound indicates inhibition of NF-κB DNA binding.[24]
-
-
Conclusion
While direct experimental evidence for the mechanism of action of 3-ethylsalicylic acid is currently lacking, a strong hypothesis can be formulated based on the well-established pharmacology of its parent molecule, salicylic acid. We propose a dual mechanism involving both COX-dependent inhibition of prostaglandin synthesis and COX-independent suppression of the pro-inflammatory NF-κB signaling pathway. The presence of the 3-ethyl group is predicted to modulate the potency and selectivity of these interactions. The comprehensive experimental framework provided in this guide offers a clear and robust pathway for researchers to systematically test these hypotheses, quantify the molecule's activity, and ultimately elucidate its therapeutic potential as a novel anti-inflammatory agent.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]
-
Mecha, M., et al. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 7, 447. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics Technical Resources. [Link]
-
LI-COR Biosciences. (2017). Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides. protocols.io. [Link]
-
Agnieszka, B., et al. (2013). Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα. Methods in Molecular Biology, 972, 149-160. [Link]
-
LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide. LI-COR Biosciences. [Link]
-
Kalgutkar, A. S., et al. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1427-1443. [Link]
-
Pal, S., et al. (2007). Electrophoretic Mobility Shift Assay (EMSA): NF- k B DNA binding activity. ResearchGate. [Link]
-
Pal, S., et al. (2007). Nitrosylcobalamin Potentiates the Anti-Neoplastic Effects of Chemotherapeutic Agents via Suppression of Survival Signaling. PLoS ONE, 2(1), e1313. [Link]
-
Al-Ghorbani, M., et al. (2022). Structures of COX-1/COX-2 Inhibitors. ResearchGate. [Link]
-
O'Connor, S., et al. (2016). Detection of IκB Degradation Dynamics and IκB-α Ubiquitination. Journal of Visualized Experiments, (113), 54229. [Link]
-
Kalgutkar, A. S., et al. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1427-1443. [Link]
-
Diyah, N. W., et al. (2021). Analgesic Activity of Acyl-Salicylic Acid Derivatives And In Silico Docking Study For Their Potency As Cyclooxygenase-2 Inhibitors. Berkala Ilmiah Kimia Farmasi, 7(2), 47-54. [Link]
-
Mathes, E., et al. (2008). NF-κB dictates the degradation pathway of IκBα. The EMBO Journal, 27(9), 1357-1367. [Link]
-
arigo Biolaboratories. (n.d.). IKB alpha degradation Antibody Panel. arigo Biolaboratories. [Link]
-
Dammacco, F., et al. (1983). Clinical Pharmacokinetics of the Salicylates. Clinical Pharmacokinetics, 8(1), 30-47. [Link]
-
Prasher, P., & Sharma, M. (2023). Cycloxygenase inhibitors based on salicylic acid. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2018). In vitro COX-1/COX-2 inhibition assay. ResearchGate. [Link]
-
Science in Motion. (n.d.). #15 Synthesis of Ethyl Salicylate from Salicylic Acid. Juniata College. [Link]
-
Wikipedia. (n.d.). Mechanism of action of aspirin. Wikipedia. [Link]
-
Consensus. (n.d.). What is the mechanism of action of salicylic acid in the body?. Consensus. [Link]
-
Vane, J. R. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258. [Link]
-
Kopp, E., & Ghosh, S. (1994). Inhibition of NF-kappa B by sodium salicylate and aspirin. Science, 265(5174), 956-959. [Link]
-
Shkarenkov, A. A., et al. (1999). Pharmacokinetics of acetylsalicylic acid and its metabolites at low doses: a compartmental modeling. Pharmaceutical Research, 16(5), 750-756. [Link]
-
Doshi, J., & Aslam, S. (2023). Salicylic Acid (Aspirin). StatPearls. [Link]
-
Toth, E., et al. (2018). Pharmacokinetic and Pharmacodynamic Modeling of Acetylsalicylic Acid and its Major Metabolite Salicylic Acid. CPT: Pharmacometrics & Systems Pharmacology, 7(6), 378-386. [Link]
-
Banerjee, P., et al. (2019). Cox-1 inhibitor assay. ResearchGate. [Link]
-
Sethi, G., et al. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(5), 745-757. [Link]
-
ChemTalk. (n.d.). Aspirin Synthesis. ChemTalk. [Link]
-
Quora. (2017). What is the mechanism of action of acetylsalicylic acid?. Quora. [Link]
-
Stevenson, M. A., et al. (1999). Salicylic acid and aspirin inhibit the activity of RSK2 kinase and repress RSK2-dependent transcription of cyclic AMP response element binding protein- and NF-kappa B-responsive genes. The Journal of Immunology, 163(10), 5608-5616. [Link]
-
Stelzer, I., et al. (2000). Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages. Biochemical and Biophysical Research Communications, 274(1), 197-202. [Link]
-
Gyires, K., et al. (2002). Effect of acetylsalicylic acid on nuclear factor-kappaB activation and on late preconditioning against infarction in the myocardium. Journal of Cardiovascular Pharmacology, 40(5), 732-738. [Link]
-
Wu, K. K., et al. (1999). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. Proceedings of the National Academy of Sciences, 96(19), 10609-10613. [Link]
-
Ding, Y., et al. (2023). Inhibition of the NF-κB pathway by SA. ResearchGate. [Link]
-
Feldman, M., et al. (2014). Pharmacokinetics and pharmacodynamics of acetylsalicylic acid after intravenous and oral administration to healthy volunteers. Clinical Therapeutics, 36(4), 579-591. [Link]
-
Koca, M., et al. (2022). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. ResearchGate. [Link]
-
Gatti, G., et al. (1989). Pharmacokinetics of salicylic acid following administration of aspirin tablets and three different forms of soluble aspirin in normal subjects. ResearchGate. [Link]
-
Diyah, N. W., et al. (2021). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. Pharmacy Education, 21(2), 1-8. [Link]
-
YouTube. (2022). In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. YouTube. [Link]
-
da Silva, F. C., et al. (2022). Synthesis of acetylsalicylic acid. ResearchGate. [Link]
-
YouTube. (2019). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube. [Link]
-
YouTube. (2016). How to make Acetylsalicylic acid. YouTube. [Link]
Sources
- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. Analgesic Activity of Acyl-Salicylic Acid Derivatives And In Silico Docking Study For Their Potency As Cyclooxygenase-2 Inhibitors | Berkala Ilmiah Kimia Farmasi [e-journal.unair.ac.id]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salicylic acid and aspirin inhibit the activity of RSK2 kinase and repress RSK2-dependent transcription of cyclic AMP response element binding protein- and NF-kappa B-responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 15. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Effect of acetylsalicylic acid on nuclear factor-kappaB activation and on late preconditioning against infarction in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IKB alpha degradation Antibody Panel (IKK alpha, IKK beta, IKB alpha) (ARG30255) - arigo Biolaboratories [arigobio.com]
- 22. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 23. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Unveiling the Therapeutic Promise of 3-Ethyl-2-hydroxybenzoic Acid: A Technical Guide to Potential Targets
Abstract
3-Ethyl-2-hydroxybenzoic acid, a derivative of salicylic acid, is emerging as a molecule of significant interest within the drug discovery landscape. While direct therapeutic applications are still under investigation, its structural attributes and the biological activities of related hydroxybenzoic acids suggest a rich potential for therapeutic intervention across a spectrum of diseases. This technical guide provides an in-depth exploration of the plausible therapeutic targets of this compound, with a primary focus on its role as a scaffold for the development of potent enzyme inhibitors. We will delve into the compelling evidence pointing towards ecto-5'-nucleotidase (CD73) as a principal target, and further explore other potential avenues of therapeutic modulation, including cyclooxygenase (COX) enzymes and key inflammatory signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a practical framework for advancing the therapeutic development of this compound and its analogs.
Introduction: The Therapeutic Potential of a Salicylic Acid Analog
This compound (also known as 3-ethylsalicylic acid) is a small organic molecule with the chemical formula C9H10O3.[1] Its core structure, a benzoic acid with hydroxyl and ethyl group substitutions, places it in the family of hydroxybenzoic acids, which are known for a wide array of biological activities.[2][3] The parent compound, salicylic acid, has a long history in medicine, primarily for its anti-inflammatory, analgesic, and antipyretic properties.[4][5] The addition of an ethyl group at the 3-position of the benzene ring in this compound can modulate its physicochemical properties, such as lipophilicity and steric hindrance, potentially influencing its binding affinity and selectivity for biological targets.
While dedicated studies on this compound are limited, its documented use as a research chemical in the preparation of CD73 inhibitors provides a critical starting point for exploring its therapeutic utility.[6][7][8] This guide will systematically dissect the evidence for CD73 and other potential targets, providing a scientifically grounded rationale for future research and development.
Primary Therapeutic Target: Ecto-5'-nucleotidase (CD73)
The most compelling evidence for the therapeutic direction of this compound lies in its utility as a scaffold for designing inhibitors of ecto-5'-nucleotidase (CD73).[6][7][8] CD73 is a cell-surface enzyme that plays a pivotal role in extracellular adenosine metabolism, converting adenosine monophosphate (AMP) to adenosine.[9][10]
The Role of CD73 in Pathophysiology
Extracellular adenosine is a potent signaling molecule with profound immunosuppressive and pro-tumorigenic effects.[11] In the tumor microenvironment, high levels of adenosine suppress the activity of immune cells such as T cells and natural killer (NK) cells, allowing cancer cells to evade immune surveillance.[9][10] CD73 is often overexpressed in various cancers, and its activity is associated with poor prognosis.[12] Beyond oncology, CD73-mediated adenosine production is also implicated in chronic inflammation and autoimmune diseases.[13]
Key Roles of CD73:
-
Immune Suppression: Generation of adenosine in the tumor microenvironment, which inhibits anti-tumor immune responses.[9][11]
-
Tumor Growth and Metastasis: Promotion of cancer cell proliferation, angiogenesis, and metastasis.[11][12]
-
Inflammation: Modulation of inflammatory responses.[14]
This compound as a Scaffold for CD73 Inhibitors
The chemical structure of this compound provides a foundation for the synthesis of non-nucleotide small molecule inhibitors of CD73. The benzoic acid moiety can engage in crucial interactions within the active site of the enzyme, while the ethyl and hydroxyl groups can be modified to enhance potency and selectivity.[6][7][8] The development of small molecule inhibitors offers several advantages over antibody-based therapies, including oral bioavailability and better tumor penetration.
Proposed Mechanism of Action and Therapeutic Strategy
The therapeutic strategy centers on the inhibition of CD73's enzymatic activity. By blocking the conversion of AMP to adenosine, inhibitors derived from this compound can reduce the concentration of immunosuppressive adenosine in the tumor microenvironment.[9] This, in turn, is expected to restore the function of anti-tumor immune cells and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies).[10][13]
Diagram 1: The CD73-Adenosine Pathway and its Inhibition
Caption: The CD73-adenosine pathway leading to immune suppression and its inhibition by this compound derivatives.
Secondary Potential Therapeutic Targets
Based on the known biological activities of structurally related hydroxybenzoic acids, several other potential therapeutic targets for this compound can be postulated.[2][3]
Cyclooxygenase (COX) Enzymes and Anti-inflammatory Action
Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, which are partly mediated through the inhibition of cyclooxygenase (COX) enzymes.[4][15] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4] While salicylic acid itself is a weak inhibitor of COX in vitro, it demonstrates significant anti-inflammatory activity in vivo.[16] It is plausible that this compound shares this property.
Experimental Validation Workflow:
-
In vitro COX Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of this compound on COX-1 and COX-2 activity.
-
Method: Utilize commercially available COX inhibitor screening kits (e.g., fluorescence-based or colorimetric assays).
-
Data Output: IC50 values for COX-1 and COX-2.
-
-
Cell-based Prostaglandin E2 (PGE2) Assay:
-
Objective: To assess the ability of the compound to inhibit prostaglandin production in a cellular context.
-
Method: Treat lipopolysaccharide (LPS)-stimulated macrophages with varying concentrations of this compound and measure PGE2 levels in the supernatant using an ELISA kit.
-
Data Output: Dose-dependent inhibition of PGE2 production.
-
Diagram 2: Experimental Workflow for Assessing COX Inhibition
Caption: A streamlined workflow for evaluating the COX inhibitory potential of this compound.
Modulation of Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, salicylic acid and other phenolic compounds can modulate key intracellular signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[[“]] These pathways regulate the expression of pro-inflammatory cytokines and other inflammatory mediators.
Potential Mechanisms:
-
NF-κB Inhibition: Prevention of the activation and nuclear translocation of NF-κB, a master regulator of inflammation.
-
MAPK Pathway Modulation: Interference with the phosphorylation and activation of MAPKs (e.g., p38, JNK, ERK).
Experimental Validation:
-
Reporter Gene Assays: Use of cell lines with NF-κB or AP-1 (a downstream target of MAPK signaling) reporter constructs to quantify the inhibitory effect of the compound.
-
Western Blotting: Analysis of the phosphorylation status of key signaling proteins (e.g., IκBα, p65, p38, JNK, ERK) in stimulated immune cells.
-
Cytokine Profiling: Measurement of the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from stimulated immune cells using ELISA or multiplex assays.
Acetylcholinesterase (AChE) Inhibition
Several studies have reported that hydroxybenzoic acid derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[18][19] AChE inhibitors are a mainstay in the treatment of Alzheimer's disease. Given the structural similarities, this compound could potentially exhibit AChE inhibitory activity.
Experimental Approach:
-
Ellman's Assay: A colorimetric method to determine the in vitro inhibitory activity of the compound against AChE.
-
Molecular Docking: Computational studies to predict the binding mode and affinity of this compound to the active site of AChE.
Summary of Potential Therapeutic Targets and Experimental Validation
The following table summarizes the potential therapeutic targets of this compound and the key experimental approaches for their validation.
| Potential Target | Therapeutic Rationale | Key Experimental Assays | Expected Outcome |
| CD73 | Immuno-oncology, anti-inflammatory | Recombinant enzyme inhibition assays, cell-based adenosine production assays, in vivo tumor models. | Inhibition of adenosine production, enhanced anti-tumor immunity. |
| COX-1/COX-2 | Anti-inflammatory, analgesic | In vitro COX inhibition assays, cell-based PGE2 production assays. | Determination of IC50 values, reduction of prostaglandin synthesis. |
| NF-κB Pathway | Anti-inflammatory | NF-κB reporter assays, Western blotting for key signaling proteins. | Inhibition of NF-κB activation and downstream signaling. |
| MAPK Pathway | Anti-inflammatory | Western blotting for phosphorylated MAPKs, cytokine profiling. | Modulation of MAPK signaling and reduced pro-inflammatory cytokine production. |
| AChE | Neurodegenerative diseases | Ellman's assay, molecular docking. | Inhibition of acetylcholinesterase activity. |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. The strong evidence pointing to its utility as a scaffold for CD73 inhibitors positions it as a valuable asset in the field of immuno-oncology. Furthermore, its structural relationship to salicylic acid and other bioactive hydroxybenzoic acids opens up exciting avenues for exploring its potential as an anti-inflammatory and neuroprotective agent.
Future research should focus on a multi-pronged approach:
-
Lead Optimization: Synthesize and screen a library of this compound derivatives to improve potency and selectivity for CD73 and other identified targets.
-
In-depth Mechanistic Studies: Elucidate the precise molecular mechanisms by which these compounds exert their biological effects.
-
In vivo Efficacy Studies: Evaluate the therapeutic potential of lead compounds in relevant animal models of cancer, inflammation, and neurodegenerative diseases.
-
Pharmacokinetic and Toxicological Profiling: Assess the drug-like properties and safety profiles of promising candidates.
By systematically pursuing these research directions, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.
References
-
What are CD73 inhibitors and how do they work? (2024, June 21). Aetheria Health. [Link]
-
What is the mechanism of action of salicylic acid in the body? Consensus. [Link]
-
CD73: Combating Tumor Immunosuppression by Targeting Adenosine. (2024, October 21). Assay Genie. [Link]
-
CD73: an emerging checkpoint for cancer immunotherapy. (n.d.). PubMed Central (PMC). [Link]
-
Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy. (2025, March 19). ACS Publications. [Link]
-
Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. (2022, June 15). MDPI. [Link]
-
Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. (n.d.). Frontiers. [Link]
-
SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. (n.d.). Web of Journals. [Link]
-
The Clinical Significance of CD73 in Cancer. (n.d.). MDPI. [Link]
-
Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy. (2023, June 25). Frontiers. [Link]
-
[Antiphlogistic effect of salicylic acid and its derivatives]. (1993, November 30). PubMed. [Link]
-
The Roles of CD73 in Cancer. (n.d.). PubMed Central (PMC). [Link]
-
Generation and Function of Non-cell-bound CD73 in Inflammation. (2019, July 25). Frontiers. [Link]
-
Salicylic Acid (Aspirin). (n.d.). NCBI Bookshelf. [Link]
-
Anti-Inflammatory Salicylates, Their Properties and Actions. (n.d.). Animal Science Products. [Link]
-
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022, July 22). PubMed Central (PMC). [Link]
-
Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. (2017, June 22). Frontiers. [Link]
-
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (n.d.). PubMed Central (PMC). [Link]
-
This compound. (n.d.). PubChem. [Link]
-
OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30). [Link]
-
Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (n.d.). MDPI. [Link]
-
Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach. (2021, November 25). PubMed. [Link]
-
Third-Generation CD73 Inhibitors Based on a 4,6-Disubstituted-2-Thiopyridine Scaffold. (n.d.). [Link]
-
Synthesis and Studies of Potential Inhibitors of CD73 Based on a Triazole Scaffold. (n.d.). ResearchGate. [Link]
-
Third-Generation CD73 Inhibitors Based on a 4,6-Disubstituted-2-Thiopyridine Scaffold. (2025, January 2). ResearchGate. [Link]
-
Novel CD73 Inhibitors for Treating Cancer. (2024, January 4). PubMed Central (PMC). [Link]
Sources
- 1. This compound | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. webofjournals.com [webofjournals.com]
- 5. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Frontiers | Generation and Function of Non-cell-bound CD73 in Inflammation [frontiersin.org]
- 15. asp-inc.com [asp-inc.com]
- 16. [Antiphlogistic effect of salicylic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors [frontiersin.org]
Historical Context: The Dawn of Salicylates and the Rise of a Synthetic Strategy
An In-depth Technical Guide to 3-Ethyl-2-hydroxybenzoic Acid: From Inferred Discovery to Modern Applications
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive overview of this compound, a significant derivative of salicylic acid. While a definitive record of its initial discovery is not prominent in historical chemical literature, its existence is a logical extension of the advancements in aromatic chemistry, particularly the development of the Kolbe-Schmitt reaction. This document delineates its probable synthetic origins, detailed methodologies for its preparation, its physicochemical characteristics, and its contemporary relevance in medicinal chemistry.
The story of this compound is intrinsically linked to the history of its parent compound, salicylic acid. The therapeutic use of salicylate-rich plants like willow bark has been known since antiquity.[1] The 19th century marked a pivotal shift from natural extracts to synthetic compounds, with Hermann Kolbe's landmark synthesis of salicylic acid in 1859.[2] This paved the way for the industrial production of salicylates, including the famed acetylsalicylic acid, or aspirin.[1][3]
The cornerstone of this synthetic revolution was the Kolbe-Schmitt reaction , a carboxylation process that introduces a carboxyl group onto a phenol ring.[4][5] Discovered in 1860 by Hermann Kolbe and later optimized by Rudolf Schmitt, this reaction involves the treatment of a sodium phenoxide with carbon dioxide under pressure and heat to yield the corresponding hydroxybenzoic acid.[4][6] Given that 2-ethylphenol, the logical precursor to this compound, is a known organic compound, it is highly probable that the first synthesis of this compound was achieved through a variation of this seminal reaction.[7]
While the exact date and discoverer remain elusive, it is reasonable to surmise that its first preparation occurred in the late 19th or early 20th century during systematic investigations into the derivatives of salicylic acid and their potential applications.
The Probable First Synthesis: A Kolbe-Schmitt Approach
The most plausible route for the initial synthesis of this compound is the carboxylation of 2-ethylphenol via the Kolbe-Schmitt reaction. The reaction proceeds through the formation of sodium 2-ethylphenoxide, which then undergoes electrophilic attack by carbon dioxide, primarily at the ortho position to the hydroxyl group, due to the directing effect of the phenoxide.
Caption: Workflow illustrating the role of this compound in the synthesis of CD73 inhibitors.
Conclusion
While the specific moment of its discovery may be lost to the annals of chemical history, the scientific integrity of this compound is firmly established. Its synthesis is a direct application of the foundational principles of organic chemistry, and its properties make it a versatile intermediate. For researchers and drug development professionals, this compound represents a key starting material in the quest for novel therapeutics, particularly in the burgeoning field of immuno-oncology. The continued exploration of its derivatives promises to unlock new avenues for the treatment of cancer and other diseases.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. Kolbe–Schmitt reaction. [Link]
-
Grokipedia. Kolbe–Schmitt reaction. [Link]
-
MDPI. Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. [Link]
-
UCLA Division of Physical Sciences. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). [Link]
-
PubChem. Ethyl 3-hydroxybenzoate. National Center for Biotechnology Information. [Link]
- Google Patents. EP1559705A1 - Process for production of hydroxybenzoic acids.
-
NIST WebBook. Ethyl 3-hydroxybenzoate. [Link]
-
NIST WebBook. Ethyl 3-hydroxybenzoate. [Link]
- Google Patents.
-
Google Patents. US Patent - Preparation of Methyl-2-hydroxy-3-methoxy benzoate. [Link]
- Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
-
PubChemLite. This compound (C9H10O3). [Link]
-
NIST WebBook. Benzoic acid, 2-hydroxy-, ethyl ester. [Link]
-
Wikipedia. 2-Ethylphenol. [Link]
- Google Patents. US3532745A - Method for preparing p-hydroxybenzoic acid.
-
Science.gov. salicylic acid synthesis: Topics. [Link]
-
YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]
-
ResearchGate. Carboxylation of phenol and its derivatives with sodium ethyl carbonate. [Link]
-
ACS Publications. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73. [Link]
-
ResearchGate. Carboxylation of phenol with sodium ethyl carbonate under MW irradiation. [Link]
-
SpectraBase. Benzoic acid, p-hydroxy-, ethyl ester - Optional[13C NMR] - Spectrum. [Link]
- Google Patents. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
-
NIH National Library of Medicine. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history. [Link]
-
PubMed. Orally Bioavailable Small-Molecule CD73 Inhibitor (OP-5244) Reverses Immunosuppression through Blockade of Adenosine Production. [Link]
- Google Patents. WO2019168744A1 - Cd73 inhibitors.
-
ResearchGate. Acetylsalicylic acid: Incoming 150 years of the first synthesis. [Link]
-
PubMed. Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. [Link]
-
MDPI. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach. [Link]
-
MDPI. Acetylsalicylic Acid History and Structure. [Link]
-
NIH National Library of Medicine. Novel CD73 Inhibitors for Treating Cancer. [Link]
-
ABCR. Synthesis of Acetylsalicylic Acid – An Environmentally Friendly Approach. [Link]
-
NIST WebBook. Benzoic acid, 2-hydroxy-, ethyl ester. [Link]
-
ATB. 3-Ethylbenzoicacid | C9H10O2 | MD Topology | NMR | X-Ray. [Link]
Sources
- 1. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 6. Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction [mdpi.com]
- 7. 2-Ethylphenol - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Salicylic Acid Derivatives via Kolbe-Schmitt Carboxylation of Alkylphenols
Abstract: This document provides a comprehensive guide for the synthesis of alkyl-substituted 2-hydroxybenzoic acids, using the synthesis of 3-Ethyl-2-hydroxybenzoic acid as a representative example. The cornerstone of this process is the Kolbe-Schmitt reaction, a robust and industrially significant method for the carboxylation of phenols.[1][2][3] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss key parameters for process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize substituted salicylic acid derivatives, which are pivotal precursors for pharmaceuticals and other high-value chemical entities.
Introduction and Strategic Considerations
Substituted salicylic acids are a critical class of compounds in medicinal chemistry and materials science.[4] The Kolbe-Schmitt reaction, which involves the direct carboxylation of a phenoxide salt using carbon dioxide, remains the most efficient and widely used method for their synthesis.[5][6]
The user has requested a protocol for the synthesis of This compound from o-ethylphenol. However, a direct, one-step carboxylation of o-ethylphenol (2-ethylphenol) is chemically challenging for producing the desired isomer. The powerful directing effect of the hydroxyl group in electrophilic aromatic substitutions, such as the Kolbe-Schmitt reaction, overwhelmingly favors substitution at the positions ortho and para to it. In the case of 2-ethylphenol, this would lead primarily to 6-ethyl-2-hydroxybenzoic acid.
Therefore, to achieve the target molecule's substitution pattern, a more logical and scientifically sound starting material is m-ethylphenol (3-ethylphenol) . The carboxylation of m-ethylphenol will yield a mixture of isomers, including the desired this compound. This application note will proceed with m-ethylphenol as the starting material to provide a valid and practical protocol, acknowledging that a final purification step is essential to isolate the target isomer.
Part 1: The Kolbe-Schmitt Reaction: Mechanism and Regioselectivity
The reaction proceeds through a well-understood mechanism involving the nucleophilic addition of a highly reactive phenoxide ion to carbon dioxide, a weak electrophile.[7][8] The regioselectivity (ortho vs. para substitution) is critically influenced by the choice of alkali metal and the reaction temperature.
Core Mechanism:
-
Phenoxide Formation: The phenolic proton of m-ethylphenol is acidic and is readily deprotonated by a strong base, such as sodium hydroxide (NaOH), to form sodium m-ethylphenoxide. This step is crucial as the resulting phenoxide ion is a much stronger nucleophile than the parent phenol, activating the aromatic ring for electrophilic attack.[8]
-
Electrophilic Attack on CO₂: The electron-rich phenoxide attacks the electrophilic carbon atom of carbon dioxide. The reaction is typically performed under pressure (up to 100 atm) and elevated temperature (125-150 °C) to facilitate the reaction with the gaseous CO₂.[1][7]
-
Chelation and Ortho-Direction: The sodium cation plays a pivotal role in directing the carboxylation to the ortho position. It forms a stable six-membered chelate complex involving the phenoxide oxygen and the oxygen of the incoming carboxylate group.[9] This proximity favors the formation of the ortho-substituted product over the para isomer.
-
Tautomerization & Acidification: The intermediate cyclohexadienone rearranges (tautomerizes) to the more stable aromatic sodium salicylate derivative.[5] In the final step, the reaction mixture is treated with a strong acid (e.g., sulfuric or hydrochloric acid) to protonate the carboxylate, precipitating the final 2-hydroxybenzoic acid product.
Regioselectivity in m-Ethylphenol Carboxylation:
For m-ethylphenol, the hydroxyl group directs carboxylation to the two available ortho positions: C2 and C6.
-
Attack at C2: Yields the desired This compound . This position is sterically hindered by the adjacent ethyl group at C3.
-
Attack at C6: Yields the isomeric 5-Ethyl-2-hydroxybenzoic acid . This position is less sterically hindered.
Consequently, the reaction is expected to produce a mixture of these two isomers, with the 5-ethyl isomer likely being the major product. The final protocol must include a robust purification step, such as fractional crystallization or column chromatography, to isolate the target this compound.
Caption: Figure 1: Kolbe-Schmitt Reaction Mechanism
Part 2: Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from m-ethylphenol on a laboratory scale.
Materials and Reagents:
| Reagent/Material | CAS Number | Purity | Notes |
| m-Ethylphenol | 620-17-7 | ≥98% | |
| Sodium Hydroxide (NaOH) | 1310-73-2 | ≥98% | Pellets or flakes |
| Carbon Dioxide (CO₂) | 124-38-9 | High Purity | Gas cylinder |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98% (Conc.) | |
| Toluene | 108-88-3 | Anhydrous | For azeotropic removal of water |
| Diethyl Ether | 60-29-7 | ACS Grade | For extraction |
| Hydrochloric Acid (HCl) | 7647-01-0 | ~2 M | For pH adjustment |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous | For drying |
| Equipment | |||
| High-pressure autoclave/reactor | With stirring and temperature control | ||
| Round-bottom flask | With Dean-Stark trap and condenser | ||
| Heating mantle, magnetic stirrer | |||
| Standard laboratory glassware | Beakers, funnels, graduated cylinders | ||
| pH paper or meter |
Procedure:
Step 1: Preparation of Anhydrous Sodium m-ethylphenoxide
-
To a 500 mL three-neck round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add m-ethylphenol (e.g., 0.1 mol, 12.22 g) and toluene (150 mL).
-
Begin stirring and add sodium hydroxide (0.1 mol, 4.00 g).
-
Heat the mixture to reflux. Water will be generated from the acid-base reaction and will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (approximately 2-3 hours). This step is critical as the presence of water inhibits the Kolbe-Schmitt reaction.[10]
-
Allow the mixture to cool slightly, then remove the toluene under reduced pressure to obtain the dry, powdered sodium m-ethylphenoxide.
Step 2: Carboxylation Reaction
-
Carefully transfer the anhydrous sodium m-ethylphenoxide powder into a high-pressure autoclave.
-
Seal the reactor according to the manufacturer's instructions.
-
Pressurize the reactor with carbon dioxide to approximately 5-10 atm, vent to purge the air, and repeat this process three times.
-
Pressurize the reactor with CO₂ to the final reaction pressure (e.g., 80-100 atm).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 130-150 °C).
-
Maintain these conditions for 4-6 hours. Monitor the pressure, as it may decrease as CO₂ is consumed. Add more CO₂ as needed to maintain pressure.
Step 3: Work-up and Product Isolation
-
After the reaction period, cool the reactor to room temperature and carefully vent the excess CO₂ pressure.
-
Open the reactor and add 200 mL of warm water to dissolve the solid reaction mixture.
-
Transfer the aqueous solution to a beaker and cool in an ice bath.
-
Slowly and carefully acidify the solution by adding concentrated sulfuric acid dropwise with constant stirring. The product will begin to precipitate. Continue adding acid until the pH is approximately 2.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product (a mixture of 3-ethyl and 5-ethyl isomers) by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the crude product in a vacuum oven.
Step 4: Purification
-
Recrystallization: Attempt fractional recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to separate the isomers. The solubility of the isomers may differ enough to allow for separation.
-
Column Chromatography: For a more definitive separation, perform silica gel column chromatography using a solvent system such as hexane/ethyl acetate with a small amount of acetic acid to ensure the carboxylic acids remain protonated.
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. grokipedia.com [grokipedia.com]
- 4. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 6. mdpi.com [mdpi.com]
- 7. byjus.com [byjus.com]
- 8. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00105E [pubs.rsc.org]
3-Ethyl-2-hydroxybenzoic acid in the preparation of CD73 inhibitors
Application Notes & Protocols
Topic: Strategic Design and Synthesis of Novel CD73 Inhibitors from a 3-Ethyl-2-hydroxybenzoic Acid Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
The ecto-5'-nucleotidase (CD73) is a critical enzyme in the adenosine signaling pathway, which plays a major role in establishing an immunosuppressive tumor microenvironment (TME).[1][2] By catalyzing the dephosphorylation of adenosine monophosphate (AMP) to adenosine, CD73 elevates local adenosine concentrations, which in turn suppresses the activity of crucial anti-tumor immune cells like T cells and Natural Killer (NK) cells.[1][2][3] Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy, with the potential to restore immune function and synergize with existing treatments like checkpoint inhibitors.[1][4] This guide details a strategic workflow for the development of novel small molecule CD73 inhibitors, utilizing this compound as a versatile starting scaffold. We provide the scientific rationale for scaffold selection, detailed protocols for chemical synthesis and diversification, and robust methodologies for biological evaluation, including enzymatic and cell-based functional assays.
The Scientific Rationale: Targeting the CD73-Adenosine Axis
CD73 is a cell surface glycoprotein that serves as the rate-limiting enzyme in the extracellular production of adenosine from ATP.[5] In the TME, stressed or dying cancer cells release large amounts of ATP. This ATP is sequentially hydrolyzed to AMP by CD39, and subsequently, CD73 hydrolyzes AMP to adenosine.[2][5] This accumulation of adenosine activates A2A and A2B receptors on immune cells, triggering a cascade of immunosuppressive effects that protect the tumor from immune-mediated destruction.[2]
Key consequences of elevated adenosine in the TME include:
-
Inhibition of T cell and NK cell proliferation and cytotoxic function.[2][3]
-
Promotion of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
-
Impairment of dendritic cell maturation and antigen presentation.[1]
Targeting CD73 aims to block this pathway at its source, thereby reducing adenosine levels and reversing its immunosuppressive effects.[1] This approach can reinvigorate the anti-tumor immune response and enhance the efficacy of other immunotherapies.[2][6]
Signaling Pathway Overview
Caption: The CD73-adenosine immunosuppressive pathway in the tumor microenvironment.
Scaffold Selection: this compound
The benzoic acid moiety is a privileged scaffold in medicinal chemistry due to its ability to engage in key hydrogen bonding interactions with enzyme active sites.[7] Its properties can be finely tuned through substitution on the aromatic ring, influencing acidity, lipophilicity, and steric profile.[7][8]
We propose the this compound scaffold for several strategic reasons:
-
Ortho-Hydroxy Group: The hydroxyl group positioned ortho to the carboxylic acid can act as a bidentate chelation motif for metal ions, such as the zinc ions present in the catalytic site of CD73. This has the potential to create a strong, anchoring interaction.
-
Meta-Ethyl Group: The ethyl group provides a lipophilic handle that can be directed towards hydrophobic pockets within the enzyme's binding site. Its placement at the 3-position can influence the orientation of the molecule and provides a vector for further structural elaboration.
-
Carboxylic Acid: This functional group is a crucial hydrogen bond donor and acceptor, capable of forming salt bridges or strong hydrogen bonds with basic residues (e.g., Arginine, Lysine) in the active site.[7]
Experimental Workflow: From Synthesis to Validation
The development of novel inhibitors from the selected scaffold follows a logical, multi-stage process. This workflow is designed to enable the rapid synthesis of a diverse chemical library and its subsequent evaluation to build a robust structure-activity relationship (SAR).
Caption: Overall experimental workflow for inhibitor development.
Synthetic Chemistry Protocols
Protocol 4.1: Synthesis of this compound Scaffold
Rationale: While this compound may be commercially available, a reliable synthetic route is essential for producing analogs or scaling up. This protocol adapts standard methods for the synthesis of substituted hydroxybenzoic acids.[9][10] The chosen route involves the diazotization of an aminobenzoic acid precursor, followed by hydrolysis.
Materials:
-
3-Amino-2-ethylbenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, round-bottom flasks, separatory funnel, rotary evaporator
Procedure:
-
In a 500 mL flask, dissolve 3-amino-2-ethylbenzoic acid (0.1 mol) in a solution of concentrated H₂SO₄ (0.3 mol) and 100 mL of water, cooling in an ice bath to maintain the temperature below 5°C.
-
In a separate beaker, prepare a solution of sodium nitrite (0.11 mol) in 50 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cooled reaction mixture, ensuring the temperature does not exceed 7°C. Stir vigorously throughout the addition.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
Pour the diazonium salt solution into a separate flask containing 300 mL of water and 60 mL of concentrated H₂SO₄.
-
Slowly heat this mixture to approximately 80°C. Vigorous gas evolution (N₂) will occur. Maintain this temperature until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
Protocol 4.2: Library Generation via Amide Coupling
Rationale: Amide coupling is a robust and widely used reaction in medicinal chemistry for creating diverse libraries. By coupling the carboxylic acid of our scaffold with a variety of primary and secondary amines, we can rapidly explore the chemical space around the core. HATU is chosen as the coupling agent for its high efficiency and low rate of side reactions.
Materials:
-
This compound (scaffold)
-
A diverse set of primary/secondary amines (R¹R²NH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate, brine, anhydrous Na₂SO₄
General Procedure for Amide Synthesis:
-
In a dry vial, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the mixture.
-
Finally, add HATU (1.2 eq) and stir the reaction at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide product by column chromatography on silica gel.
Biological Evaluation Protocols
Protocol 5.1: In Vitro CD73 Enzymatic Inhibition Assay (Colorimetric)
Rationale: The primary screen for any potential inhibitor is to confirm its direct interaction with the target enzyme. This protocol measures the enzymatic activity of CD73 by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP. The Malachite Green assay provides a simple and robust colorimetric readout.[11][12][13]
Materials:
-
Recombinant human CD73 enzyme
-
AMP (Adenosine 5'-monophosphate) sodium salt
-
CD73 Assay Buffer (e.g., Tris-based buffer, pH 7.5, containing MgCl₂ and CaCl₂)
-
Test compounds (dissolved in DMSO)
-
AOPCP (α,β-methyleneadenosine 5'-diphosphate) - positive control inhibitor
-
Malachite Green Reagent
-
384-well microplate, plate reader capable of measuring absorbance at ~620-670 nm
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and the AOPCP control in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of a 384-well plate. Also include wells with DMSO only for 'no inhibition' (100% activity) and 'no enzyme' controls.
-
Enzyme Addition: Add recombinant CD73 enzyme diluted in assay buffer to all wells except the 'no enzyme' control. Incubate for 15-30 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add AMP substrate (diluted in assay buffer) to all wells to start the enzymatic reaction. The final AMP concentration should be at or near its Km value.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes) during which the reaction is linear.
-
Reaction Termination & Detection: Stop the reaction by adding the Malachite Green reagent. This reagent will complex with the free phosphate generated, producing a color change.
-
Readout: After a short color development period (15-20 minutes), measure the absorbance at ~670 nm.[12][13]
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all other readings.
-
Normalize the data to the 'no inhibition' control (100% activity) and 'AOPCP' control (0% activity).
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 5.2: T-Cell Proliferation Functional Assay
Rationale: An enzymatic inhibitor must also be effective in a biological context. This assay determines if the test compounds can reverse the immunosuppressive effect of CD73 activity on T-cells. Here, T-cell proliferation, which is normally suppressed by CD73-generated adenosine, should be restored in the presence of an effective inhibitor.[14][15]
Materials:
-
Human Pan T-cells (isolated from PBMCs)
-
CD73-expressing cancer cell line (e.g., MDA-MB-231) or recombinant CD73
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
AMP
-
Proliferation dye (e.g., CFSE) or reagent (e.g., MTS/WST-1)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds and AOPCP control
Procedure:
-
T-Cell Labeling (if using CFSE): Label isolated T-cells with CFSE dye according to the manufacturer's protocol.
-
Co-culture Setup:
-
Seed CD73-expressing cancer cells in a 96-well plate and allow them to adhere.
-
Alternatively, add recombinant CD73 and AMP to the wells.
-
Add the test compounds at various concentrations.
-
Add the labeled T-cells and T-cell activation beads to the wells.
-
-
Controls:
-
Unstimulated T-cells: T-cells without activation beads (baseline proliferation).
-
Stimulated T-cells: T-cells with activation beads (maximum proliferation).
-
Suppressed T-cells: Stimulated T-cells + CD73/AMP (suppressed proliferation).
-
Positive Control: Suppressed T-cells + AOPCP.
-
-
Incubation: Co-culture the cells for 3-5 days at 37°C, 5% CO₂.
-
Readout:
-
CFSE: Harvest T-cells and analyze CFSE dilution by flow cytometry. Proliferation is indicated by a decrease in fluorescence intensity.
-
MTS/WST-1: Add the reagent to the wells and measure absorbance according to the manufacturer's protocol. Absorbance is proportional to the number of viable, proliferating cells.
-
-
Data Analysis: Calculate the percentage of proliferation relative to the stimulated and suppressed controls. Determine the EC₅₀ value, which is the concentration of the compound required to restore 50% of the maximal T-cell proliferation.
Structure-Activity Relationship (SAR) Analysis
After synthesizing and testing a library of compounds, the data should be compiled to understand the relationship between chemical structure and biological activity. This analysis is crucial for designing the next generation of more potent and selective inhibitors.
Hypothetical SAR Data Table:
| Compound ID | R¹, R² on Amide Nitrogen | Enzymatic IC₅₀ (nM) | T-Cell Proliferation EC₅₀ (nM) |
| Scaffold | -OH | > 10,000 | > 10,000 |
| XYZ-001 | Benzyl | 850 | 1,200 |
| XYZ-002 | 4-Fluorobenzyl | 320 | 450 |
| XYZ-003 | 3-Chlorobenzyl | 410 | 580 |
| XYZ-004 | Cyclohexyl | 1,500 | 2,100 |
| XYZ-005 | Morpholino | 2,500 | 3,400 |
Inferred SAR Trends (Based on Hypothetical Data):
-
Aromatic vs. Aliphatic: Aromatic substituents on the amide (XYZ-001) appear more potent than aliphatic ones (XYZ-004), suggesting a potential π-stacking interaction.
-
Electronic Effects: Electron-withdrawing groups on the benzyl ring (4-Fluoro in XYZ-002, 3-Chloro in XYZ-003) enhance potency compared to the unsubstituted benzyl group, with the 4-position being slightly more favorable.
-
Polarity: The polar morpholino group (XYZ-005) is less tolerated than lipophilic groups, suggesting the binding pocket is likely hydrophobic.
These initial findings would guide the next round of synthesis, focusing on further exploration of substituted aromatic groups at the amide position.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically grounded strategy for leveraging the this compound scaffold in the discovery of novel CD73 inhibitors. By integrating rational scaffold design, efficient chemical synthesis, and a multi-tiered biological evaluation process, researchers can systematically explore this chemical space. The ultimate goal is to identify potent and selective lead compounds that can effectively block the immunosuppressive adenosine pathway, offering a new therapeutic avenue in immuno-oncology. Future work should focus on optimizing lead compounds for pharmacokinetic properties and evaluating their efficacy in preclinical in vivo cancer models.
References
-
Assay Genie. (2024, October 21). CD73: Combating Tumor Immunosuppression by Targeting Adenosine. [Link]
-
Zhou, P., et al. (n.d.). CD73: an emerging checkpoint for cancer immunotherapy. Journal of Experimental & Clinical Cancer Research. [Link]
-
Oncology Central. (2016, March 30). CD73–adenosine: a next-generation target in immuno-oncology. [Link]
-
Loisel, S., et al. (2023). Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer. Frontiers in Immunology. [Link]
-
Loisel, S., et al. (2023, March 24). Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer. Frontiers in Immunology. [Link]
-
Allard, B., et al. (2019). Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays. Methods in Enzymology. [Link]
-
BellBrook Labs. (n.d.). Transcreener® ADO CD73 Assay Kits. [Link]
-
Creative BioMart. (n.d.). 5'-Nucleotidase (CD73)Activity Assay Kit (Colorimetric). [Link]
-
BPS Bioscience. (n.d.). CD73 Inhibitor Screening Assay Kit. [Link]
-
El-Sayed, N. S., et al. (n.d.). Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Ohta, K., et al. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters. [Link]
-
RSC Education. (n.d.). The preparation of 2-hydroxybenzoic acid. [Link]
-
Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. The Journal of Phytopharmacology. [Link]
-
El-Sayed, N. S., et al. (n.d.). Third-Generation CD73 Inhibitors Based on a 4,6-Disubstituted-2-Thiopyridine Scaffold. ChemMedChem. [Link]
-
Chemistry 110L. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. [Link]
-
El-Sayed, N. S., et al. (n.d.). Synthesis and Studies of Potential Inhibitors of CD73 Based on a Triazole Scaffold. Molecules. [Link]
-
El-Sayed, N. S., et al. (2025, January 2). Third‐Generation CD73 Inhibitors Based on a 4,6‐Disubstituted‐2‐Thiopyridine Scaffold. ChemMedChem. [Link]
-
Incyte Corporation. (2024, January 4). Novel CD73 Inhibitors for Treating Cancer. World Intellectual Property Organization. [Link]
-
Buehler, C. A., & Cate, W. E. (n.d.). p-HYDROXYBENZOIC ACID. Organic Syntheses. [Link]
-
El-Sayed, N. S., et al. (2025, March 15). Third-Generation CD73 Inhibitors Based on a 4,6-Disubstituted-2-Thiopyridine Scaffold. ChemMedChem. [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 4. oncology-central.com [oncology-central.com]
- 5. Novel CD73 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 5’-Nucleotidase (CD73)Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 14. Third-Generation CD73 Inhibitors Based on a 4,6-Disubstituted-2-Thiopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Third-Generation CD73 Inhibitors Based on a 4,6-Disubstituted-2-Thiopyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethylsalicylic Acid in Medicinal Chemistry
Introduction: The Salicylic Acid Scaffold and the Rationale for 3-Ethyl Substitution
Salicylic acid and its derivatives have been cornerstones of medicinal chemistry for over a century, with acetylsalicylic acid (aspirin) being one of the most widely used drugs in the world.[1][2] The therapeutic versatility of the salicylate scaffold, encompassing anti-inflammatory, analgesic, antipyretic, and more recently, anticancer properties, stems from a rich and complex pharmacology.[3][[“]] The core mechanism for many of these effects is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[3][5]
The chemical structure of salicylic acid, with its phenolic hydroxyl and carboxylic acid groups in an ortho arrangement, is crucial for its biological activity.[6][7] Modifications to this scaffold have been a fertile ground for the development of new therapeutic agents. While 3-methylsalicylic acid has been explored as a precursor for various pharmaceuticals, including anti-inflammatory drugs, the 3-ethyl analog, 3-ethylsalicylic acid, remains a less-chartered territory.[8]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 3-ethylsalicylic acid in medicinal chemistry. We will explore its synthesis, potential mechanisms of action based on established structure-activity relationships (SAR), and detailed protocols for its evaluation as a novel therapeutic agent. The introduction of an ethyl group at the 3-position is a rational design strategy. Increasing the lipophilicity through the addition of alkyl groups can enhance membrane permeability and alter the binding affinity for target enzymes, potentially leading to increased potency or a modified activity profile.[6]
Potential Therapeutic Applications and Underlying Mechanisms
Based on the extensive research into salicylic acid and its analogs, 3-ethylsalicylic acid is hypothesized to possess significant therapeutic potential in several key areas.
Anti-inflammatory and Analgesic Agent
The primary and most predictable application of 3-ethylsalicylic acid is as a non-steroidal anti-inflammatory drug (NSAID).
Mechanism of Action: Like other salicylates, 3-ethylsalicylic acid is expected to exert its anti-inflammatory effects primarily through the inhibition of COX enzymes (COX-1 and COX-2).[3] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9] While salicylic acid itself is a weak inhibitor of COX in vitro, its derivatives can exhibit potent activity.[10] Furthermore, some salicylates can also suppress the expression of the COX-2 gene, adding another layer to their anti-inflammatory action.[11] The ethyl group on the 3-position may influence the binding of the molecule within the hydrophobic channel of the COX active site, potentially altering its inhibitory potency and selectivity between COX-1 and COX-2.
Caption: Inhibition of the COX pathway by 3-ethylsalicylic acid.
Anticancer Agent
A growing body of evidence suggests that salicylic acid and its derivatives possess anticancer properties.[2][[“]] These effects are thought to be mediated through multiple mechanisms.
Potential Mechanisms of Action:
-
Induction of Apoptosis: Salicylates can trigger programmed cell death in cancer cells by inducing endoplasmic reticulum (ER) stress.[[“]]
-
Cell Cycle Arrest: They have been shown to downregulate key cell cycle regulators, thereby halting the proliferation of cancer cells.[[“]]
-
COX-2 Inhibition: Overexpression of COX-2 is a feature of many cancers and is associated with tumor growth and metastasis. Inhibition of COX-2 by 3-ethylsalicylic acid could therefore be a viable anticancer strategy.
-
Iron Chelation: Aspirin's metabolites, including salicylic acid, can chelate iron, which may contribute to its anticancer effects by mitigating iron-driven free radical damage.[12]
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of 3-ethylsalicylic acid.
Protocol 1: Synthesis of 3-Ethylsalicylic Acid via Kolbe-Schmitt Reaction
This protocol outlines a plausible synthesis route for 3-ethylsalicylic acid, adapted from the well-established Kolbe-Schmitt reaction used for salicylic acid and its derivatives.[13][14]
Caption: Workflow for the synthesis of 3-ethylsalicylic acid.
Materials:
-
2-Ethylphenol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO2) gas
-
Sulfuric acid (H2SO4), concentrated
-
Suitable solvent for recrystallization (e.g., ethanol/water mixture)
-
High-pressure reactor (autoclave)
Procedure:
-
Formation of Sodium 2-ethylphenoxide: In a suitable reaction vessel, dissolve 2-ethylphenol in an appropriate solvent. Add a stoichiometric amount of sodium hydroxide to form sodium 2-ethylphenoxide. The solvent is then removed under vacuum to obtain the dry sodium salt.
-
Carboxylation (Kolbe-Schmitt Reaction): Transfer the dry sodium 2-ethylphenoxide to a high-pressure autoclave. Heat the reactor to 120-140°C and introduce carbon dioxide gas at a pressure of 5-7 atm. Maintain these conditions for several hours to allow for the carboxylation reaction to proceed.
-
Acidification: After the reaction is complete, cool the reactor and dissolve the resulting solid in water. Slowly add concentrated sulfuric acid with stirring until the solution is acidic (pH ~2). This will precipitate the crude 3-ethylsalicylic acid.
-
Purification: Collect the crude product by filtration and wash with cold water. Purify the crude 3-ethylsalicylic acid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.
Validation: The structure and purity of the synthesized 3-ethylsalicylic acid should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of 3-ethylsalicylic acid against COX-1 and COX-2 enzymes.[15][16]
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
3-Ethylsalicylic acid (test compound)
-
Reference inhibitors (e.g., aspirin, celecoxib)
-
EIA buffer
-
Prostaglandin screening EIA kit (e.g., for PGE2)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer at the desired concentration.
-
Compound Preparation: Prepare a stock solution of 3-ethylsalicylic acid in a suitable solvent (e.g., DMSO) and then prepare serial dilutions to obtain a range of test concentrations.
-
Incubation: In a 96-well plate, add the enzyme, the test compound (or reference inhibitor/vehicle control), and co-factors. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate for a further period (e.g., 2 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a solution of a strong acid (e.g., HCl).
-
Quantification of Prostaglandin Production: Measure the amount of prostaglandin (e.g., PGE2) produced in each well using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3-Ethylsalicylic Acid | Experimental Value | Experimental Value | Calculated Value |
| Aspirin (Reference) | ~1.5 | ~250 | ~0.006 |
| Celecoxib (Reference) | ~15 | ~0.04 | ~375 |
Protocol 3: Anticancer Activity Assessment using MTT Assay
This protocol details the use of the MTT assay to determine the cytotoxic effects of 3-ethylsalicylic acid on a cancer cell line (e.g., MCF-7 breast cancer cells).[17][18]
Caption: Workflow for assessing anticancer activity using the MTT assay.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-Ethylsalicylic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of 3-ethylsalicylic acid in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion and Future Directions
3-Ethylsalicylic acid represents a promising, yet underexplored, derivative within the pharmacologically rich family of salicylates. The protocols and conceptual frameworks presented here provide a solid foundation for its synthesis and systematic evaluation. The addition of the ethyl group offers a logical step in the rational design of novel salicylates with potentially enhanced or modified biological activities. Future research should focus on a comprehensive evaluation of its ADME-Tox properties, in vivo efficacy in animal models of inflammation and cancer, and a deeper investigation into its molecular mechanisms of action. Such studies will be crucial to unlocking the full therapeutic potential of 3-ethylsalicylic acid.
References
-
[Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase]. [Link]
-
What is the mechanism of action of salicylic acid in the body? - Consensus. [Link]
-
[Antiphlogistic effect of salicylic acid and its derivatives]. [Link]
-
SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM - Web of Journals. [Link]
-
Structure-activity relationship (SAR) of Salicylic Acid - Medicinal Chemistry Lectures Notes. [Link]
-
Medicinal Chemistry of Salicylic Acid | PPT - Slideshare. [Link]
-
Salicylic acid derivatives: synthesis, features and usage as therapeutic tools - PubMed. [Link]
-
Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling - MDPI. [Link]
-
Full article: Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. [Link]
-
Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials - RSC Publishing. [Link]
-
Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on β-lactamase | Request PDF - ResearchGate. [Link]
-
Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf. [Link]
-
Anti-Inflammatory Salicylates, Their Properties and Actions - Animal Science Products. [Link]
-
Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC - NIH. [Link]
-
Salicylic acid derivatives: synthesis, features and usage as therapeutic tools - ResearchGate. [Link]
-
Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling | Scilit. [Link]
-
Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR - Pharmacy Education. [Link]
-
Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress - PubMed. [Link]
-
Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed. [Link]
-
(PDF) Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling - ResearchGate. [Link]
-
What are the potential anticancer properties of salicylic acid? - Consensus. [Link]
-
Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed. [Link]
-
#15 Synthesis of Ethyl Salicylate from Salicylic Acid - Science in Motion. [Link]
-
Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential - ResearchGate. [Link]
-
Acetylsalicylic acid and cancer: updates on the new potential of a nature-inspired drug. [Link]
-
Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC - NIH. [Link]
-
New Insights into Aspirin's Anticancer Activity: The Predominant Role of Its Iron-Chelating Antioxidant Metabolites - MDPI. [Link]
-
Aspirin Synthesis - ChemTalk. [Link]
-
Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed. [Link]
-
Involvement of Salicylic Acid on Antioxidant and Anticancer Properties, Anthocyanin Production and Chalcone Synthase Activity in Ginger (Zingiber officinale Roscoe) Varieties - MDPI. [Link]
-
(A) The inhibition of COX-2 production in inflamed CaCo-2 cells, and... - ResearchGate. [Link]
-
Laboratory Synthesis of Aspirin - YouTube. [Link]
-
Synthesis of acetylsalicylic acid. | Download Scientific Diagram - ResearchGate. [Link]
-
Synthesis and Transdermal Properties of Acetylsalicylic Acid and Selected Esters - PubMed. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Acetylsalicylic acid and cancer: updates on the new potential of a nature-inspired drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webofjournals.com [webofjournals.com]
- 4. consensus.app [consensus.app]
- 5. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship (SAR) of Salicylic Acid - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 7. Medicinal Chemistry of Salicylic Acid | PPT [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asp-inc.com [asp-inc.com]
- 10. [Antiphlogistic effect of salicylic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Insights into Aspirin’s Anticancer Activity: The Predominant Role of Its Iron-Chelating Antioxidant Metabolites [mdpi.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Aspirin Synthesis | ChemTalk [chemistrytalk.org]
- 15. Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07622F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of 3-Ethyl-2-hydroxybenzoic Acid
Abstract
This comprehensive guide provides a detailed protocol for the purification of 3-Ethyl-2-hydroxybenzoic acid, a key intermediate in pharmaceutical and materials science research. Addressing the challenges of removing common impurities derived from its synthesis, this document outlines two primary purification strategies: multi-step recrystallization and preparative chromatography. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles behind each step to ensure both high purity and yield. This guide is grounded in established chemical principles and supported by scientific literature to ensure trustworthiness and reproducibility.
Introduction
This compound, a derivative of salicylic acid, is a valuable building block in organic synthesis. Its utility, however, is contingent on its purity. A common synthetic route to this compound is the Kolbe-Schmitt reaction of 2-ethylphenol.[1][2][3][4] This process, while effective, often results in a crude product containing unreacted starting material (2-ethylphenol) and an isomeric byproduct, 4-hydroxy-3-ethylbenzoic acid. The presence of these impurities can significantly impact the outcome of subsequent reactions and the properties of the final products.
This application note provides a systematic approach to the purification of this compound, focusing on the removal of these specific impurities. We will explore two robust purification methodologies: a carefully optimized recrystallization protocol and a high-resolution preparative chromatography method. The choice between these methods will depend on the initial purity of the crude product, the desired final purity, and the scale of the purification.
Understanding the Impurities
A successful purification strategy begins with a thorough understanding of the impurities to be removed.
-
2-Ethylphenol: The unreacted starting material is a key impurity. It is a phenolic compound with a lower polarity than the desired product due to the absence of the carboxylic acid group. 2-Ethylphenol is a liquid at room temperature and is soluble in many organic solvents.[1][2][3][4]
-
4-hydroxy-3-ethylbenzoic acid: This is the primary isomeric byproduct of the Kolbe-Schmitt reaction. The separation of ortho and para isomers can be challenging due to their similar physical properties. However, differences in their crystal packing and polarity can be exploited.[5][6][7][8]
The structural differences between the target molecule and its main impurities are the foundation upon which the following purification protocols are built.
Purification Strategy I: Multi-Step Recrystallization
Recrystallization is a powerful and scalable technique for the purification of solid compounds, relying on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.
Rationale for Solvent Selection
The ideal solvent for recrystallization should dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or sparingly soluble at all temperatures (to be removed by hot filtration).
Based on the properties of benzoic acid and its derivatives, a two-step recrystallization process using a solvent pair is recommended for optimal purification of this compound. This approach leverages the differential solubility of the target compound and its impurities.
Protocol for Recrystallization
Step 1: Removal of 2-Ethylphenol using a Toluene/Hexane Solvent System
This initial step is designed to remove the less polar 2-ethylphenol.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene. Toluene is chosen for its ability to dissolve the target compound at elevated temperatures while having a relatively lower affinity for the more polar isomeric byproduct.
-
Hot Filtration (Optional): If any insoluble particulate matter is observed, perform a hot filtration to remove it.
-
Inducing Crystallization: Slowly add hexane (a non-polar solvent in which the desired product is less soluble) to the hot toluene solution until the solution becomes slightly turbid.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath for at least one hour to maximize crystal formation. The this compound and its isomeric byproduct will precipitate, while the more non-polar 2-ethylphenol will preferentially remain in the toluene/hexane mother liquor.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Step 2: Separation of Isomers using an Ethanol/Water Solvent System
This second step aims to separate the desired this compound from the 4-hydroxy-3-ethylbenzoic acid isomer.
-
Dissolution: Dissolve the crystals obtained from Step 1 in a minimal amount of hot ethanol. Ethanol is a polar solvent that will dissolve both isomers at elevated temperatures.
-
Hot Filtration (Optional): If any insoluble material is present, perform a hot filtration.
-
Inducing Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly cloudy.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The ortho-isomer (this compound) is generally less soluble than the para-isomer in such polar solvent systems and will crystallize out preferentially. Further cooling in an ice bath will enhance the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the final product under vacuum to a constant weight.
Purity Assessment
The purity of the recrystallized product should be assessed by High-Performance Liquid Chromatography (HPLC) and its melting point determined. Pure this compound should exhibit a sharp melting point.
Purification Strategy II: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity or for separating challenging mixtures, preparative HPLC is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Rationale for Chromatographic Conditions
A reversed-phase HPLC method is well-suited for separating the components of the crude mixture. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture. The separation is based on the relative hydrophobicity of the compounds.
-
2-Ethylphenol: Being the least polar, it will have the longest retention time.
-
This compound and 4-hydroxy-3-ethylbenzoic acid: These isomers will have similar retention times, but a well-optimized method can achieve baseline separation.
Preparative HPLC Protocol
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm (or similar preparative column) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | Dependent on sample concentration and column loading capacity |
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Separation: Inject the sample onto the equilibrated preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any remaining traces of solvent.
Purity Verification
The purity of the isolated product should be confirmed by analytical HPLC using a similar but analytical-scale method.
Workflow Diagrams
Recrystallization Workflow
Caption: Multi-step recrystallization workflow for purification.
Preparative HPLC Workflow
Caption: Preparative HPLC purification workflow.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all solvents and chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.
-
This compound is an irritant. Avoid contact with skin and eyes.[9]
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the purification of this compound. The choice between multi-step recrystallization and preparative HPLC will depend on the specific requirements of the researcher, including the initial purity of the crude material, the desired final purity, and the scale of the purification. By understanding the nature of the common impurities and applying the principles outlined herein, researchers can confidently obtain high-purity this compound for their downstream applications.
References
-
Kolbe, H. Ueber Synthese der Salicylsäure. Annalen der Chemie und Pharmacie113 , 125-127 (1860). [Link]
-
Schmitt, R. Beitrag zur Kenntniss der Kolbe'schen Salicylsäure Synthese. Journal für Praktische Chemie31 , 397-411 (1885). [Link]
- Lindsey, A. S. & Jeskey, H. The Kolbe-Schmitt Reaction. Chemical Reviews57, 583-620 (1957).
-
J&K Scientific LLC. Kolbe-Schmitt Reaction. [Link]
-
Solubility of Things. 2-Ethylphenol. [Link]
-
Grokipedia. 2-Ethylphenol. [Link]
-
Human Metabolome Database. Showing metabocard for 2-Ethylphenol (HMDB0302562). (2021). [Link]
-
PubChem. This compound. [Link]
-
PubChem. 4-Hydroxy-3-methylbenzoic acid. [Link]
-
Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
-
SlideShare. Recrystallization of Salicylic acid. (2016). [Link]
-
ResearchGate. Formation of solvate structures by the ortho-, meta-, and para-isomers of hydroxybenzoic acid in supercritical fluid. [Link]
- Google Patents.
-
Scribd. Salicylic Acid Recrystallization Guide. [Link]
-
ResearchGate. Simultaneous determination of p-hydroxybenzoic acid, 2-phenoxyethanol, methyl-p-hydroxybenzoate, ethyl-p-hydroxybenzoate, propyl-p-hydroxybenzoate, iso-butyl-p-hydroxybenzoate, and n-butyl-p-hydroxybenzoate in senselle lubricant formulation by HPLC. [Link]
-
Chemistry Stack Exchange. Why is ortho-hydroxybenzoic acid more acidic than its para-isomer?. (2018). [Link]
-
Chromedia. Chapter 12. [Link]
-
THE PREOPT PACKAGE FOR PRE-OPTIMIZATION OF GRADIENT ELUTIONS IN HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
-
Selection of Three-Phase Solvent System for Countercurrent Chromatography – A Practical Guide Using Syzygium malaccense Leaves Extract. [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules28 , 5477 (2023). [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Human Metabolome Database: Showing metabocard for 2-Ethylphenol (HMDB0302562) [hmdb.ca]
- 4. 2-Ethylphenol CAS#: 90-00-6 [m.chemicalbook.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note & Protocols for the Quantification of 3-Ethyl-2-hydroxybenzoic Acid
Abstract
This document provides a comprehensive guide to the analytical quantification of 3-Ethyl-2-hydroxybenzoic acid, a derivative of salicylic acid. Given its structural similarity to well-characterized benzoic and salicylic acids, established analytical principles are adapted to provide robust, field-proven methodologies. We present detailed protocols for three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, from sample preparation to instrument parameters, is explained to ensure scientific integrity and facilitate method transfer. This guide is intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this and structurally related organic acids.
Introduction and Analytical Strategy
This compound is an aromatic organic acid. Its quantification is essential in various fields, including pharmaceutical development (as a potential metabolite, impurity, or active ingredient), environmental analysis, and quality control in chemical manufacturing. The presence of a carboxylic acid and a hydroxyl group on the benzene ring dictates its physicochemical properties—moderate polarity and the presence of a strong UV chromophore—which in turn guide the selection of appropriate analytical techniques.
The choice of method is contingent upon the specific requirements of the analysis, balancing sensitivity, selectivity, sample matrix complexity, and available instrumentation.
-
HPLC-UV: A workhorse method that is robust, cost-effective, and widely available. It is ideal for quality control and analysis of formulations where analyte concentrations are relatively high and the matrix is simple.[1]
-
GC-MS: Offers high chromatographic resolution and structural confirmation. It requires a chemical derivatization step to increase the analyte's volatility, but provides excellent selectivity, especially when operated in Selected Ion Monitoring (SIM) mode.[2]
-
LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices due to its unparalleled sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM).[1][3]
Comparative Performance Overview
The following table summarizes the expected performance characteristics for each method, based on data from structurally similar analytes like salicylic acid and other hydroxybenzoic acid derivatives.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Typical LOD | 0.03 - 1.5 µg/mL[1] | 10 - 50 ng/mL[2] | 0.5 - 5 ng/mL[1] |
| Typical LOQ | 0.1 - 5.0 µg/mL[1] | 50 - 100 ng/mL[2] | 1 - 10 ng/mL[1] |
| Linearity Range | 0.1 - 100 µg/mL[4] | 0.1 - 50 µg/mL | 0.001 - 15 µg/mL[1] |
| Key Advantages | Robust, cost-effective, widely available[1] | High resolution, structural confirmation | Highest sensitivity and selectivity[1] |
| Key Disadvantages | Moderate sensitivity, matrix interference[1] | Requires derivatization, thermal stability needed | High equipment cost, potential matrix effects[5][6] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Scientific Principle
Reversed-phase HPLC is the method of choice for separating moderately polar organic compounds. A non-polar stationary phase (typically C18) is used with a polar mobile phase. For acidic analytes like this compound, the mobile phase is acidified (e.g., with phosphoric or acetic acid).[4][7] This suppresses the ionization of the carboxylic acid group (pKa ≈ 3-4), rendering the molecule more non-polar and increasing its retention time on the C18 column, leading to better peak shape and separation. Detection is achieved by a UV detector set at a wavelength where the aromatic ring exhibits strong absorbance, typically around 230-260 nm.[7][8]
Workflow for HPLC-UV Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.ust.edu [journals.ust.edu]
- 8. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating RP-HPLC Method for the Quantitative Analysis of 3-Ethyl-2-hydroxybenzoic Acid
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 3-Ethyl-2-hydroxybenzoic acid. The methodology is designed for researchers, scientists, and professionals in drug development and quality control. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and acidified water, ensuring optimal resolution and peak symmetry. Detection is performed using a Photodiode Array (PDA) detector, which also allows for peak purity assessment. The method has been developed considering the physicochemical properties of the analyte and is validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose, including the analysis of stability samples.
Introduction and Chromatographic Rationale
This compound, also known as 3-Ethylsalicylic Acid, is a derivative of salicylic acid and serves as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] The accurate determination of its purity and content in bulk drug substances and formulated products is critical for ensuring quality and safety. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.[2]
The development of a reliable HPLC method is fundamentally guided by the physicochemical properties of the analyte. This compound (Formula: C₉H₁₀O₃, MW: 166.17 g/mol ) is a moderately polar aromatic acid.[3][4] Its calculated LogP (XLogP3) of 3.3 suggests sufficient hydrophobicity for effective retention on a non-polar stationary phase, making RP-HPLC the logical choice.[3][4]
The presence of both a carboxylic acid and a phenolic hydroxyl group makes the molecule's ionization state dependent on pH. To ensure reproducible retention and mitigate peak tailing caused by secondary interactions with residual silanols on the silica-based column, it is imperative to control the mobile phase pH.[5] By acidifying the mobile phase to a pH of approximately 2.5-3.0, well below the pKa of the carboxylic acid group, the analyte remains in its protonated, non-ionized form. This suppression of ionization enhances retention and leads to sharp, symmetrical peaks.[6]
This document provides a comprehensive protocol, from system setup and sample preparation to method validation and forced degradation studies, establishing a self-validating system for the analysis of this compound.
Experimental Protocol
Instrumentation, Chemicals, and Reagents
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode Array (DAD) detector.
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q equivalent)
-
Phosphoric Acid (AR Grade, ~85%)
-
This compound Reference Standard (Purity ≥99.5%)
-
Chromatographic Conditions
All quantitative data and operational parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry®, Agilent Zorbax®, Phenomenex Luna®) |
| Mobile Phase | Isocratic: Acetonitrile : Water (0.1% H₃PO₄) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA/DAD at 235 nm; spectral scan from 200-400 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Causality Note: The C18 column provides the necessary hydrophobic interactions for retention.[7] The mobile phase composition is optimized for an ideal retention time and separation from potential impurities. Phosphoric acid is used to adjust the pH to ~2.5, ensuring the analyte is in its non-ionized form for optimal peak shape.[8][9] A column temperature of 30 °C ensures stable retention times. The detection wavelength of 235 nm was selected based on the UV absorbance maximum of the analyte. A DAD provides the advantage of confirming peak purity and identity through spectral analysis.[10][11]
Preparation of Solutions
-
Mobile Phase Preparation (1 L): Carefully add 400 mL of HPLC grade water to a 1 L volumetric flask or media bottle. Add 1.0 mL of concentrated phosphoric acid and mix thoroughly. Add 600 mL of acetonitrile, mix, and degas for 15 minutes in an ultrasonic bath or by online degasser.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution is used for routine analysis and calibration.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final concentration of 100 µg/mL after dissolving and diluting with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Analysis and System Suitability Workflow
The following diagram illustrates the logical workflow for performing the analysis.
Caption: General workflow for HPLC analysis of this compound.
System Suitability Testing (SST)
Before commencing any sample analysis, the system's performance must be verified. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The results must conform to the criteria outlined below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[12][13][14] The following validation parameters should be assessed.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This is demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[15][16]
A sample solution (100 µg/mL) is subjected to the stress conditions outlined in the workflow below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16] The stressed samples are then analyzed, and the peak for this compound is checked for purity using the PDA detector to ensure no co-eluting peaks are present.
Caption: Workflow for conducting forced degradation studies.
Linearity
Linearity is established by preparing and analyzing a series of at least five standard solutions across a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). A calibration curve is generated by plotting the peak area against the concentration.
-
Acceptance Criterion: The correlation coefficient (R²) must be ≥ 0.999.
Accuracy
Accuracy is determined by performing recovery studies. A blank matrix is spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level. The percentage recovery is then calculated.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels:
-
Repeatability (Intra-day Precision): Six separate sample preparations are analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis is repeated on a different day by a different analyst or on a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (RSD) for each precision study should not be more than 2.0%.
Robustness
Robustness is assessed by making small, deliberate variations to the method parameters and observing the effect on the results. Key parameters to vary include:
-
Mobile phase composition (e.g., ±2% absolute organic content)
-
Mobile phase pH (±0.2 units)
-
Column temperature (±5 °C)
-
Flow rate (±0.1 mL/min)
-
Acceptance Criterion: System suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio.
-
LOD: Signal-to-noise ratio of 3:1.
-
LOQ: Signal-to-noise ratio of 10:1. The LOQ concentration should be subsequently verified for adequate precision and accuracy.
Summary of Validation Parameters
The table below provides a template for summarizing the results of the method validation.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. Peak is pure. | Peak Purity Index > 0.999 |
| Linearity (R²) | e.g., 0.9998 | R² ≥ 0.999 |
| Range (µg/mL) | e.g., 50 - 150 | As defined in the protocol |
| Accuracy (% Recovery) | e.g., 99.5% (RSD 0.8%) | 98.0 - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | e.g., 0.6% | RSD ≤ 2.0% |
| - Intermediate Precision | e.g., 0.9% | RSD ≤ 2.0% |
| LOQ (µg/mL) | e.g., 0.5 | S/N ≥ 10 |
| Robustness | The method is robust. | SST criteria met |
References
-
Toiu, A., & Vlase, L. (2011). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal. Available at: [Link]
-
Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 348692, this compound. Available at: [Link]
-
Patel, Y. et al. (2011). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical Science and Technology. Available at: [Link]
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Aurora Pro Scientific. HPLC Column Selection Guide. Available at: [Link]
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
-
Ravisankar, P. et al. (2015). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. Available at: [Link]
-
Tang, K. et al. (2021). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Journal of Separation Science. Available at: [Link]
-
Srdjenovic, B. et al. (2007). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Journal of Chromatography A. Available at: [Link]
-
Proestos, C. et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods. Available at: [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Available at: [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. Available at: [Link]
-
SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Available at: [Link]
Sources
- 1. This compound | 4295-51-6 [chemicalbook.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. This compound | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. auroraprosci.com [auroraprosci.com]
- 8. tandfonline.com [tandfonline.com]
- 9. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 10. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 11. torontech.com [torontech.com]
- 12. scribd.com [scribd.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. onyxipca.com [onyxipca.com]
Application Notes and Protocols for the Use of 3-Ethyl-2-hydroxybenzoic Acid in Polymer Chemistry
Introduction
3-Ethyl-2-hydroxybenzoic acid, also known as 3-ethylsalicylic acid, is a functionalized aromatic carboxylic acid with the molecular formula C₉H₁₀O₃[1]. Its structure, featuring a carboxylic acid group, a hydroxyl group, and an ethyl substituent on the benzene ring, presents intriguing possibilities for its use as a monomer in polymer synthesis. While direct, extensive literature on the polymerization of this compound is nascent, its structural similarity to salicylic acid and other hydroxybenzoic acids allows for the extrapolation of potential applications and synthetic methodologies. These parent compounds are well-established precursors for high-performance polymers, particularly in the biomedical and materials science fields[2][3][4][5][6][7][8][9].
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the prospective applications of this compound in polymer chemistry. It outlines detailed, albeit generalized, protocols for its polymerization based on established methods for analogous monomers. The rationale behind each experimental step is explained to provide a solid foundation for further research and development.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies and predicting the characteristics of the resulting polymers.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Ethylsalicylic acid | [1] |
| CAS Number | 4295-51-6 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | Data not readily available; requires experimental determination. | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and acetone. | Inferred from similar structures |
Potential Applications in Polymer Chemistry
Based on the extensive research on salicylic acid and other hydroxybenzoic acids, this compound is a promising candidate for the development of novel polymers with tailored properties. The presence of the ethyl group is anticipated to influence the polymer's characteristics, such as increasing its hydrophobicity and potentially altering its degradation kinetics and mechanical properties compared to polymers derived from unsubstituted salicylic acid.
Biodegradable Polyesters and Poly(anhydride-esters) for Drug Delivery
Salicylic acid has been successfully incorporated into polymer backbones to create biodegradable materials for controlled drug release[2][3][4][5][6][9]. Upon hydrolysis of the ester or anhydride linkages, the polymer degrades into salicylic acid, a well-known anti-inflammatory and analgesic agent, and other biocompatible molecules.
By analogy, polymers synthesized from this compound could function as polymer prodrugs, releasing the parent molecule upon degradation. The ethyl group may modulate the degradation rate, offering a handle to tune the drug release profile. These polymers could be formulated into nanoparticles, microparticles, or implants for localized and sustained drug delivery.
High-Performance Thermotropic Liquid Crystalline Polymers (LCPs)
Hydroxybenzoic acids are key components in the synthesis of thermotropic liquid crystalline polyesters, which are known for their exceptional thermal stability and mechanical strength[7][8]. The incorporation of "kinked" monomers, such as 3-hydroxybenzoic acid, is a common strategy to lower the melting point of these polymers to a processable range[7]. The structure of this compound, with its ortho- and meta-substituents, could introduce similar disruptions in chain packing, potentially leading to the formation of LCPs with tunable transition temperatures.
Specialty Engineering Plastics
The aromatic nature of this compound suggests that its polymers would possess good thermal and chemical resistance. As a comonomer in existing polyester or polyamide systems, it could be used to modify their properties, such as increasing the glass transition temperature (Tg), enhancing solubility in organic solvents, or improving processability.
Experimental Protocols for Polymerization
The following protocols are generalized methodologies based on the polymerization of similar hydroxybenzoic acids. They should be considered as starting points and will likely require optimization for this compound.
Protocol 1: Melt Polycondensation for the Synthesis of Polyesters
Melt polycondensation is a solvent-free method suitable for the synthesis of high molecular weight polyesters from hydroxy acids.
Rationale: This method involves heating the monomer above its melting point in the presence of a catalyst to drive the esterification reaction through the removal of a condensation byproduct (water). A two-stage process, with an initial esterification step at atmospheric pressure followed by a polycondensation step under high vacuum, is typically employed to achieve high molecular weight polymers.
Caption: Workflow for polyester synthesis via melt polycondensation.
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.
-
Charging the Reactor: Charge the flask with this compound and a catalytic amount of a suitable polycondensation catalyst (e.g., antimony(III) oxide, 0.05% by weight of the monomer).
-
Inert Atmosphere: Purge the system with dry nitrogen or argon for at least 30 minutes to remove oxygen and moisture. Maintain a gentle flow of inert gas during the initial heating phase.
-
Esterification Stage:
-
Begin stirring and gradually heat the reaction mixture to a temperature approximately 20°C above the monomer's melting point to form a homogeneous melt.
-
Slowly increase the temperature to 180-200°C. Water, the byproduct of the esterification reaction, will begin to distill.
-
Maintain this temperature for 2-4 hours, or until the majority of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-250°C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg over a period of 30-60 minutes. This is critical for removing the remaining water and driving the reaction toward higher molecular weights.
-
A noticeable increase in the viscosity of the reaction mixture will be observed.
-
Continue the reaction under these conditions for an additional 3-6 hours.
-
-
Recovery and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester will be a solid.
-
Dissolve the crude polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran).
-
Precipitate the polyester by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol) with vigorous stirring.
-
Collect the purified polymer by filtration and dry it under vacuum at 40-50°C for 24 hours.
-
Protocol 2: Ring-Opening Polymerization (ROP) - A Prospective Approach
ROP offers excellent control over polymer molecular weight and distribution. This protocol is theoretical as it requires the prior synthesis of a cyclic monomer from this compound.
Rationale: This method first involves the synthesis of a cyclic monomer, such as a lactone or a cyclic o-carboxyanhydride, from this compound. This cyclic monomer is then polymerized using a catalyst or initiator in a chain-growth manner. This approach can lead to well-defined polymer architectures. A rapid and controlled ROP of salicylic acid o-carboxyanhydride has been demonstrated, providing a strong basis for this prospective pathway[10].
Caption: Conceptual pathway for ROP of a this compound derivative.
-
Synthesis of the Cyclic Monomer (Illustrative Example: o-carboxyanhydride):
-
This step is critical and would require specific optimization. A potential route involves reacting this compound with a phosgene equivalent (e.g., triphosgene) in an inert solvent with a non-nucleophilic base to facilitate the formation of the six-membered cyclic anhydride.
-
Rigorous purification of the cyclic monomer is essential for successful polymerization.
-
-
Ring-Opening Polymerization:
-
Reactor Setup: Conduct the polymerization in a glovebox or using Schlenk line techniques to maintain an inert and anhydrous environment.
-
Procedure:
-
Dissolve the purified cyclic monomer in a dry, aprotic solvent (e.g., anhydrous THF or toluene).
-
Add the initiator or catalyst (e.g., an organocatalyst like DBU or a metal alkoxide) via syringe.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature). The reaction time can be very short, as seen with salicylic acid o-carboxyanhydride[10].
-
Quench the polymerization by adding a proton source (e.g., benzoic acid or acidic methanol).
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
-
Characterization of the Resulting Polymers
A comprehensive characterization of the synthesized polymers is essential to understand their structure, properties, and potential for various applications.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | To confirm the polymer structure and determine the extent of polymerization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the formation of ester or anhydride bonds and the disappearance of hydroxyl and carboxylic acid end groups. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature of the polymer. |
| X-ray Diffraction (XRD) | To assess the crystallinity of the polymer. |
Predicted Properties based on Analogous Polymers
While experimental data for poly(3-ethyl-2-hydroxybenzoate) is unavailable, we can infer potential properties based on related polymers.
| Polymer System | Key Property Insights | Reference |
| Copolyesters of 3-Hydroxybenzoic Acid | Can exhibit high glass transition temperatures (up to 190 °C), indicating good thermal stability. Amorphous in nature. | [7][8] |
| Salicylic Acid-Based Poly(anhydride-esters) | Degradation rates can be tuned by altering the linker molecule. The incorporation of more hydrophobic linkers generally slows down hydrolysis. | [3] |
| Polysalicylates from ROP | Can have high glass transition temperatures (above 100 °C) and well-controlled molecular weights. | [10] |
It is hypothesized that the ethyl group in poly(3-ethyl-2-hydroxybenzoate) will increase the polymer's hydrophobicity, potentially leading to slower hydrolytic degradation rates compared to unsubstituted polysalicylates. The ethyl group may also disrupt chain packing, favoring amorphous structures and potentially lowering the glass transition temperature compared to a hypothetical poly(2-hydroxybenzoate).
Conclusion
This compound represents a promising, yet underexplored, monomer for the synthesis of novel functional polymers. By leveraging established polymerization techniques such as melt polycondensation and potentially ring-opening polymerization, new polyesters and related polymers with tailored properties can be developed. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the potential of this versatile molecule in materials science and biomedical applications. Experimental validation of these proposed methods and a thorough characterization of the resulting polymers are critical next steps in unlocking the full potential of this compound in polymer chemistry.
References
Sources
- 1. This compound | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bezwadabiomedical.com [bezwadabiomedical.com]
- 3. Effect of Linker Structure on Salicylic Acid-Derived Poly(anhydride–esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids [mdpi.com]
- 8. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid, controlled ring-opening polymerization of salicylic acid o-carboxyanhydride for poly(salicylate) synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols for Developing Screening Assays with 3-Ethyl-2-hydroxybenzoic Acid
Introduction: Unlocking the Therapeutic Potential of 3-Ethyl-2-hydroxybenzoic Acid
This compound, a salicylic acid derivative, represents a compelling starting point for drug discovery campaigns. Its core structure is shared by a class of compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibiting properties.[1][2][3] The structural similarity to salicylic acid suggests a potential to modulate pathways involved in inflammation, such as those mediated by cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB).[4][5] Furthermore, the broader family of hydroxybenzoic acids has been investigated for the inhibition of various enzymes, including tyrosinase and sirtuins, indicating a potential for this compound to act as a specific enzyme inhibitor.[6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to develop and implement robust screening assays to characterize the bioactivity of this compound. We will detail two distinct, yet complementary, assay platforms: a cell-based assay to screen for anti-inflammatory properties and a biochemical assay to assess its potential as an enzyme inhibitor. The protocols are designed to be self-validating, incorporating essential controls and data analysis steps to ensure scientific rigor.
Part 1: Cell-Based Screening for Anti-Inflammatory Activity
Cell-based assays offer the advantage of evaluating a compound's effect in a biologically relevant context, providing insights into its influence on cellular signaling pathways.[9] Given the structural relationship of this compound to known anti-inflammatory agents, a primary screening approach should focus on its ability to modulate inflammatory responses in a relevant cell model. The human monocytic cell line, THP-1, is an excellent model for studying inflammation as these cells can be differentiated into macrophage-like cells that respond to inflammatory stimuli like lipopolysaccharide (LPS).[10]
Principle of the Assay
This assay quantifies the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated, differentiated THP-1 cells. A reduction in the secretion of these cytokines in the presence of the test compound indicates potential anti-inflammatory activity. The workflow involves cell differentiation, stimulation with LPS in the presence of varying concentrations of the test compound, and subsequent quantification of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow: Anti-Inflammatory Cytokine Release Assay
Caption: Workflow for the cell-based anti-inflammatory screening assay.
Detailed Protocol: Anti-Inflammatory Cytokine Release Assay
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (cell culture grade)
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed 5 x 10^4 cells per well in a 96-well plate in 100 µL of media.
-
To induce differentiation into macrophage-like cells, add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48 hours. After incubation, gently aspirate the media and wash the adherent cells once with fresh, serum-free RPMI-1640.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free RPMI-1640 to achieve final assay concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Dexamethasone at 10 µM).
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a solution of LPS in serum-free RPMI-1640.
-
Add LPS to the wells to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Cytokine Quantification:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Calculate Percentage Inhibition:
-
Percentage Inhibition = [1 - (Absorbance_Sample - Absorbance_Unstimulated) / (Absorbance_LPS_Control - Absorbance_Unstimulated)] * 100
-
-
Determine IC50 Value:
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (four-parameter logistic curve fit) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.
-
| Parameter | Description | Expected Outcome for an Active Compound |
| IC50 | The half-maximal inhibitory concentration. | A lower IC50 value indicates higher potency. |
| Max Inhibition | The maximum percentage of inhibition achieved. | Should ideally be close to 100%. |
| Z'-factor | A measure of assay quality and robustness. | A Z'-factor between 0.5 and 1.0 indicates an excellent assay. |
Part 2: Biochemical Screening for Enzyme Inhibition
Biochemical assays using purified enzymes are essential for determining if a compound has a direct inhibitory effect on a specific molecular target. Benzoic acid derivatives have been shown to inhibit various enzymes.[6][11][12] For this application note, we will focus on tyrosinase, a copper-containing enzyme involved in melanin biosynthesis, as a representative target for developing an inhibition assay.[6][13]
Principle of the Assay
This spectrophotometric assay measures the ability of this compound to inhibit the enzymatic activity of mushroom tyrosinase. The enzyme catalyzes the oxidation of L-DOPA to dopachrome, a colored product that can be quantified by measuring the absorbance at 475 nm. A decrease in the rate of dopachrome formation in the presence of the test compound indicates enzyme inhibition.
Experimental Workflow: Tyrosinase Inhibition Assay
Caption: Workflow for the tyrosinase enzyme inhibition assay.
Detailed Protocol: Tyrosinase Inhibition Assay
Materials:
-
Mushroom Tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Phosphate buffer (50 mM, pH 6.8)
-
DMSO
-
96-well microplate
-
Microplate reader with kinetic reading capabilities
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a 2.5 mM solution of L-DOPA in phosphate buffer.
-
Prepare a 100 mM stock solution of this compound in DMSO and perform serial dilutions in phosphate buffer.
-
-
Assay Setup (per well):
-
In a 96-well plate, add the following in order:
-
140 µL of phosphate buffer
-
20 µL of the test compound solution at various concentrations (or vehicle for control). Include a known inhibitor like kojic acid as a positive control.
-
20 µL of tyrosinase solution (final concentration of 100 U/mL).
-
-
Mix gently and pre-incubate for 10 minutes at 25°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well (final concentration of 0.25 mM).
-
Immediately start measuring the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Data Analysis and Interpretation
-
Calculate Initial Reaction Velocity (V₀):
-
For each concentration, plot absorbance against time.
-
The initial velocity (V₀) is the slope of the linear portion of this curve.
-
-
Calculate Percentage Inhibition:
-
Percentage Inhibition = [(V₀_Control - V₀_Sample) / V₀_Control] * 100
-
-
Determine IC50 Value:
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
| Parameter | Description | Expected Outcome for an Active Inhibitor |
| IC50 | The half-maximal inhibitory concentration. | A lower IC50 value indicates higher potency. |
| V₀ | The initial rate of the enzymatic reaction. | V₀ should decrease with increasing inhibitor concentration. |
| Mechanism of Inhibition | Can be determined by varying substrate concentrations (e.g., Lineweaver-Burk plots). | Could be competitive, non-competitive, or uncompetitive. |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound. Positive results from these primary screens should be followed by more in-depth studies. For anti-inflammatory activity, this could involve investigating the upstream signaling pathways, such as NF-κB activation, using reporter gene assays.[4] For enzyme inhibition, further kinetic studies are necessary to determine the mechanism of inhibition and specificity against other enzymes. These foundational screening assays are the critical first step in elucidating the therapeutic potential of this compound and guiding its development from a promising molecule to a potential therapeutic agent.
References
-
Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. [Link]
-
Mishra, N., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. [Link]
-
de Groot, M. H., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. [Link]
-
Perez-Mora, E., et al. (2021). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Gorlach, S., et al. (2011). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. [Link]
-
Talebi, M., et al. (2020). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. National Institutes of Health (NIH). [Link]
-
In-vitro-m Toxicology. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Yacob, N. A., et al. (n.d.). Spectrophotometric Determination of Benzoic Acid Based on Inhibitive Effect on Tyrosinase Enzyme. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Bai, Y., et al. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. PubMed Central. [Link]
-
Li, S., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed Central. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2025). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]
-
Li, S., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed. [Link]
-
Satpute, M. S., et al. (2019). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - Rasayan Journal of Chemistry. [Link]00_pdf.pdf)
Sources
- 1. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 6. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. asianpubs.org [asianpubs.org]
Application Note & Protocol: Acid-Catalyzed Esterification of 3-Ethyl-2-hydroxybenzoic Acid
Abstract
This document provides a comprehensive guide to the experimental setup for reactions involving 3-Ethyl-2-hydroxybenzoic acid, focusing on its conversion to an ester derivative via Fischer-Speier esterification. Esters of substituted salicylic acids are valuable compounds in medicinal chemistry and materials science. This protocol details a robust and reproducible method for the synthesis of Ethyl 3-ethyl-2-hydroxybenzoate, utilizing a classic acid-catalyzed reaction with ethanol. The narrative explains the causality behind procedural steps, from reagent selection to purification, ensuring scientific integrity and enabling researchers to adapt the methodology for various research and development applications.
Introduction: Significance and Reaction Principle
This compound, a derivative of salicylic acid, serves as a versatile building block in organic synthesis. Its structure, featuring a carboxylic acid, a hydroxyl group, and an ethyl substituent on the aromatic ring, allows for multiple pathways of chemical modification. The esterification of the carboxylic acid moiety is a fundamental transformation that can significantly alter the compound's physicochemical properties, such as solubility, volatility, and biological activity.
This guide focuses on the Fischer-Speier esterification, a cornerstone reaction in organic chemistry for converting carboxylic acids and alcohols into esters.[1][2] The reaction is an acid-catalyzed nucleophilic acyl substitution that, despite being an equilibrium process, can be driven to completion with high efficiency.[3][4] The primary advantages of this method lie in its operational simplicity and the use of readily available, cost-effective reagents.[1] By employing an excess of the alcohol reactant (ethanol), the equilibrium is shifted towards the product side in accordance with Le Châtelier's principle, maximizing the yield of the desired ester.[5]
The Fischer-Speier Reaction Mechanism
The esterification proceeds through a well-established multi-step mechanism.[1][4] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of this compound by the acid catalyst (concentrated sulfuric acid). This step significantly increases the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol (ethanol) attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral oxonium ion intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[3][4]
-
Elimination of Water: The intermediate loses a molecule of water, and the resulting resonance-stabilized cation is formed.
-
Deprotonation: The final step involves deprotonation of the carbonyl oxygen, typically by the conjugate base of the catalyst (HSO₄⁻) or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[3]
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 3-ethyl-2-hydroxybenzoate on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier | Notes |
| This compound | ≥98% | 166.17 | 5.00 g | 30.1 | Sigma-Aldrich | Starting Material.[6] |
| Ethanol (Absolute) | ≥99.5% | 46.07 | 50 mL | 855 | Fisher Scientific | Reactant and Solvent. |
| Sulfuric Acid (H₂SO₄) | 95-98% | 98.08 | 1.0 mL | ~18 | Sigma-Aldrich | Catalyst. Corrosive.[7] |
| Sodium Bicarbonate (NaHCO₃) | Reagent | 84.01 | ~5 g | - | VWR | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | 120.37 | ~2 g | - | VWR | Drying agent. |
| Diethyl Ether | ACS | 74.12 | 100 mL | - | Fisher Scientific | Extraction solvent. Flammable. |
| Deionized Water | - | 18.02 | 200 mL | - | - | For washing. |
Equipment Setup & Workflow
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
250 mL Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
-
Standard laboratory glassware and clamps
Caption: Experimental workflow for ester synthesis.
Step-by-Step Synthesis Procedure
-
Flask Charging: To a 100 mL round-bottom flask containing a magnetic stir bar, add 5.00 g (30.1 mmol) of this compound.
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask. Stir the mixture until the solid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath to control the initial exothermic reaction. While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise. Adding the acid slowly prevents excessive heat generation and potential side reactions.[8]
-
Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to reflux (approximately 80°C) using a heating mantle. Continue to reflux with stirring for 2-3 hours.
-
Cooling: After the reflux period, turn off the heat and allow the flask to cool to room temperature.
Workup and Purification
-
Quenching: Pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product using diethyl ether (2 x 50 mL). After each extraction, collect the organic layer.
-
Neutralization: Combine the organic layers in the separatory funnel. Wash the organic layer with 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted carboxylic acid.[7][9] Caution: Vent the funnel frequently to release CO₂ gas produced during neutralization.
-
Final Wash: Wash the organic layer with 50 mL of deionized water to remove any residual salts.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate.[10]
-
Solvent Removal: Filter the solution to remove the drying agent. Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the final product, Ethyl 3-ethyl-2-hydroxybenzoate, which is expected to be an oil.[11][12]
Data & Expected Results
The following table outlines the key parameters for the reaction and the expected properties of the product, Ethyl 3-ethyl-2-hydroxybenzoate.
| Parameter | Value / Description | Reference |
| Molar Ratio (Acid:Alcohol) | ~1:28 | Protocol |
| Catalyst Loading | ~3.6% (v/w of acid) | Protocol |
| Reaction Temperature | ~80°C (Reflux) | Protocol |
| Reaction Time | 2-3 hours | Protocol |
| Product | Ethyl 3-ethyl-2-hydroxybenzoate | |
| Molecular Formula | C₁₁H₁₄O₃ | - |
| Molecular Weight | 194.23 g/mol | - |
| Appearance | Colorless to light yellow oil | [11] |
| Expected Yield | >80% | [13] |
Safety & Handling Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
This compound: Causes skin, eye, and respiratory irritation.[6] Avoid inhalation of dust and contact with skin and eyes.
-
Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns.[7] Handle with extreme care and add slowly to the reaction mixture, preferably in an ice bath.
-
Ethanol & Diethyl Ether: Highly flammable liquids. Ensure no open flames or spark sources are present in the laboratory.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[16]
Troubleshooting
-
Low Yield: Incomplete reaction may be due to insufficient reflux time or catalyst amount. The presence of water in the reagents can also hinder the reaction; use anhydrous ethanol.
-
Dark Reaction Mixture: Overheating or adding the sulfuric acid too quickly can cause charring and side reactions.[8] Ensure controlled heating and slow catalyst addition.
-
Product Fails to Separate During Workup: An emulsion may form during extraction. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion.
Conclusion
The Fischer-Speier esterification protocol detailed herein provides a reliable and scalable method for the synthesis of Ethyl 3-ethyl-2-hydroxybenzoate from this compound. By carefully controlling the reaction conditions and following the prescribed workup procedure, researchers can obtain high yields of the desired ester. This foundational protocol can be readily adapted for the synthesis of other ester derivatives, serving as a valuable tool for professionals in drug discovery and chemical research.
References
-
JoVE. (2020-03-26). Esterification - Concept. [Link]
-
Clark, J. (2023). Mechanism for the esterification reaction. Chemguide. [Link]
-
BYJU'S. Fischer esterification reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Winthrop University Department of Chemistry. Transesterification and Fischer Esterification of Aspirin using Microwave Heating. [Link]
-
Unknown. Ester Derivatives of Salicylic Acid. [Link]
-
Doug's Lab. (2016-07-28). The Fischer Esterification: Methyl Salicylate. YouTube. [Link]
-
Chegg. (2022-10-24). Preparation of carboxylic acid derivatives: Fischer Esterification and Ester Oils. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Lavanya, J., et al. (2024-06-30). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid.... Indo American Journal of Pharmaceutical Research. [Link]
- Google Patents.
-
4College.co.uk. Esters. [Link]
-
Wikipedia. Ethyl salicylate. [Link]
-
The Chemistry Pundit. (2020-11-17). Esterification test of Benzoic acid. YouTube. [Link]
-
Journal of Chemical Education. (1995). Synthesis of Ethyl Salicylate Using Household Chemicals. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxybenzoate. PubChem Compound Database. [Link]
-
NIST. Benzoic acid, 2-hydroxy-, ethyl ester. NIST Chemistry WebBook. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Esters [4college.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. byjus.com [byjus.com]
- 5. Video: Esterification - Concept [jove.com]
- 6. This compound | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.winthrop.edu [chem.winthrop.edu]
- 8. echemi.com [echemi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ethyl salicylate - Wikipedia [en.wikipedia.org]
- 12. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-2-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-Ethyl-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient production of high-purity this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method for synthesizing this compound is through the Kolbe-Schmitt reaction.[1][2][3] This carboxylation reaction involves the treatment of the sodium or potassium salt of 2-ethylphenol with carbon dioxide under elevated temperature and pressure, followed by acidification.[1][2][3]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in the Kolbe-Schmitt reaction for this compound synthesis can stem from several factors. One of the most critical is the presence of moisture, which can consume the phenoxide intermediate and reduce the efficiency of the carboxylation.[3] Therefore, ensuring that all reactants, reagents, and solvents are thoroughly dried is crucial.[3] Inadequate reaction conditions, such as temperature and pressure, can also lead to incomplete conversion. The carboxylation of phenols generally requires high temperatures and CO2 pressures to proceed effectively.[4]
Q3: I am observing a significant amount of a byproduct that is isomeric with my target compound. What is it likely to be?
A3: A common impurity in the Kolbe-Schmitt synthesis of this compound is the isomeric 5-Ethyl-2-hydroxybenzoic acid (the para-carboxylation product). The regioselectivity of the Kolbe-Schmitt reaction (ortho- vs. para-carboxylation) is influenced by factors such as the counter-ion and reaction temperature.[2][3] While smaller counter-ions like sodium and potassium favor the formation of the ortho product (this compound), some level of the para isomer is often unavoidable.[3]
Q4: How can I effectively remove unreacted 2-ethylphenol from my final product?
A4: Unreacted 2-ethylphenol is a common impurity that can often be removed through recrystallization. Due to the difference in acidity between the carboxylic acid product and the phenolic starting material, an acid-base extraction can also be employed. By dissolving the crude product in a suitable organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), the acidic this compound will be deprotonated and move to the aqueous phase, leaving the less acidic 2-ethylphenol in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product.
II. Troubleshooting Guide: Common Impurities and Solutions
This section provides a systematic approach to identifying and mitigating common impurities encountered during the synthesis of this compound.
| Observed Issue | Potential Impurity | Root Cause Analysis | Recommended Action & Troubleshooting |
| Broad melting point, additional spots on TLC | Unreacted 2-Ethylphenol | Incomplete reaction due to insufficient CO2 pressure, temperature, or reaction time. | Optimize Reaction Conditions: Increase CO2 pressure and/or reaction temperature. Ensure proper sealing of the reaction vessel to maintain pressure. Purification: Perform an acid-base extraction as described in FAQ Q4 or recrystallize from a suitable solvent system (e.g., water, ethanol/water). |
| Isomeric impurity detected by NMR/HPLC | 5-Ethyl-2-hydroxybenzoic acid | The Kolbe-Schmitt reaction can yield both ortho and para isomers. The ratio is influenced by the cation and temperature. | Control Regioselectivity: Use sodium or potassium as the counter-ion to favor ortho carboxylation.[3] Carefully control the reaction temperature, as higher temperatures can sometimes favor the formation of the thermodynamically more stable para isomer. Purification: Isomers can be challenging to separate. Fractional recrystallization or column chromatography on silica gel may be necessary.[5] |
| Presence of dicarboxylic acid byproducts | Dicarboxylated phenols | High reaction temperatures and pressures can sometimes lead to the introduction of a second carboxyl group onto the aromatic ring. | Moderate Reaction Conditions: Avoid excessively high temperatures and pressures. A careful optimization of reaction parameters is key. Purification: These highly polar impurities can often be removed by recrystallization. |
| Discolored product (yellow to brown) | Oxidation/Degradation Products | Phenols are susceptible to oxidation, especially at elevated temperatures in the presence of trace metals or air. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purification: Treat the crude product with activated carbon during recrystallization to remove colored impurities. |
III. Experimental Protocols
A. Synthesis of this compound via Kolbe-Schmitt Reaction
This protocol provides a general procedure. Optimization of specific parameters may be required based on laboratory equipment and desired scale.
Materials:
-
2-Ethylphenol
-
Sodium hydroxide or Potassium hydroxide
-
Dry Carbon Dioxide (gas or solid)
-
Sulfuric acid or Hydrochloric acid (concentrated)
-
Anhydrous solvent (e.g., toluene, xylene)
Procedure:
-
Formation of the Phenoxide: In a dry, high-pressure reactor, dissolve 2-ethylphenol in the anhydrous solvent.
-
Carefully add an equimolar amount of sodium hydroxide or potassium hydroxide.
-
Heat the mixture under vacuum to remove any water present, forming the dry sodium or potassium 2-ethylphenoxide.
-
Carboxylation: Pressurize the reactor with dry carbon dioxide to the desired pressure (typically 5-100 atm).[3]
-
Heat the reaction mixture to the target temperature (typically 125-200 °C) with vigorous stirring.[1]
-
Maintain the temperature and pressure for the desired reaction time (several hours).
-
Work-up: Cool the reactor to room temperature and carefully vent the excess CO2.
-
Transfer the reaction mixture to a separate vessel and acidify with concentrated sulfuric or hydrochloric acid until the pH is acidic. This will precipitate the crude this compound.
-
Filter the crude product, wash with cold water, and dry.
B. Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
IV. Visualization of Key Processes
A. Synthesis Pathway and Major Impurity Formation
Caption: Kolbe-Schmitt synthesis of this compound and formation of the main isomeric impurity.
B. Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
V. References
-
Grokipedia. Kolbe–Schmitt reaction.
-
Wikipedia. Kolbe–Schmitt reaction.
-
Rasayan Journal of Chemistry. synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part -.
-
J&K Scientific LLC. Kolbe-Schmitt Reaction.
-
PubMed. Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. dA=)
Sources
Technical Support Center: Synthesis of 3-Ethylsalicylic Acid
Welcome to the technical support guide for the synthesis of 3-ethylsalicylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this compound. Here, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The primary industrial route to salicylic acids is the Kolbe-Schmitt reaction , a carboxylation method that has been a cornerstone of aromatic chemistry for over a century.[1][2][3] This guide focuses on the application of this reaction to 2-ethylphenol to yield the desired 3-ethylsalicylic acid. We will delve into the critical parameters, common pitfalls, and solutions that our field experience has shown to be crucial for success.
Core Synthesis Protocol: Kolbe-Schmitt Carboxylation of 2-Ethylphenol
This protocol outlines the standard procedure for synthesizing 3-ethylsalicylic acid. The core principle involves the ortho-carboxylation of a phenoxide ion using carbon dioxide under pressure and heat.[4][5]
Experimental Workflow Diagram
Caption: High-level workflow for 3-ethylsalicylic acid synthesis.
Step-by-Step Methodology
-
Phenoxide Formation:
-
In a round-bottom flask, dissolve 2-ethylphenol (1.0 eq) in anhydrous methanol.
-
Carefully add sodium hydroxide (1.05 eq) to the solution. The reaction is exothermic.
-
Once the sodium hydroxide has fully dissolved, remove the methanol under reduced pressure using a rotary evaporator to yield the sodium 2-ethylphenoxide salt.
-
Dry the resulting solid phenoxide thoroughly under high vacuum at 100-120°C. Causality: The presence of water can consume the phenoxide and inhibit the carboxylation reaction, drastically reducing yield.[6]
-
-
Carboxylation:
-
Transfer the dry sodium 2-ethylphenoxide powder to a high-pressure autoclave.
-
Seal the reactor and pressurize it with carbon dioxide to approximately 100-120 atm.
-
Begin stirring and heat the reactor to 125-140°C. Maintain this temperature and pressure for 4-6 hours. Causality: These harsh conditions are necessary to drive the electrophilic attack of the relatively unreactive CO₂ on the aromatic ring.[2][7]
-
-
Workup and Isolation:
-
After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO₂.
-
Dissolve the crude solid product from the reactor in a minimum amount of hot water.
-
Slowly acidify the solution with concentrated hydrochloric acid or sulfuric acid until the pH is below 2. This protonates the carboxylate salt, causing the free acid to precipitate.[5]
-
Cool the mixture in an ice bath for at least one hour to maximize precipitation.[8]
-
-
Purification:
-
Collect the crude 3-ethylsalicylic acid precipitate by vacuum filtration, washing the filter cake with a small amount of ice-cold water.
-
For further purification, perform recrystallization. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Filter the purified crystals and dry them under vacuum.
-
Troubleshooting Guide (Q&A Format)
Q1: My reaction yielded very little or no product. What went wrong?
This is the most common issue and can stem from several factors. Let's diagnose it with a logical flow.
Caption: Troubleshooting decision tree for low yield issues.
-
Answer:
-
Incomplete Phenoxide Formation or Moisture: The reaction's nucleophile is the phenoxide ion, not phenol. Ensure you use a stoichiometric amount of a strong base like NaOH. Crucially, the phenoxide must be rigorously dried. Water will protonate the phenoxide back to the less reactive phenol and can react with the intermediate complex, halting the reaction.[6]
-
Insufficient CO₂ Pressure: The concentration of CO₂ in the reaction medium is a function of pressure. Pressures below 80-100 atm are often insufficient to drive the reaction forward at a reasonable rate.[2][9]
-
Incorrect Temperature: The reaction has a specific temperature window. Below 125°C, the rate is impractically slow. Above ~150-160°C, the thermodynamically more stable para-isomer, 5-ethyl-2-hydroxybenzoic acid, becomes the major product.[10]
-
Incomplete Acidification: The product is isolated as a sodium salt. To precipitate the desired carboxylic acid, the solution must be made strongly acidic (pH < 2). If the pH is too high, the product will remain dissolved as the sodium carboxylate salt.[8]
-
Q2: My NMR analysis shows a significant amount of an isomeric impurity. What is it and how can I avoid it?
-
Answer: The most likely isomeric impurity is 5-ethyl-2-hydroxybenzoic acid (the para-isomer). The Kolbe-Schmitt reaction's regioselectivity is highly dependent on temperature.
-
Mechanism of Selectivity: At lower temperatures (125-140°C), the reaction proceeds via a complex between the sodium phenoxide and CO₂, which favors electrophilic attack at the sterically accessible ortho position. This is the kinetically controlled product.
-
At higher temperatures (>150°C), this intermediate can rearrange to form the more thermodynamically stable para product.[10]
-
Solution: To maximize the yield of the desired 3-ethyl-(ortho)-salicylic acid, maintain strict temperature control between 125°C and 140°C. If your equipment has poor temperature regulation, you may see a mixture of isomers. Using potassium hydroxide instead of sodium hydroxide is also known to favor the para-isomer, so sodium base is preferred for ortho-selectivity.[2]
-
Q3: My final product is discolored (pink, brown, or tan). What causes this and how can I fix it?
-
Answer: Discoloration is typically caused by the oxidation of phenolic compounds. Phenols and phenoxides are susceptible to air oxidation, especially at high temperatures, which can form highly colored quinone-type impurities.
-
Prevention: While challenging in a high-temperature reaction, minimizing air exposure during the initial phenoxide preparation and transfer can help. Using high-purity 2-ethylphenol is also recommended.
-
Remediation: The most effective way to remove colored impurities is during purification. Add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal, then allow the filtrate to cool and crystallize. This should yield a white or off-white crystalline product.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Kolbe-Schmitt reaction used for this synthesis?
-
Answer: The Kolbe-Schmitt reaction is a highly effective and atom-economical method for installing a carboxylic acid group onto a phenol ring.[3] It uses carbon dioxide, an inexpensive, readily available, and non-toxic C1 source.[1] For industrial-scale production of salicylic acid and its derivatives, it remains one of the most established and cost-effective methods.[7]
Q2: Can I run this reaction at atmospheric pressure?
-
Answer: The classical Kolbe-Schmitt reaction requires high pressure to increase the effective concentration of CO₂ and drive the carboxylation. While some modern modifications exist for carboxylating phenols at atmospheric pressure, they often require specialized catalysts or reagents and may not be as efficient for this specific substrate.[1] For a reliable synthesis of 3-ethylsalicylic acid, a high-pressure reactor is necessary.
Q3: What are the primary safety concerns for this experiment?
-
Answer: There are two main areas of concern:
-
Chemical Hazards: 2-ethylphenol is corrosive and toxic; it can cause severe skin burns and is harmful if swallowed or absorbed through the skin.[11] Strong bases like sodium hydroxide are also highly corrosive. Always handle these chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and chemical splash goggles.[12][13]
-
Operational Hazards: The reaction is run at high pressure and temperature. Only use an autoclave rated for these conditions. Ensure you are fully trained in its operation, including proper sealing, pressurization, heating, and venting procedures. Always check that the safety-relief valve is functioning correctly.
-
Q4: How do I confirm the identity and purity of my final product?
-
Answer: A combination of spectroscopic and physical methods should be used:
-
¹H NMR Spectroscopy: This is the most powerful tool for confirming the structure and checking for isomeric impurities. The expected spectrum for 3-ethylsalicylic acid would show characteristic aromatic proton signals, a singlet for the methyl group of the ethyl chain, a quartet for the methylene group, and broad singlets for the acidic (carboxylic and phenolic) protons.[14][15]
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically depress and broaden the melting point range.
-
FT-IR Spectroscopy: Look for characteristic peaks: a broad O-H stretch (around 3200-2500 cm⁻¹) for the hydrogen-bonded carboxylic acid, a sharp C=O stretch (around 1650-1680 cm⁻¹), and C-H stretches for the aromatic and ethyl groups.[14]
-
Expected Analytical Data
The following table provides expected spectral data for 3-ethylsalicylic acid, based on data for the closely related 3-methylsalicylic acid and general principles of spectroscopy.[14][15]
| Analysis Type | Expected Observations |
| ¹H NMR (CDCl₃) | ~11-12 ppm (s, 1H, -COOH), ~7.7 ppm (d, 1H, Ar-H), ~7.4 ppm (t, 1H, Ar-H), ~6.9 ppm (d, 1H, Ar-H), ~5-6 ppm (s, broad, 1H, Ar-OH), ~2.7 ppm (q, 2H, -CH₂CH₃), ~1.2 ppm (t, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃) | ~170-175 ppm (-COOH), ~160 ppm (C-OH), ~110-140 ppm (Aromatic Carbons), ~20-25 ppm (-CH₂-), ~13-16 ppm (-CH₃) |
| FT-IR (KBr Pellet) | ~3200-2500 cm⁻¹ (O-H stretch, broad), ~2970 cm⁻¹ (C-H stretch, alkyl), ~1660 cm⁻¹ (C=O stretch), ~1610, 1480 cm⁻¹ (C=C stretch, aromatic) |
References
- Kolbe-Schmitt Salicylic Acid Synthesis and Utilization. (n.d.).
- Kolbe–Schmitt reaction. (n.d.). In Wikipedia.
- Kolbe–Schmitt reaction. (n.d.). In Grokipedia.
- Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). (n.d.).
- Salicylic Acid synthesis from Phenol | Kolber Schmitt reaction. (2022, February 19). YouTube.
- What are the general methods of synthesizing salicylic acid using equations? (2022, February 13). Quora.
- What are the synthesis methods of 3-MethylSalicylic Acid? (n.d.). Guidechem.
- Spectroscopic Profile of 3-Methylsalicylic Acid: A Technical Guide. (n.d.). Benchchem.
- US Patent US4131618A - Preparation of salicylic acid and derivatives. (n.d.). Google Patents.
- Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. (n.d.).
- Phenol - OHS Information Sheet. (2023, June). Monash University.
- 3-Methylsalicylic acid(83-40-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- 12BL Experiment 3: Salicylic Acid Synthesis. (n.d.).
- Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. (2024, December 1). PubMed.
- 2-Ethylphenol. (n.d.). In Grokipedia.
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Page loading... [guidechem.com]
- 7. quora.com [quora.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4131618A - Preparation of salicylic acid and derivatives - Google Patents [patents.google.com]
- 11. grokipedia.com [grokipedia.com]
- 12. otago.ac.nz [otago.ac.nz]
- 13. monash.edu [monash.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 3-Methylsalicylic acid(83-40-9) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Synthesis of 3-Ethyl-2-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-Ethyl-2-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The primary route discussed is the carboxylation of 3-ethylphenol, a variant of the classic Kolbe-Schmitt reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most established method for synthesizing this compound?
A1: The most common method is the Kolbe-Schmitt reaction , which involves the ortho-carboxylation of a phenoxide with carbon dioxide (CO₂).[1][2] In this specific case, the starting material, 3-ethylphenol, is first deprotonated with a strong base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking CO₂ to form the desired product after an acidic workup.[3][4]
Q2: Why is my reaction yielding a mixture of isomers? I'm getting more than just this compound.
A2: This is a classic challenge of regioselectivity in the Kolbe-Schmitt reaction. The carboxylation can occur at the position ortho to the hydroxyl group (C2) or para to it (C4 or C6). For 3-ethylphenol, this can lead to a mixture of this compound and 3-Ethyl-4-hydroxybenzoic acid. The choice of the alkali metal counter-ion is a critical factor in directing the regioselectivity.[1]
Q3: How do I control the regioselectivity to favor the desired ortho-product (this compound)?
A3: To favor the ortho product, sodium is the cation of choice. Using sodium hydroxide (NaOH) or sodium hydride (NaH) to form the sodium 3-ethylphenoxide directs the carboxylation to the ortho position.[1][5] The use of larger alkali metals like potassium tends to favor the formation of the para-isomer, particularly at higher temperatures.[6]
Q4: The traditional Kolbe-Schmitt reaction requires very high pressure. Are there more accessible alternatives?
A4: Yes, modern advancements have led to methods that operate at atmospheric CO₂ pressure.[7] A highly effective approach involves the use of a recyclable additive, such as 2,4,6-trimethylphenol , in conjunction with a strong base like sodium hydride.[8][9] This additive is believed to act as a CO₂ capture-and-delivery agent, significantly increasing the reaction rate and yield without the need for high-pressure reactors.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q5: My reaction yield is consistently low or fails completely. What are the most likely causes?
A5: Low yield is a frequent issue and can almost always be traced back to a few critical parameters.
-
Cause 1: Presence of Water. The Kolbe-Schmitt reaction is extremely sensitive to moisture. Water reduces the nucleophilicity of the phenoxide and can consume the base, hindering the reaction.[1]
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents if applicable, and thoroughly dry your starting 3-ethylphenol and the base. Reactants and reagents should be handled under an inert atmosphere (e.g., Nitrogen or Argon) if possible.
-
-
Cause 2: Incomplete Phenoxide Formation. The reaction will not proceed if the 3-ethylphenol is not fully deprotonated to the more nucleophilic phenoxide.
-
Cause 3: Suboptimal Temperature or Pressure. Both parameters are crucial for driving the reaction.
-
Solution (High-Pressure Method): For the traditional method, CO₂ pressures of 5-100 atm and temperatures between 125-150°C are typical.[2][6] Insufficient pressure will lead to poor conversion.
-
Solution (Atmospheric Method): When using an additive like 2,4,6-trimethylphenol, the reaction can be run at atmospheric CO₂ pressure, but the temperature is still critical, often in the range of 160-185°C.[9] Lower temperatures may result in a sluggish reaction.
-
Q6: My main product is the wrong isomer (e.g., 3-Ethyl-4-hydroxybenzoic acid). How can I fix this?
A6: This is a regioselectivity problem, as discussed in the FAQs.
-
Cause 1: Incorrect Base Cation. You may be using a potassium-based reagent (e.g., KOH).
-
Cause 2: Excessively High Temperature. At very high temperatures, the initially formed ortho-product can rearrange to the more thermodynamically stable para-isomer.
-
Solution: Maintain the reaction temperature within the recommended range (typically ≤150°C for the high-pressure method). Carefully monitor and control the internal reaction temperature.
-
Q7: I've formed the product, but I'm struggling with purification. How can I isolate pure this compound?
A7: The product is an acid, which provides a straightforward handle for purification.
-
Solution 1: Acid-Base Extraction. After the reaction, the mixture will contain the sodium salt of your product, unreacted 3-ethylphenol, and potentially byproducts.
-
Dissolve the crude reaction mixture in water.
-
Wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted (and less acidic) 3-ethylphenol and other non-acidic impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2.[11] This will precipitate your product, this compound.
-
Filter the solid product, wash with cold water, and dry thoroughly.
-
-
Solution 2: Recrystallization or Column Chromatography. For very high purity, the crude product obtained from extraction can be further purified.
-
Recrystallization: Use a suitable solvent system (e.g., water, or an ethyl acetate/hexane mixture) to recrystallize the product.
-
Column Chromatography: If isomers are present, silica gel column chromatography using a solvent system like petroleum ether and ethyl acetate can be effective for separation.[12]
-
Experimental Protocols & Data
Visualization of the Core Reaction
The diagram below illustrates the fundamental mechanism of the Kolbe-Schmitt reaction for the synthesis of this compound.
Protocol 1: Optimized Atmospheric Pressure Synthesis
This modern protocol offers higher yields and operational simplicity by avoiding high-pressure equipment.[8][9]
Materials:
-
3-Ethylphenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
2,4,6-Trimethylphenol (recyclable additive)
-
Anhydrous solvent (e.g., Toluene, optional for slurry)
-
Carbon Dioxide (gas)
-
Hydrochloric Acid (HCl, for workup)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add 3-ethylphenol (1.0 eq), 2,4,6-trimethylphenol (1.0 eq), and NaH (2.0 eq) to an oven-dried, three-neck flask equipped with a condenser, gas inlet, and magnetic stirrer.
-
Phenoxide Formation: Heat the mixture to 100°C for 5-10 minutes to ensure complete formation of the sodium phenoxides.
-
Carboxylation: Raise the temperature to 185°C and switch the gas flow from inert gas to a steady stream of CO₂ (atmospheric pressure).
-
Reaction: Maintain the reaction at 185°C under the CO₂ atmosphere for 3-5 hours. Monitor the reaction progress by TLC or HPLC if desired.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench any unreacted NaH with methanol, then add water.
-
Purification: Proceed with the acid-base extraction as described in Q7 . The additive, 2,4,6-trimethylphenol, can be recovered from the initial organic wash and recycled.
Data Comparison: Synthesis Methods
| Parameter | Classical Kolbe-Schmitt[2][6] | Optimized Atmospheric Method[8][9] |
| Pressure | 5-100 atm CO₂ | Atmospheric CO₂ |
| Temperature | 125-150°C | ~185°C |
| Base | NaOH | NaH |
| Additive | None | 2,4,6-Trimethylphenol |
| Typical Yield | Variable, often < 50% | Often > 80-90% |
| Key Advantage | Established industrial process | High yield, operational simplicity |
| Key Disadvantage | Requires high-pressure reactor | Higher temperature, requires additive |
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common synthesis issues.
References
-
Mori, A., et al. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Chemistry – A European Journal, 22(19), 6798-6802. Available from: [Link]
-
Mohammad, O., et al. (2023). A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO2. Green Chemistry, 25(8), 3095-3122. Available from: [Link]
-
Iwasaki, T., et al. (2015). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Organic Letters, 17(21), 5344-5347. Available from: [Link]
-
Future4200 Forum Discussion. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Available from: [Link]
-
PubMed. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Available from: [Link]
-
J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. Available from: [Link]
-
Grokipedia. (n.d.). Kolbe–Schmitt reaction. Available from: [Link]
-
Purechemistry. (2023). Kolbe synthesis reaction, mechanism and limitations. Available from: [Link]
-
Shul’pin, G. B., et al. (2022). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Catalysts, 12(11), 1432. Available from: [Link]
-
Satpute, M. S., et al. (2019). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084. Available from: [Link]
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Available from: [Link]
-
Byju's. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications. Available from: [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. Available from: [Link]
-
Suerbaev, K. A., et al. (2017). Carboxylation of phenol and its derivatives with sodium ethyl carbonate. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
Future4200 Forum Discussion. (n.d.). The Kolbe-Schmitt Reaction. Available from: [Link]
- Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
-
YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Available from: [Link]
-
Wikipedia. (n.d.). 3-Ethylphenol. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of C. 3-Hydroxy-2-methylbenzoic acid. Available from: [Link]
- Google Patents. (n.d.). EP1559705A1 - Process for production of hydroxybenzoic acids.
-
Quick Company. (n.d.). Process For The Purification Of Substituted Benzoic Acids. Available from: [Link]
-
MDPI. (2021). Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. Available from: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. Carboxylation of Phenols with CO2 at Atmospheric Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. future4200.com [future4200.com]
- 10. A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00105E [pubs.rsc.org]
- 11. prepchem.com [prepchem.com]
- 12. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Synthesis of 3-Ethyl-2-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-Ethyl-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The information provided herein is based on established principles of electrophilic aromatic substitution, specifically the Kolbe-Schmitt reaction, which is the most common route for this synthesis.
I. Overview of the Synthesis: The Kolbe-Schmitt Reaction of 2-Ethylphenol
The synthesis of this compound typically proceeds via the Kolbe-Schmitt reaction, a carboxylation process where the sodium salt of 2-ethylphenol (sodium 2-ethylphenoxide) is reacted with carbon dioxide under elevated temperature and pressure.[1][2] The resulting intermediate is then acidified to yield the desired product.
While this reaction is a cornerstone of aromatic acid synthesis, the substitution pattern of the starting material, 2-ethylphenol, introduces complexities that can lead to several side reactions. This guide will address the most common issues encountered during this synthesis in a question-and-answer format.
II. Troubleshooting Guide & FAQs
A. Incomplete Conversion: Presence of Unreacted 2-Ethylphenol
Question: My final product is contaminated with a significant amount of the starting material, 2-ethylphenol. What are the likely causes and how can I improve the conversion?
Root Cause Analysis: The presence of unreacted 2-ethylphenol typically points to suboptimal reaction conditions for the carboxylation. The Kolbe-Schmitt reaction is sensitive to several factors that can hinder its completion.
Troubleshooting Protocol:
-
Moisture Control: The reaction is highly sensitive to moisture, as water can consume the phenoxide and inhibit the carboxylation.[2]
-
Action: Ensure that the 2-ethylphenol, sodium hydroxide, and all solvents are rigorously dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Phenoxide Formation: The carboxylation occurs on the phenoxide ion, not the phenol itself. Incomplete deprotonation of 2-ethylphenol will result in unreacted starting material.
-
Action: Use a stoichiometric equivalent or a slight excess of a strong base (e.g., sodium hydroxide) to ensure complete conversion to the sodium 2-ethylphenoxide salt.
-
-
Insufficient Carbon Dioxide Pressure: The carboxylation is a gas-liquid/gas-solid reaction, and adequate CO2 pressure is crucial to drive the equilibrium towards the product.
-
Action: Ensure the reaction vessel is properly sealed and pressurized to the recommended level (typically 5-100 atm) for the Kolbe-Schmitt reaction.[2]
-
-
Inadequate Mixing: Poor mixing in the reaction vessel can lead to localized depletion of reactants and incomplete conversion.
-
Action: Employ efficient mechanical stirring to ensure a homogenous reaction mixture.
-
B. Isomer Formation: Contamination with Other Ethyl-hydroxybenzoic Acids
Question: My product analysis (e.g., by HPLC or NMR) shows the presence of isomeric byproducts in addition to the desired this compound. Why is this happening and how can I improve the regioselectivity?
Root Cause Analysis: The formation of isomeric products is a common challenge in the Kolbe-Schmitt reaction of substituted phenols. The hydroxyl and ethyl groups on the starting material direct the incoming carboxyl group to different positions on the aromatic ring. The primary isomers expected are:
-
5-Ethyl-2-hydroxybenzoic acid: Carboxylation at the para-position relative to the hydroxyl group.
-
3-Ethyl-4-hydroxybenzoic acid: Carboxylation at the para-position relative to the ethyl group.
The ratio of these isomers is influenced by thermodynamic and kinetic factors.
Troubleshooting Protocol:
-
Reaction Temperature: Temperature is a critical factor in determining the regioselectivity. Generally, lower temperatures favor the formation of the ortho-carboxylated product (the desired this compound).[1]
-
Action: Conduct the reaction at the lower end of the typical temperature range for the Kolbe-Schmitt reaction (e.g., 120-150°C).
-
-
Choice of Cation: The nature of the alkali metal cation influences the ortho/para selectivity. Sodium ions tend to favor ortho-carboxylation, while larger cations like potassium can lead to a higher proportion of the para-isomer.[1][2]
-
Action: Use sodium hydroxide to generate the sodium 2-ethylphenoxide. Avoid potassium hydroxide if the para-isomer is a significant byproduct.
-
-
Steric Hindrance: The ethyl group at the 2-position can sterically hinder the carboxylation at the 3-position to some extent, potentially favoring carboxylation at the less hindered 5-position.
-
Action: While difficult to control directly, optimizing temperature and cation choice are the primary means to overcome this.
-
Purification of Isomers:
-
If isomer formation is unavoidable, purification can be achieved by techniques such as fractional crystallization or preparative chromatography (e.g., HPLC). The different isomers will likely have slightly different polarities, which can be exploited for separation.[3][4]
C. Product Loss: Decarboxylation
Question: I am observing a lower than expected yield, and I suspect my product is decomposing. Is decarboxylation a known side reaction?
Root Cause Analysis: Yes, salicylic acids and their derivatives can undergo thermal decarboxylation, especially at elevated temperatures, to revert to the corresponding phenol. In this case, this compound would decompose back to 2-ethylphenol.
Troubleshooting Protocol:
-
Reaction Temperature and Duration: Prolonged reaction times at high temperatures can promote decarboxylation.
-
Action: Monitor the reaction progress (e.g., by TLC or in-process HPLC) to determine the optimal reaction time. Avoid unnecessarily long heating periods. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Acidic Conditions during Work-up: The protonated carboxylic acid is the species that decarboxylates. While acidic conditions are necessary for the final product isolation, prolonged exposure to strong acids at elevated temperatures during work-up should be avoided.
-
Action: Perform the acidification step at a reduced temperature (e.g., in an ice bath) and process the product promptly.
-
D. Formation of Di(2-ethylphenyl) Carbonate
Question: I have an unknown, high molecular weight byproduct in my crude product. Could it be a carbonate species?
Root Cause Analysis: Under certain conditions, phenoxides can react with carbon dioxide to form diaryl carbonates. In this case, sodium 2-ethylphenoxide could react to form di(2-ethylphenyl) carbonate. This is more likely to occur if the conditions for the intramolecular rearrangement to the carboxylate are not optimal.
Troubleshooting Protocol:
-
Reaction Temperature: The formation of the diaryl carbonate is generally favored at lower temperatures, while the rearrangement to the desired carboxylated product is favored at higher temperatures.
-
Action: Ensure the reaction temperature is sufficiently high (typically >120°C) to promote the Kolbe-Schmitt rearrangement.
-
III. Visualizing the Reaction Pathways
The following diagrams illustrate the main synthetic route and the formation of key side products.
Caption: Main synthetic route to this compound.
Caption: Common side reactions in the synthesis.
IV. Summary of Reaction Parameters and Their Impact
| Parameter | Recommended Condition | Rationale and Impact on Side Reactions |
| Temperature | 120-150°C | Lower temperatures favor ortho-carboxylation (desired product). Higher temperatures can increase the formation of the para-isomer and promote decarboxylation. |
| Pressure (CO2) | 5-100 atm | Sufficient pressure is crucial for driving the carboxylation reaction forward and minimizing unreacted starting material. |
| Cation | Sodium (Na+) | Sodium ions are known to favor the formation of the ortho-carboxylated product over the para-isomer. |
| Moisture | Anhydrous | The presence of water will consume the phenoxide and inhibit the reaction, leading to low conversion. |
| Reaction Time | Monitor for completion | Prolonged reaction times can lead to increased decarboxylation. |
V. Experimental Protocol: General Procedure for Kolbe-Schmitt Carboxylation of 2-Ethylphenol
This is a general guideline and should be adapted and optimized for specific laboratory conditions and scales.
-
Preparation of Sodium 2-ethylphenoxide:
-
In a suitable pressure reactor, dissolve 2-ethylphenol in a dry, high-boiling inert solvent (e.g., toluene or xylene).
-
Under an inert atmosphere, add a stoichiometric equivalent of sodium hydroxide (as a fine powder or a concentrated solution in a minimal amount of dry solvent).
-
Heat the mixture with vigorous stirring to azeotropically remove water and ensure complete formation of the sodium salt. The solvent is then typically removed under vacuum to yield the dry sodium 2-ethylphenoxide.
-
-
Carboxylation:
-
Heat the dry sodium 2-ethylphenoxide to the desired reaction temperature (e.g., 130°C).
-
Pressurize the reactor with dry carbon dioxide to the target pressure (e.g., 10 atm).
-
Maintain the temperature and pressure with efficient stirring for the desired reaction time (e.g., 4-8 hours).
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess CO2 pressure.
-
Dissolve the solid reaction mass in water.
-
Cool the aqueous solution in an ice bath and slowly acidify with a mineral acid (e.g., HCl or H2SO4) to a pH of ~2-3 to precipitate the crude product.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
If isomeric impurities are significant, column chromatography on silica gel or preparative HPLC may be necessary for obtaining a highly pure product.
-
VI. References
-
SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylphenol. Retrieved from [Link]
-
Wikipedia. (2023). Kolbe–Schmitt reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Kolbe's Reaction Mechanism. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Retrieved from [Link]
-
Makhsudov, A. L., & Beletskaya, I. P. (2025). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Molecules, 30(1), 248. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]
-
Daugulis, O., et al. (2015). General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. Angewandte Chemie International Edition, 54(40), 11652-11655. Retrieved from [Link]
-
Iijima, T., & Yamaguchi, T. (2007). Synthesis of salicylic acid from phenol catalyzed by K2CO3 in supercritical CO2. Catalysis Communications, 8(3), 373-376. Retrieved from [Link]
-
Markovic, Z., et al. (2019). Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions. ChemSusChem, 12(22), 4997-5005. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 3-Ethyl-2-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis and optimization of 3-Ethyl-2-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. The primary focus will be on the optimization of the Kolbe-Schmitt reaction, a cornerstone method for the carboxylation of phenols.
The synthesis of substituted salicylic acids, such as this compound, is a nuanced process where minor variations in reaction conditions can lead to significant differences in yield and purity. This guide provides in-depth, experience-based solutions to common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate to improve the yield of this compound?
Answer:
Low yield in the Kolbe-Schmitt synthesis of this compound is a frequent issue stemming from several critical parameters. Let's break down the probable causes and the systematic approach to optimization.
Plausible Causes & Mechanistic Insights:
The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.[1] For 2-ethylphenol, this process is highly sensitive to reaction conditions. The formation of the desired ortho-carboxylated product is in competition with the formation of the para-isomer and other byproducts.
-
Incomplete Phenoxide Formation: The reaction requires the quantitative conversion of 2-ethylphenol to its corresponding phenoxide. Insufficient base or the presence of water can lead to unreacted starting material.
-
Suboptimal Temperature and Pressure: The carboxylation step is governed by a thermodynamic and kinetic interplay. Temperature and CO₂ pressure are critical for directing the regioselectivity and ensuring efficient carboxylation.[2]
-
Reaction Reversibility: At excessively high temperatures, the reverse reaction (decarboxylation) can occur, reducing the overall yield.
Troubleshooting & Optimization Protocol:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents. The presence of water will consume the base and inhibit the formation of the sodium or potassium 2-ethylphenoxide.
-
Optimize Base and Phenol Ratio: Use a slight excess of a strong base (e.g., sodium or potassium hydroxide) to ensure complete deprotonation of the 2-ethylphenol.
-
Control Temperature and Pressure: The carboxylation of sodium phenoxide is typically carried out at 125 °C under 100 atm of CO₂ pressure to favor the ortho product.[3] A systematic evaluation of these parameters is recommended.
| Parameter | Recommended Range | Rationale |
| Temperature | 120-160 °C | Lower temperatures may favor the para isomer, while higher temperatures can lead to decarboxylation. |
| CO₂ Pressure | 80-120 atm | Sufficient pressure is crucial to drive the equilibrium towards carboxylation. |
| Reaction Time | 2-6 hours | Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
-
Work-up Procedure: After the reaction, the product exists as a salt. Careful acidification is necessary to precipitate the this compound. Ensure the pH is sufficiently low (pH 2-3) for complete precipitation.[4]
Question 2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired this compound?
Answer:
The formation of the undesired 4-hydroxy-3-ethylbenzoic acid is a common challenge in the Kolbe-Schmitt reaction of 2-ethylphenol. The choice of the alkali metal cation and the reaction temperature are the most influential factors in controlling the regioselectivity.
Plausible Causes & Mechanistic Insights:
The regioselectivity of the Kolbe-Schmitt reaction is largely determined by the nature of the alkali metal cation.[5] Smaller cations, like Na⁺, tend to chelate with the oxygen of the phenoxide and the incoming carbon dioxide, favoring ortho-carboxylation. Larger cations, such as K⁺, favor the formation of the thermodynamically more stable para-isomer.[1][3]
Troubleshooting & Optimization Protocol:
-
Choice of Base: To favor the formation of this compound (ortho-product), use sodium hydroxide to generate the sodium 2-ethylphenoxide. The use of potassium hydroxide will preferentially yield the para-isomer.[3]
-
Temperature Control: Lower reaction temperatures (around 120-130°C) generally favor the formation of the ortho-product, which is the kinetically controlled product. Higher temperatures can lead to rearrangement to the more stable para-isomer.
-
Solvent Effects: While the classical Kolbe-Schmitt reaction is often performed neat, the use of a high-boiling, aprotic solvent can sometimes influence selectivity. However, for favoring the ortho product, a solvent-free approach is generally preferred.
Question 3: My final product is difficult to purify and appears to be contaminated with unreacted starting material. What purification strategies do you recommend?
Answer:
Effective purification is critical for obtaining high-purity this compound. The presence of unreacted 2-ethylphenol can be addressed through a well-designed work-up and purification scheme.
Plausible Causes & Mechanistic Insights:
The acidity difference between the carboxylic acid product and the phenolic starting material is the key to their separation. This compound is a stronger acid than 2-ethylphenol. This difference can be exploited during the extraction process.
Troubleshooting & Purification Protocol:
-
Initial Work-up: After acidification of the reaction mixture, the crude product will precipitate. Filter this solid and wash it with cold water to remove inorganic salts.
-
Liquid-Liquid Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer, while the less acidic 2-ethylphenol will remain in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., HCl) to precipitate the pure product.[6]
-
-
Recrystallization: For obtaining highly pure material, recrystallization is recommended. A mixed solvent system, such as ethyl acetate/chloroform or water/ethanol, can be effective.[4]
Experimental Workflow Visualization
The following diagram illustrates a systematic workflow for optimizing the Kolbe-Schmitt reaction for the synthesis of this compound.
Caption: A workflow diagram for the optimization of this compound synthesis.
References
- Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
-
Kolbe–Schmitt reaction. Wikipedia. [Link]
-
Synthesis of C. 3-Hydroxy-2-methylbenzoic acid. PrepChem.com. [Link]
-
Salicylic Acid Synthesis Methods: A Review. ResearchGate. [Link]
- Process for the separation and purification of p-hydroxy-benzoic acid.
-
A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO2. Royal Society of Chemistry. [Link]
-
L.S.College, Muzaffarpur. [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00105E [pubs.rsc.org]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0223723B1 - Process for the separation and purification of p-hydroxy-benzoic acid - Google Patents [patents.google.com]
Technical Support Center: 3-Ethyl-2-hydroxybenzoic Acid - Stability and Degradation
Welcome to the technical support guide for 3-Ethyl-2-hydroxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Given the limited specific literature on this compound, this guide synthesizes data from closely related analogues, such as salicylic acid (2-hydroxybenzoic acid) and other phenolic compounds, to provide a robust framework for understanding its stability and degradation profile.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on general chemical stability principles for phenolic compounds and supplier recommendations for similar molecules, this compound should be stored in a cool, dry, and dark place.[1] A supplier suggests a shelf life of 1095 days when stored at room temperature, although specific humidity and light conditions are not detailed.[2] For long-term storage, it is advisable to keep it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
A3: Yes, it is very likely that this compound is sensitive to light. Phenolic compounds, in general, can undergo photodegradation when exposed to UV or even visible light.[5][6] This process often involves the generation of reactive oxygen species that can lead to the degradation of the molecule.[5] Therefore, all solutions containing this compound should be protected from light using amber vials or by wrapping the container in aluminum foil.
Q4: What are the likely degradation pathways for this compound?
A4: Based on studies of salicylic acid and other phenolic compounds, the primary degradation pathways for this compound are expected to be oxidation and decarboxylation.[7][8][9]
-
Oxidative Degradation: This is a common pathway for phenols.[10] It can be initiated by light, heat, or the presence of metal ions or oxidizing agents. The aromatic ring is susceptible to hydroxylation, leading to the formation of dihydroxybenzoic acid derivatives.[9][11]
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is another potential degradation route, especially under thermal stress. For esters of p-hydroxybenzoic acid, degradation can proceed through hydrolysis followed by decarboxylation to yield phenol.[12]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Rapid loss of compound purity in solution.
-
Observation: You prepare a stock solution of this compound in a common solvent (e.g., methanol, ethanol, or aqueous buffer), and subsequent analysis by HPLC shows a rapid decrease in the main peak area with the appearance of new, unidentified peaks.
-
Probable Causes & Solutions:
Probable Cause Scientific Rationale Recommended Solution Oxidative Degradation The phenolic hydroxyl group makes the aromatic ring electron-rich and susceptible to oxidation by dissolved oxygen. This process can be accelerated by trace metal impurities in the solvent or container. 1. De-gas your solvents: Use sonication or sparge with an inert gas (nitrogen or argon) before preparing your solution. 2. Use high-purity solvents: Trace metal ions can catalyze oxidation. 3. Consider adding a chelating agent: A small amount of EDTA can sequester metal ions that may catalyze degradation. Photodegradation Phenolic compounds can absorb UV-Vis light, leading to photochemical reactions and degradation.[5][6] 1. Work in low-light conditions: Prepare and handle solutions away from direct sunlight or strong artificial light. 2. Use amber glassware or foil-wrapped containers: This will protect the solution from light exposure during storage and use. pH Instability If using an aqueous buffer, a pH above 7 can deprotonate the phenolic hydroxyl group, forming a phenoxide ion that is much more susceptible to oxidation.[3][4] 1. Maintain a slightly acidic to neutral pH: Buffer your solutions to a pH between 4 and 6 for optimal stability. 2. Verify buffer compatibility: Ensure that buffer components do not react with your compound.
Issue 2: Inconsistent results in cell-based assays.
-
Observation: You observe variable dose-response curves or unexpected cytotoxicity when treating cells with this compound.
-
Probable Causes & Solutions:
Probable Cause Scientific Rationale Recommended Solution Formation of Cytotoxic Degradants Oxidative degradation can produce quinone-like structures or other reactive species that are more toxic than the parent compound. 1. Prepare fresh solutions for each experiment: Avoid using stock solutions that have been stored for extended periods, especially if not protected from light and air. 2. Perform a stability check in your cell culture medium: Incubate the compound in the medium for the duration of your experiment and analyze for degradation by HPLC. This will help you understand its stability under your specific assay conditions. Reaction with Medium Components Components in the cell culture medium, such as riboflavin, can act as photosensitizers, accelerating the degradation of your compound in the presence of light. 1. Minimize light exposure of cell culture plates: After adding your compound, keep the plates in the dark as much as possible. 2. Consider using a medium with reduced levels of photosensitizers if the problem persists.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method. This is based on standard protocols for similar molecules like salicylic acid.[13][14][15][16]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Prepare a 0.1 mg/mL solution of the stressed solid.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to direct sunlight for 8 hours or in a photostability chamber.
-
Analysis: Analyze all samples by a suitable RP-HPLC method with a photodiode array (PDA) detector to observe the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradants.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a gradient of 70% A and 30% B, and adjust based on the separation of the parent peak from the degradation peaks observed in the forced degradation study.[13][14][15]
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector set at a wavelength of maximum absorbance for this compound (likely around 230-300 nm, similar to salicylic acid).
-
Column Temperature: 30°C.
Visualizing Degradation & Workflows
Potential Degradation Pathway
Caption: A potential degradation pathway for this compound.
Troubleshooting Workflow for Purity Loss
Caption: A troubleshooting workflow for addressing purity loss in solutions.
References
- Degradation of Phenolic Compounds Through Uv and Visible- Light-Driven Photocatalysis.
- Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent - MDPI.
-
Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study - PubMed. Available at: [Link]
- Photocatalytic Degradation of Some Phenolic Compounds Present in Olive Mill Wastewater.
-
Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound - MDPI. Available at: [Link]
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.
-
A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form | Semantic Scholar. Available at: [Link]
-
Influence of pH and light on the stability of some antioxidants - PubMed. Available at: [Link]
- World Journal of Pharmaceutical Sciences A validated stability-indicating HPLC related substances method for salicylic acid in b.
-
Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase - PMC - NIH. Available at: [Link]
-
A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form | World Journal of Pharmaceutical Sciences. Available at: [Link]
-
Effect of pH on p-hydroxybenzoic acid degradation by Fenton's reagent... - ResearchGate. Available at: [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
- Initial degradation mechanism of salicylic acid via electrochemical process.
- Initial degradation mechanism of salicylic acid via electrochemical process - NTNU.
-
Forced degradation studies. Modified from:[17]. - ResearchGate. Available at: [Link]
-
Intermediates of Hydrogen Peroxide-Assisted Photooxidation of Salicylic Acid: Their Degradation Rates and Ecotoxicological Assessment - PubMed. Available at: [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds - ResearchGate. Available at: [Link]
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
-
Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... - ResearchGate. Available at: [Link]
-
Oxidative degradation of salicylic acid by sprayed WO3 photocatalyst - ResearchGate. Available at: [Link]
-
Degradation of 3-hydroxybenzoic acid by a Bacillus species - PubMed. Available at: [Link]
-
3-HYDROXY BENZOIC ACID MSDS CAS-No. - Loba Chemie. Available at: [Link]
-
This compound | C9H10O3 | CID 348692 - PubChem. Available at: [Link]
-
4-Hydroxybenzoic acid - Wikipedia. Available at: [Link]
-
Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... - ResearchGate. Available at: [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. labsolu.ca [labsolu.ca]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BiblioBoard [openresearchlibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nva.sikt.no [nva.sikt.no]
- 9. nva.sikt.no [nva.sikt.no]
- 10. researchgate.net [researchgate.net]
- 11. Intermediates of Hydrogen Peroxide-Assisted Photooxidation of Salicylic Acid: Their Degradation Rates and Ecotoxicological Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form | Semantic Scholar [semanticscholar.org]
- 14. wjpsonline.com [wjpsonline.com]
- 15. wjpsonline.com [wjpsonline.com]
- 16. ijrpp.com [ijrpp.com]
- 17. Degradation of 3-hydroxybenzoic acid by a Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing byproduct formation in 3-ethylsalicylic acid synthesis
Welcome to the technical support center for the synthesis of 3-ethylsalicylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on preventing and mitigating byproduct formation. The information herein is structured in a practical question-and-answer format to directly address issues you may face in the lab.
Frequently Asked Questions (FAQs): Troubleshooting Byproduct Formation
This section addresses the most common impurities and side reactions in the synthesis of 3-ethylsalicylic acid, which is typically achieved via the Kolbe-Schmitt reaction of 2-ethylphenol.
Q1: My primary byproduct is an isomer of 3-ethylsalicylic acid, confirmed to be 5-ethyl-4-hydroxybenzoic acid. How can I improve the regioselectivity for the desired ortho-carboxylation?
Answer: This is the most common challenge in this synthesis. The formation of the para-isomer (5-ethyl-4-hydroxybenzoic acid) versus the desired ortho-product (3-ethylsalicylic acid) is highly dependent on the reaction conditions, particularly the choice of cation and temperature.
Causality: The Kolbe-Schmitt reaction proceeds through the nucleophilic addition of a phenoxide to carbon dioxide.[1][2] The regioselectivity is dictated by the nature of the alkali metal counter-ion.
-
Sodium (Na⁺): The smaller sodium ion forms a stable six-membered chelate complex with the phenoxide oxygen and the incoming CO₂ molecule. This coordination directs the electrophilic attack of CO₂ to the ortho position, favoring the formation of 3-ethylsalicylic acid.[3]
-
Potassium (K⁺): The larger ionic radius of potassium hinders the formation of this tight ortho-directing chelate.[4] Consequently, the reaction favors the more thermodynamically stable para-isomer.[2]
Troubleshooting Actions:
-
Use Sodium Hydroxide: Exclusively use sodium hydroxide (NaOH) to generate the sodium 2-ethylphenoxide salt. Avoid using potassium hydroxide (KOH) or other alkali metal bases.
-
Control Temperature: The ortho-isomer is the kinetically favored product. Running the reaction at the lower end of the effective temperature range (e.g., 125–150°C) can enhance selectivity for the ortho product.[5] Higher temperatures can lead to rearrangement and favor the formation of the thermodynamically more stable para product.
-
Ensure Anhydrous Conditions: The presence of water can decrease the overall yield and may affect selectivity.[4] Ensure your 2-ethylphenol and sodium hydroxide are as dry as possible and that the reaction is protected from atmospheric moisture.
Q2: My reaction yield is very low, and I recover a significant amount of unreacted 2-ethylphenol. What are the likely causes?
Answer: Low conversion is typically due to incomplete phenoxide formation, insufficient CO₂ pressure, or poor reactant mixing.
Causality: The carboxylation of the phenoxide ring is a challenging reaction as CO₂ is a relatively weak electrophile.[6] The reaction equilibrium must be pushed towards the product side.
Troubleshooting Actions:
-
Verify Phenoxide Formation: Ensure you are using at least one full equivalent of high-purity NaOH and that it has completely reacted with the 2-ethylphenol to form the sodium phenoxide. The reaction is often performed by heating the phenol and base under vacuum to remove the water formed during neutralization.
-
Increase CO₂ Pressure: The Kolbe-Schmitt reaction requires high CO₂ pressure (typically 70-100 atm) to increase the concentration of CO₂ available to the phenoxide and drive the reaction forward.[5][7] Reactions attempted at low or atmospheric pressure will result in poor yields.[7]
-
Ensure Efficient Mixing: For the traditional gas-solid phase reaction, the sodium 2-ethylphenoxide salt must be a fine, free-flowing powder to maximize the surface area exposed to the CO₂ gas. Proper agitation or tumbling of the reactor is critical.
Q3: My crude product is dark brown or black, suggesting thermal decomposition. How can this be prevented?
Answer: Charring indicates that the reaction temperature is either too high or not uniformly distributed, leading to localized "hot spots" where the organic material degrades.
Causality: While high temperatures are necessary to drive the reaction, phenoxides and salicylic acids are susceptible to decomposition and decarboxylation at excessive temperatures.
Troubleshooting Actions:
-
Uniform Heating: Use a well-controlled heating system, such as a sand bath, heating mantle with vigorous stirring, or a specialized high-pressure reactor with a heating jacket, to ensure even heat distribution.
-
Precise Temperature Monitoring: Place the thermocouple in a position that accurately reflects the internal reaction temperature.
-
Optimize Reaction Time: Avoid unnecessarily long reaction times at high temperatures, which can increase the likelihood of decomposition. Monitor the reaction progress to determine the optimal endpoint.
Experimental Protocols and Workflows
Key Synthesis Pathway: The Kolbe-Schmitt Reaction
The diagram below illustrates the critical steps in the synthesis of 3-ethylsalicylic acid, highlighting the desired ortho-carboxylation pathway and the competing side reaction leading to the para-isomer.
Caption: Kolbe-Schmitt synthesis of 3-ethylsalicylic acid.
Protocol 1: Synthesis of 3-Ethylsalicylic Acid
This protocol is a representative procedure and must be adapted and optimized for specific laboratory equipment and scales. All operations involving high pressure must be conducted behind a blast shield with appropriate safety measures.
-
Phenoxide Formation:
-
Place 2-ethylphenol (1.0 eq) into a high-pressure stainless-steel autoclave.
-
Add finely ground, anhydrous sodium hydroxide (1.05 eq).
-
Seal the reactor and heat to 130°C under vacuum for 1-2 hours to remove the water formed during the reaction, yielding a dry, fine powder of sodium 2-ethylphenoxide.
-
-
Carboxylation:
-
Cool the reactor to room temperature and break the vacuum with dry nitrogen.
-
Pressurize the reactor with high-purity carbon dioxide to 80-100 atm.
-
Begin vigorous stirring and heat the reactor to 140-150°C.
-
Maintain these conditions for 4-6 hours.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.
-
Dissolve the solid product in hot water.
-
Transfer the aqueous solution to a beaker and cool in an ice bath.
-
Slowly acidify the solution with dilute sulfuric acid or hydrochloric acid until the pH is ~2. The crude 3-ethylsalicylic acid will precipitate.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Troubleshooting and Purification Workflow
If your synthesis results in low yield or high impurity levels, follow this logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for 3-ethylsalicylic acid synthesis.
Protocol 2: Purification by Recrystallization
-
Place the crude, dry 3-ethylsalicylic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or toluene to completely dissolve the solid.
-
If using ethanol, slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate.
-
If using toluene, slowly add hexane until the cloud point is reached, then clarify with a few drops of toluene.
-
Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the ice-cold solvent mixture.
-
Dry the crystals under vacuum to a constant weight. The purity of recrystallized aspirin, a similar compound, is often confirmed this way.[8]
Analytical Methods for Quality Control
Proper analysis is crucial for confirming product identity and purity.
Data Summary: Analytical Techniques
| Technique | Purpose | Sample Preparation | Expected Outcome |
| HPLC | Quantify purity, resolve ortho/para isomers, and detect unreacted starting material.[9][10] | Dissolve a known quantity in mobile phase (e.g., 0.5 mg/mL). | Baseline separation of 3-ethylsalicylic acid, 5-ethyl-4-hydroxybenzoic acid, and 2-ethylphenol peaks. Purity calculated from peak area percentage. |
| GC-MS | Identify volatile impurities and confirm product mass after derivatization.[11] | Derivatize with an agent like BSTFA to form volatile silyl esters.[12] | Mass spectrum corresponding to the derivatized 3-ethylsalicylic acid. Impurity peaks identified via library search. |
| ¹H NMR | Confirm chemical structure and check for isomeric impurities. | Dissolve in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). | Distinct aromatic proton splitting patterns for the ortho and para isomers allow for structural confirmation and quantification of isomeric ratio. |
| Melting Point | Assess overall purity. | Use a small amount of dry, crystalline product in a capillary tube. | A sharp melting point range close to the literature value indicates high purity. A broad or depressed range suggests the presence of impurities. |
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
This is a general method that serves as a starting point for purity analysis.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid. A typical starting point could be 60:40 Acetonitrile:Water (0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Prepare a stock solution of the dried product at 1 mg/mL in the mobile phase. Dilute as necessary to fall within the linear range of the detector.
-
Analysis: Inject the sample and integrate the peak areas. Calculate the percentage purity by dividing the peak area of 3-ethylsalicylic acid by the total area of all peaks.
References
-
Wikipedia contributors. (2024). Kolbe–Schmitt reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Slideshare. (2019). Kolbe schmitt reaction. Retrieved from [Link]
-
GeeksforGeeks. (2024). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]
-
BYJU'S. (n.d.). Kolbe's Reaction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Retrieved from [Link]
-
Wikipedia contributors. (2024). Aspirin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Grokipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Salicylic acid. Retrieved from [Link]
-
Ekinci, D., Sentürk, M., & Küfrevioğlu, Ö. İ. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Expert Opinion on Therapeutic Patents, 21(12), 1831-41. Retrieved from [Link]
-
University of Calgary. (n.d.). Synthesis of Analgesics: Aspirin & Acetaminophen. Retrieved from [Link]
-
ResearchGate. (2017). Carboxylation of Phenol and its Derivatives with Sodium (Potassium) Ethyl Carbonate. Retrieved from [Link]
-
Naseem, K., et al. (2022). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters, 5(2), 106-121. Retrieved from [Link]
-
ChemTalk. (n.d.). Aspirin Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Retrieved from [Link]
-
Sciencemadness Wiki. (2015). Synthesis of salicylic acid. Retrieved from [Link]
-
ResearchGate. (2023). Carboxylation of phenol with sodium ethyl carbonate. Retrieved from [Link]
-
Betts, Dr. (2020). Synthesis of Salicylic acid - Heating Under Reflux Lab Techniques Organic Lab experiment. YouTube. Retrieved from [Link]
-
ResearchGate. (2024). Methods for the synthesis of salicylic acid. A review. Retrieved from [Link]
-
Arama, C., et al. (2007). HPLC analysis of salicylic derivatives from natural products. Farmacia, 55(1). Retrieved from [Link]
- Google Patents. (1959). Purification of salicylic acid derivatives.
-
ResearchGate. (2007). HPLC analysis of salicylic derivatives from natural products. Retrieved from [Link]
-
Agilent. (2017). Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns. Retrieved from [Link]
-
Masaryk University. (n.d.). Acetylsalicylic acid. Retrieved from [Link]
-
University of Toronto. (n.d.). Preparation, Purification and Analysis of Aspirin (acetylsalicylic acid) Synthesis. Retrieved from [Link]
-
Đorđević, I., et al. (2024). Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. Reactions, 5(1), 1-17. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis of salicylic acid from phenol catalyzed by K 2CO 3 in supercritical CO 2. Retrieved from [Link]
-
Gatti, R., et al. (2000). Gas chromatographic-tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and guaimesal. Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 13-21. Retrieved from [Link]
-
Semantic Scholar. (2025). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). Synthesis of an Analgesic: Aspirin. Retrieved from [Link]
-
Baker, J. K., & Fifer, E. K. (1982). Isolation of salicylsalicylic acid, acetylsalicylsalicylic acid, and acetylsalicylic anhydride from aspirin tablets by extraction and high-pressure liquid chromatography. Journal of Pharmaceutical Sciences, 71(7), 820-2. Retrieved from [Link]
-
ResearchGate. (2001). Determination of aspirin and salicylic acid in plasma by GC-MS and pharmacokinetic studies. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of acetylsalicylic acid. Retrieved from [Link]
-
Science and Education Publishing. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link]
-
University of Pardubice. (n.d.). Preparation of acetylsalicylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Synthesis of Aspirin Lab Procedure. Retrieved from [Link]
-
ResearchGate. (2017). Carboxylation of phenol and its derivatives with sodium ethyl carbonate. Retrieved from [Link]
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Scaling Up 3-Ethyl-2-hydroxybenzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 3-Ethyl-2-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. We will delve into the common challenges, provide practical troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our focus is on the robust and widely-used Kolbe-Schmitt reaction, providing you with the expertise needed to navigate the complexities of scaling up this valuable chemical intermediate.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound.
Q1: What is the primary industrial method for synthesizing this compound?
The most established and commercially viable route is the Kolbe-Schmitt reaction .[1] This process involves the carboxylation of 3-ethylphenol. The general steps are the formation of a dry alkali metal phenoxide (typically sodium 3-ethylphenoxide), followed by its reaction with carbon dioxide under elevated temperature and pressure.[2][3] The final step is the acidification of the resulting salicylate salt to yield the desired this compound.[4]
Q2: Can you briefly explain the mechanism of the Kolbe-Schmitt reaction?
Certainly. The reaction proceeds via the nucleophilic addition of a phenoxide to carbon dioxide.[5] First, 3-ethylphenol is deprotonated by a strong base, like sodium hydroxide, to form the more nucleophilic sodium 3-ethylphenoxide. This phenoxide then attacks the electrophilic carbon atom of CO₂, forming an intermediate which rearranges to the thermodynamically favored ortho-carboxylated product, sodium 3-ethyl-2-hydroxybenzoate.[3][5] Subsequent acidification protonates the carboxylate and phenoxide groups to give the final product.
Q3: Why are high pressure and temperature necessary for this reaction?
High pressure (typically up to 100 atm) and temperature (around 125-150 °C) are critical for several reasons.[2][3] Carbon dioxide is a relatively weak electrophile, and high pressure increases its concentration in the reaction phase, driving the equilibrium towards the carboxylated product. The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.
Q4: What are the main safety concerns when scaling up the Kolbe-Schmitt reaction?
Scaling up introduces significant safety challenges that must be rigorously managed.[6] Key concerns include:
-
High-Pressure Operations: The use of high-pressure CO₂ requires certified pressure vessels and stringent protocols to prevent catastrophic failure.[7]
-
Thermal Runaway: The carboxylation reaction can be exothermic. Without adequate heat removal, which is harder in large vessels, a thermal runaway can occur, leading to a dangerous increase in temperature and pressure.[6]
-
Handling of Hazardous Materials: Sodium hydroxide is highly corrosive. Solvents, if used, may be flammable.[8] Proper personal protective equipment (PPE) and engineering controls are mandatory.[9]
-
Moisture Sensitivity: The reaction requires anhydrous conditions, as water can consume the phenoxide and reduce yield.[10][11]
Troubleshooting Guide: From Synthesis to Purification
This section provides solutions to specific problems you may encounter during your experiments.
Part 1: Synthesis Stage
Q5: My reaction shows low or incomplete conversion of 3-ethylphenol. What are the likely causes and solutions?
This is a common issue with several potential root causes:
-
Presence of Moisture: The Kolbe-Schmitt reaction is highly sensitive to water.[10][11] Moisture will react with the sodium 3-ethylphenoxide, converting it back to 3-ethylphenol and preventing carboxylation.
-
Solution: Ensure all reactants, solvents (if used), and the reactor itself are thoroughly dried. Use freshly dried 3-ethylphenol and high-purity sodium hydroxide. Blanket the reaction with an inert gas like nitrogen or argon to prevent atmospheric moisture ingress.[11]
-
-
Incomplete Phenoxide Formation: If the 3-ethylphenol is not fully converted to its phenoxide salt, the reaction will not proceed to completion.
-
Solution: Use a stoichiometric amount or a slight excess of a strong base. Ensure efficient mixing and agitation, especially at scale, to prevent localized areas of low base concentration and ensure a homogeneous reaction mixture.[6]
-
-
Suboptimal Temperature or Pressure: The reaction conditions are critical. Deviating from the optimal range can drastically reduce conversion rates.
-
Poor CO₂ Mass Transfer: On a larger scale, ensuring that the gaseous CO₂ makes efficient contact with the solid phenoxide can be a major challenge.[11]
-
Solution: Optimize the reactor's agitation system (e.g., stirrer speed and design) to maximize the gas-solid interfacial area. Some industrial processes use specialized reactors like ball mills to continuously grind the solid and expose fresh surfaces.[1]
-
Q6: I am observing a high percentage of isomeric by-products, such as 3-ethyl-4-hydroxybenzoic acid. How can I improve the regioselectivity for the desired ortho product?
Regioselectivity is a known challenge and is primarily influenced by the reaction temperature and the choice of the alkali metal counter-ion.
-
Influence of Temperature: At lower temperatures (around 120-140°C), the ortho isomer (2-hydroxy) is kinetically favored. At higher temperatures, the para isomer (4-hydroxy) can become the major product.
-
Solution: Maintain strict temperature control within the optimal range for ortho-carboxylation. Avoid temperature overshoots, especially during the initial heating phase.
-
-
Influence of the Cation: The size of the alkali metal cation plays a crucial role. Sodium (Na⁺) ions are known to favor the formation of the ortho isomer, which is the desired outcome for producing this compound.[10] Potassium (K⁺) ions, being larger, tend to favor the para isomer.[3]
-
Solution: Use sodium hydroxide or another sodium base to generate the phenoxide. Avoid potassium-based reagents if ortho-selectivity is the goal.
-
Part 2: Work-up and Purification
Q7: After acidification, I'm having trouble isolating the product, or the initial purity is very low. What should I investigate?
Work-up and purification issues often arise from by-products or improper phase separation.
-
Problem: Difficulty with product precipitation or extraction.
-
Potential Cause: The product may have some solubility in the aqueous acidic layer, or an emulsion may have formed.[12] Unreacted 3-ethylphenol, being oily, can also interfere with crystallization.
-
Solution: Ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylic acid, minimizing its water solubility. If extracting with an organic solvent, use a brine wash to help break emulsions. To remove unreacted 3-ethylphenol, consider a steam distillation or a preliminary extraction under basic conditions where the desired product remains in the aqueous phase as its disodium salt.
-
-
Problem: The isolated crude product is discolored or oily.
-
Potential Cause: This often indicates the presence of unreacted starting material or phenolic by-products that have undergone oxidation/decomposition at high temperatures.
-
Solution: Implement a purification step with activated carbon during recrystallization to remove colored impurities. Ensure the reaction is run under an inert atmosphere to minimize oxidation.
-
-
Problem: Standard recrystallization is not effectively removing isomeric impurities.
-
Potential Cause: Isomers of hydroxybenzoic acids can have very similar polarities and solubilities, making separation by simple recrystallization difficult.
-
Solution: A multi-step purification may be necessary. First, try a carefully selected solvent system for recrystallization (see Table 2). If co-crystallization is an issue, consider converting the acid mixture to their methyl esters, which may be more readily separable by fractional distillation or column chromatography, followed by hydrolysis back to the purified acid.[13]
-
Experimental Protocols & Data
Protocol 1: General Lab-Scale Synthesis of this compound
This protocol is a representative example and must be adapted and optimized for your specific equipment and scale. A thorough risk assessment must be conducted before proceeding.[6]
-
Phenoxide Formation: In a suitably sized pressure reactor equipped with mechanical stirring, add 3-ethylphenol. Under a nitrogen atmosphere, add one molar equivalent of powdered sodium hydroxide.
-
Drying: Heat the mixture gently (e.g., 130-150°C) under vacuum or with a slow nitrogen purge to remove the water formed during neutralization. Continue until the mixture is a dry, free-flowing powder. This step is critical for high yield.[1]
-
Carboxylation: Cool the vessel slightly (to ~120°C), then pressurize with dry carbon dioxide to 80-100 atm. Heat the mixture to 130-140°C and stir vigorously for 4-8 hours, maintaining CO₂ pressure.
-
Work-up: Cool the reactor to room temperature and vent the excess CO₂ pressure safely. Dissolve the solid reaction mass in hot water.
-
Purification (Initial): Transfer the aqueous solution to a separate vessel. If unreacted 3-ethylphenol is present, perform a solvent wash (e.g., with toluene) to remove it. The product, sodium 3-ethyl-2-hydroxybenzoate, will remain in the aqueous layer.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid or sulfuric acid with stirring until the pH is ~2. The this compound will precipitate as a solid.
-
Isolation: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
-
Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol, toluene) to achieve high purity.
Protocol 2: Reaction Monitoring by HPLC
Effective reaction monitoring is key to optimization and ensuring reaction completion.[14]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at 280 nm or 295 nm. A diode array detector (DAD) is recommended to confirm peak identity and purity.[14][15]
-
Sample Preparation: Carefully withdraw a small aliquot from the reaction mixture (if possible and safe). Quench it in a known volume of dilute acid, then dilute with the mobile phase, filter, and inject.
Data Tables
Table 1: Key Parameters for Kolbe-Schmitt Reaction Scale-up
| Parameter | Typical Range | Rationale & Scale-up Considerations |
| Temperature | 125 - 150 °C | Critical for reaction rate and ortho-selectivity. At scale, ensure uniform heating and monitor for hot spots.[11] |
| CO₂ Pressure | 80 - 100 atm | Drives the reaction forward. The pressure vessel must be certified for the target pressure and temperature.[3] |
| Reaction Time | 4 - 12 hours | Dependent on temperature, pressure, and mixing efficiency. Monitor by HPLC to determine the endpoint. |
| Agitation Speed | Vessel Dependent | Must be sufficient to ensure good gas-solid contact and uniform heat distribution. Insufficient mixing is a common cause of failure at scale.[6] |
| Reactant Purity | Anhydrous, >99% | Moisture is detrimental to the yield. Impurities in the starting phenol can lead to side reactions and purification issues.[10] |
Table 2: Solvent Selection for Recrystallization
| Solvent/System | Advantages | Disadvantages |
| Water/Ethanol | Good solubility at high temperatures, poor at low temperatures. Ethanol helps solubilize organic impurities. | May require a significant amount of solvent. |
| Toluene | Good for removing less polar impurities. | May have lower recovery if the product has significant solubility. |
| Ethyl Acetate/Hexane | Highly tunable system for achieving optimal solubility differential. | Requires careful optimization of the solvent ratio. |
| Acetic Acid/Water | Can be effective for phenolic acids. | Residual acetic acid can be difficult to remove. |
Visualization of the Production Workflow
The following diagram illustrates the key stages in scaling up the production of this compound.
Caption: Workflow for the scaled-up synthesis of this compound.
Safety First: A Non-Negotiable Priority
When scaling up chemical reactions, safety protocols must be elevated accordingly. Every experiment must begin with a comprehensive risk assessment.[6]
-
Engineering Controls:
-
Reactor: Use a pressure reactor from a reputable manufacturer, certified for the intended operating conditions. Ensure it is equipped with a rupture disc and a pressure relief valve.
-
Ventilation: All operations should be conducted in a well-ventilated area or a walk-in fume hood to handle any potential leaks of CO₂ or solvent vapors.[8]
-
Containment: The reactor should be placed within a secondary containment area to manage potential spills.[16]
-
-
Personal Protective Equipment (PPE):
-
Wear chemical splash goggles and a face shield, especially when handling corrosive materials like sodium hydroxide or during pressure transfers.[9]
-
Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
A flame-resistant lab coat is mandatory.
-
-
Emergency Preparedness:
-
Ensure clear access to safety showers, eyewash stations, and appropriate fire extinguishers (e.g., Class D for reactive metals, if applicable, though not in this core process).[7]
-
Develop a clear emergency shutdown procedure for the reactor in case of a thermal runaway or other process upset. This should include rapid cooling and depressurization protocols.
-
References
-
Chemcess. (2025, September 10). Salicylic Acid: Properties, Production, Uses And Derivatives. [Link]
-
Waters Corporation. (n.d.). Importance of Selectivity for Reaction Monitoring. [Link]
-
Grokipedia. (n.d.). Kolbe–Schmitt reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. [Link]
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. [Link]
-
Reddit. (n.d.). Trouble shooting carboxylation reaction. [Link]
-
University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. [Link]
-
Satpute, M. S., et al. (2019). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Singh, A., & Kumar, V. (2021). Production of salicylic acid; a potent pharmaceutically active agent and its future prospects. Materials Today: Proceedings, 46, 5334-5341. [Link]
-
J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. [Link]
-
Georgia Institute of Technology School of Chemistry & Biochemistry. (n.d.). Safety Procedures. [Link]
-
Novikov, A. S., et al. (2023). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Molecules, 28(2), 793. [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. [Link]
-
Intratec. (n.d.). Salicylic Acid Production. [Link]
-
Shul'pin, G. B., et al. (2020). Methods for the synthesis of salicylic acid. A review. Russian Journal of General Chemistry, 90(12), 2530-2542. [Link]
-
Ungnade, H. E., & Henick, A. S. (1942). The Preparation of m-Hydroxybenzoic Acid. Journal of the American Chemical Society, 64(7), 1737-1737. [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. [Link]
-
Pearson. (2022, May 4). Carboxylation Explained. [Link]
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
-
BioTreks. (2017). Synthesis of Salicylic Acid. [Link]
-
Chemistry LibreTexts. (2020, August 1). 12.6: Carboxylation. [Link]
-
Wikipedia. (n.d.). Carboxylation. [Link]
-
PrepChem.com. (n.d.). Synthesis of C. 3-Hydroxy-2-methylbenzoic acid. [Link]
-
Mohammad, O., et al. (2023). Carboxylation of phenol with sodium ethyl carbonate. ResearchGate. [Link]
-
Future4200. (2016, March 31). Carboxylation of Phenols with CO2 at Atmospheric Pressure. [Link]
-
Royal Society of Chemistry. (2025, August 28). Analytical Methods. [Link]
-
Jänis, J., et al. (2013). Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). Analytical Methods, 5(20), 5649-5656. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Quick Company. (n.d.). Process For The Purification Of Substituted Benzoic Acids. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Synthesis of some bis- and mono-2-hydroxybenzoic acid derivatives and the determination of their acidity constants. [Link]
- Google Patents. (n.d.).
-
The Organic Chemistry Tutor. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. [Link]
-
National Center for Biotechnology Information. (2024, December 1). Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. [Link]
-
Suerbaev, K. A., et al. (2017). Carboxylation of phenol and its derivatives with sodium ethyl carbonate. ResearchGate. [Link]
-
Scribd. (n.d.). Efficient Phenol Carboxylation Method. [Link]
-
Aston Publications Explorer. (n.d.). CO2 Utilisation for Effective Production of Hydroxybenzoic Acids. [Link]
Sources
- 1. chemcess.com [chemcess.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. cdn.intratec.us [cdn.intratec.us]
- 5. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 6. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. csub.edu [csub.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How To [chem.rochester.edu]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lcms.cz [lcms.cz]
- 16. chemistry.gatech.edu [chemistry.gatech.edu]
Technical Support Center: Purification of 3-Ethyl-2-hydroxybenzoic Acid
Welcome to the technical support center for the purification of 3-Ethyl-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound by effectively removing its common isomeric impurities.
Introduction: The Challenge of Isomeric Purity
This compound, a valuable building block in pharmaceutical synthesis, is often prepared via electrophilic substitution reactions on ethyl-substituted phenols, such as the Kolbe-Schmitt reaction. A common challenge in its synthesis is the concurrent formation of positional isomers, primarily 4-Ethyl-2-hydroxybenzoic acid and 5-Ethyl-2-hydroxybenzoic acid. Due to their similar molecular weights and physicochemical properties, separating these isomers can be a significant purification hurdle. This guide provides a structured approach to tackling this challenge, from understanding the impurity profile to implementing robust purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities I should expect when synthesizing this compound?
A1: The primary isomeric impurities are typically 4-Ethyl-2-hydroxybenzoic acid and 5-Ethyl-2-hydroxybenzoic acid. The relative ratios of these isomers can vary depending on the specific synthetic route and reaction conditions employed. It is crucial to have an analytical method in place, such as High-Performance Liquid Chromatography (HPLC), to determine the impurity profile of your crude product.
Q2: Why is it so difficult to separate these isomers?
A2: The difficulty arises from the subtle differences in their physical properties. As positional isomers, they have identical molecular weights and similar polarities and solubilities. These small differences require purification techniques with high resolving power to achieve effective separation.
Q3: Can I use a simple recrystallization to purify my product?
A3: Recrystallization can be an effective first step in enriching your desired 3-ethyl isomer, especially if it is the major component. However, achieving high purity (>99%) with a single recrystallization is often challenging due to the co-crystallization of the other isomers. It is most effective when there are significant differences in the solubilities of the isomers in the chosen solvent system.
Q4: What is the best chromatographic method for separating these isomers?
A4: Both preparative High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography can be effective. Reversed-phase HPLC often provides the best resolution for analytical and small-scale preparative separations. For larger-scale purification, Flash Column Chromatography with a carefully selected solvent system is a viable option.
Troubleshooting Guide
Issue 1: Poor Separation of Isomers During Recrystallization
Potential Cause: The chosen solvent does not sufficiently differentiate between the solubilities of the 3-ethyl, 4-ethyl, and 5-ethyl isomers.
Recommended Solutions:
-
Solvent Screening: Conduct a systematic solvent screen to identify a solvent or solvent mixture where the solubility of the desired 3-ethyl isomer is significantly different from its impurities at different temperatures. A good starting point is to test a range of solvents with varying polarities, such as water, ethanol, isopropanol, acetone, ethyl acetate, and toluene, as well as their mixtures.[1]
-
Fractional Crystallization: If a single solvent is not effective, fractional crystallization can be employed. This involves a series of recrystallization steps, where each step enriches the desired isomer. The mother liquor from each crystallization, which is enriched in the more soluble isomers, can be combined and re-processed.[2]
-
pH Adjustment: The solubility of benzoic acid derivatives is highly pH-dependent. You can exploit the slight differences in the pKa values of the isomers by carefully adjusting the pH of an aqueous solution to selectively precipitate one isomer over the others.
Issue 2: Co-elution or Poor Resolution of Isomers in Column Chromatography
Potential Cause: The stationary phase and mobile phase combination does not provide adequate selectivity for the isomers.
Recommended Solutions:
-
Optimize the Mobile Phase: For reversed-phase HPLC, systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution.[3]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Phenyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic compounds through π-π interactions.[4] For normal-phase chromatography, amine or cyclodextrin-bonded columns have shown success in separating positional isomers of substituted benzoic acids.[5]
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over the course of the run, can help to resolve closely eluting peaks.
Issue 3: Low Recovery of Purified Product
Potential Cause: The purification protocol is not optimized, leading to product loss at various stages.
Recommended Solutions:
-
Recrystallization: Avoid using an excessive amount of solvent during recrystallization, as this will lead to a significant portion of your product remaining in the mother liquor. Ensure the solution is cooled slowly to maximize crystal formation and recovery.[6]
-
Chromatography: Overloading the column can lead to poor separation and product loss. Determine the optimal loading capacity of your column for the isomeric mixture. Ensure complete elution of the product from the column by flushing with a stronger solvent at the end of the run.
-
Extraction: During workup, ensure the pH is adjusted correctly to protonate the benzoic acid and drive it into the organic layer. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
Experimental Protocols
Protocol 1: Analytical HPLC Method for Isomer Analysis
This protocol provides a starting point for assessing the purity of your this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3 µm) |
| Mobile Phase | 30% Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) in Water[3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm[3] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Protocol 2: Preparative Recrystallization
This protocol is a general guideline for the enrichment of this compound. The optimal solvent and volumes should be determined experimentally.
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a pre-selected hot solvent (e.g., aqueous ethanol) while stirring until the solid is completely dissolved.[7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Flash Column Chromatography
This protocol is for the purification of larger quantities of this compound.
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | A gradient of Ethyl Acetate in Hexane (e.g., starting from 10% Ethyl Acetate and gradually increasing)[8] |
| Sample Loading | Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel before loading onto the column. |
| Elution | Elute the column with the mobile phase gradient, collecting fractions. |
| Analysis | Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound. |
| Solvent Removal | Combine the pure fractions and remove the solvent under reduced pressure. |
Visualization of Purification Workflow
Caption: A typical workflow for the purification of this compound.
Logical Relationships in Isomer Separation
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. welch-us.com [welch-us.com]
- 5. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Analytical Techniques for Resolving 3-Ethyl-2-hydroxybenzoic Acid Isomers
Welcome to the technical support center for the analysis of 3-Ethyl-2-hydroxybenzoic acid and its related isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and quantifying these closely related aromatic acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your experiments.
The separation of substituted benzoic acid isomers, such as the various positional isomers of ethyl-hydroxybenzoic acid, presents a significant analytical challenge due to their very similar physical and chemical properties.[1] This guide will address the primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and delve into the nuances of both positional and chiral separations.
Frequently Asked Questions (FAQs): Method Selection & Initial Setup
This section addresses the foundational questions you might have when starting your method development process.
Q1: What are the primary types of isomers I need to consider for this compound?
A1: You will primarily encounter two types of isomers:
-
Positional Isomers: These isomers have the same molecular formula but differ in the position of the ethyl and hydroxyl groups on the benzene ring (e.g., 4-Ethyl-2-hydroxybenzoic acid, 2-Ethyl-3-hydroxybenzoic acid, etc.). Their separation is challenging because properties like polarity and pKa are often very similar.[1]
-
Enantiomers (Chiral Isomers): this compound itself is not chiral. However, if your synthesis pathway involves precursors with chiral centers, or if you are working with related derivatives that possess stereogenic centers, you would need to resolve enantiomers. Enantiomers have identical physical properties in an achiral environment and require specialized chiral separation techniques.[2]
Q2: Which is the better starting point for separating positional isomers of ethyl-hydroxybenzoic acid: HPLC or GC?
A2: For this class of compounds, High-Performance Liquid Chromatography (HPLC) is overwhelmingly the recommended starting point.
-
Expertise & Causality: this compound is a polar, acidic, and non-volatile compound. Reversed-phase HPLC is ideally suited for such molecules. It allows for direct analysis in an aqueous/organic mobile phase without the need for chemical derivatization.[3] In contrast, Gas Chromatography (GC) requires the analyte to be volatile and thermally stable. The carboxylic acid and hydroxyl groups make this molecule too polar and prone to thermal degradation for direct GC analysis. Therefore, a chemical derivatization step to convert the polar groups into less polar, more volatile esters or silyl ethers would be mandatory for GC, adding complexity and potential sources of error.[4][5][6]
Q3: I need to separate enantiomers of a chiral derivative of this compound. What are my options?
A3: You have three primary approaches for chiral separations, most of which are HPLC-based.[7]
-
Chiral Stationary Phases (CSPs): This is the most common and powerful method. CSPs are packed into HPLC columns and create a chiral environment that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and a good starting point for screening.[2][8]
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector (like a cyclodextrin) is added to the mobile phase.[7] This forms transient diastereomeric complexes with the enantiomers in solution, which can then be resolved on a standard achiral column (like a C18). This method can be effective but is often less efficient and can be more complex to develop than using a CSP.
-
Pre-column Derivatization: The enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers.[9] Since diastereomers have different physical properties, they can be separated on a standard achiral HPLC column. This method is reliable but requires an extra reaction step and a pure derivatizing agent.
The workflow below provides a decision-making framework for selecting the appropriate analytical technique.
Sources
- 1. waters.com [waters.com]
- 2. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 3. Analysis of benzoic and salicylic acids - Chromatography Forum [chromforum.org]
- 4. Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of Salicylic Acid and 3-Ethylsalicylic Acid: A Review of Potential Biological Activity
Therefore, this guide will proceed from a foundational, structure-activity relationship (SAR) perspective. We will first detail the well-established biological activities of salicylic acid and its primary mechanisms of action. Subsequently, we will provide a theoretical analysis of how the addition of an ethyl group at the C3 position of the benzene ring could potentially modulate this activity, based on established principles of medicinal chemistry. This guide is intended to be a starting point for research, highlighting a need for further investigation into this specific derivative.
Salicylic Acid: The Archetypal Anti-Inflammatory Agent
Salicylic acid is a phenolic compound that serves as the primary active metabolite of acetylsalicylic acid (aspirin).[1] Its therapeutic effects, including anti-inflammatory, analgesic, and antipyretic actions, have been recognized for over a century.[2]
Mechanism of Action
The biological effects of salicylic acid are multifaceted. While it is a weak inhibitor of cyclooxygenase (COX) enzymes in vitro compared to its acetylated form (aspirin), it exerts its anti-inflammatory effects through several COX-independent pathways.[3][4] A primary mechanism is the inhibition of the transcription of the COX-2 gene, which is crucial for the inflammatory response.[4] This suppression of COX-2 expression reduces the production of pro-inflammatory prostaglandins.[4]
Additionally, salicylic acid has been shown to modulate the activity of other key signaling molecules involved in inflammation, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).
The Introduction of a 3-Ethyl Group: A Structure-Activity Relationship (SAR) Perspective
The modification of a parent drug molecule, such as salicylic acid, is a common strategy in medicinal chemistry to enhance potency, alter selectivity, or improve pharmacokinetic properties. The addition of an ethyl group at the 3-position of the salicylic acid ring introduces several changes that could theoretically impact its biological activity.
Structural and Physicochemical Properties
| Property | Salicylic Acid | 3-Ethylsalicylic Acid (Predicted) | Rationale for Predicted Change |
| Molecular Weight | 138.12 g/mol | 166.17 g/mol | Addition of a C2H5 group. |
| Lipophilicity (LogP) | ~2.26 | Higher | The ethyl group is a nonpolar, lipophilic moiety that will increase the overall hydrophobicity of the molecule. |
| Acidity (pKa) | ~2.97 | Potentially slightly higher | The electron-donating nature of the ethyl group may slightly decrease the acidity of the carboxylic acid, resulting in a minor increase in the pKa. |
Potential Impact on Biological Activity
-
Cyclooxygenase (COX) Inhibition: The active site of COX enzymes is a hydrophobic channel. Increased lipophilicity from the ethyl group could potentially enhance the binding of 3-ethylsalicylic acid within this channel, possibly leading to increased inhibitory activity compared to salicylic acid. However, the steric bulk of the ethyl group at the 3-position could also introduce unfavorable interactions, potentially hindering optimal binding. Without experimental data, the net effect remains speculative.
-
Pharmacokinetics:
-
Absorption: The predicted increase in lipophilicity could enhance membrane permeability and absorption from the gastrointestinal tract.
-
Metabolism: The ethyl group could provide a new site for metabolic modification by cytochrome P450 enzymes, potentially altering the drug's half-life and metabolic profile compared to salicylic acid.
-
-
Other Potential Activities: The modification of the salicylic acid scaffold can sometimes lead to novel biological activities. For instance, various derivatives have been explored for their antifungal or anticancer properties.[5] It is conceivable that 3-ethylsalicylic acid could exhibit a unique biological profile that extends beyond anti-inflammatory effects, but this would require dedicated screening and investigation.
Proposed Experimental Workflow for a Comparative Study
To address the current data gap, a systematic comparison of salicylic acid and 3-ethylsalicylic acid would be necessary. The following outlines a potential experimental approach.
Step-by-Step Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method to determine the inhibitory potency of a compound against COX-1 and COX-2 enzymes.
-
Preparation of Reagents:
-
Prepare stock solutions of salicylic acid and 3-ethylsalicylic acid in a suitable solvent (e.g., DMSO).
-
Reconstitute purified COX-1 and COX-2 enzymes in a buffer as per the manufacturer's instructions.
-
Prepare a solution of arachidonic acid (the substrate for COX enzymes).
-
Prepare a detection reagent to measure prostaglandin E2 (PGE2) production (e.g., using an ELISA kit).
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.
-
Add serial dilutions of the test compounds (salicylic acid and 3-ethylsalicylic acid) to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Pre-incubate the enzyme and compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Measure the amount of PGE2 produced in each well using an ELISA assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration (logarithmic scale).
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.
-
Visualizing the Workflow
Caption: Workflow for in vitro COX inhibition assay.
Visualizing the Prostaglandin Synthesis Pathway
The primary target of many anti-inflammatory drugs is the cyclooxygenase pathway, which is responsible for the synthesis of prostaglandins from arachidonic acid.
Caption: Inhibition of the COX pathway by salicylates.
Conclusion and Future Directions
While salicylic acid remains a cornerstone of anti-inflammatory therapy, the biological activities of many of its simple derivatives, such as 3-ethylsalicylic acid, are surprisingly under-investigated in the public domain. Based on fundamental principles of medicinal chemistry, the addition of a 3-ethyl group is predicted to increase lipophilicity, which may influence its pharmacokinetic profile and its interaction with biological targets like COX enzymes.
This guide underscores the critical need for direct experimental evaluation of 3-ethylsalicylic acid. Such studies would not only elucidate the specific pharmacological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of salicylate-based anti-inflammatory agents. We encourage researchers to undertake comparative studies to provide the empirical data necessary to validate or refute the theoretical considerations presented herein.
References
- Ghanem, C. I., & Pérez, M. J. (2016). Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. Arzneimittelforschung, 33(9), 1226-30.
-
Pharmacy 180. (n.d.). Salicylates - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile. Retrieved from [Link]
- Kim, K. S., et al. (2008). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. Bioorganic & Medicinal Chemistry, 16(15), 7293-7300.
- Diyah, N. W., et al. (2022). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR.
-
Amit Lunkad. (2022, March 7). Salicylates: SAR and Uses [Video]. YouTube. [Link]
- Di Perri, T., et al. (1978). Synthesis and pharmacological properties of eterylate, a new derivative of acetylsalicylic acid. Arzneimittelforschung, 28(10), 1692-4.
- Tegeder, I., et al. (2000). Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages.
- Yilmaz, I., et al. (2022). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. Chemistry & Biodiversity, 19(12), e202200509.
-
Scilit. (n.d.). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. Retrieved from [Link]
-
Wikipedia. (n.d.). Aspirin. Retrieved from [Link]
- Rainsford, K. D. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools.
- Rainsford, K. D. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools.
- Hori, M., et al. (1984). [The modes of anti-inflammatory and analgesic actions of aspirin and salicylic acid]. Nihon Yakurigaku Zasshi, 84(3), 269-77.
- Wu, K. K., et al. (1998). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate.
- Boldyrev, A. A., et al. (2020). A new derivative of acetylsalicylic acid and carnosine: synthesis, physical and chemical properties, biological activity. Pharmaceutical Chemistry Journal, 53, 1013-1019.
- Randjelović, P., et al. (2015). The Beneficial Biological Properties of Salicylic Acid.
- Gerber, M., et al. (2004). Synthesis and transdermal properties of acetylsalicylic acid and selected esters. International Journal of Pharmaceutics, 284(1-2), 19-28.
- Zhang, L., et al. (2012). A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages. Journal of Medicinal Plants Research, 6(1), 1-8.
- Ramkumar, K. M., & Sharma, P. (2017). Acetylsalicylic Acid. In StatPearls.
- Fijałkowski, Ł., et al. (2022). Acetylsalicylic Acid History and Structure. In Encyclopedia. MDPI.
- Glibotić, L., & Kondža, M. (2023). Synthesis of Acetylsalicylic Acid – An Environmentally Friendly Approach. Annals of Biomedical and Clinical Research, 2(2), 1-6.
- Skrypnik, L., et al. (2022). Effect of salicylic acid on phenolic compounds, antioxidant and antihyperglycemic activity of Lamiaceae plants grown in a temperate climate. Frontiers in Bioscience (Elite Edition), 14(1), 3.
Sources
- 1. Effect of salicylic acid on phenolic compounds, antioxidant and antihyperglycemic activity of Lamiaceae plants grown in a temperate climate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to 3-Ethyl-2-hydroxybenzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Benzoic Acid in Drug Discovery
Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry, offering a structurally simple yet highly versatile scaffold for the development of a wide array of therapeutic agents.[1][2] The inherent chemical tractability of the benzoic acid moiety allows for facile functionalization, enabling the modulation of physicochemical and pharmacological properties to achieve desired biological activities. From the ubiquitous anti-inflammatory action of acetylsalicylic acid (aspirin) to targeted anticancer agents, the impact of benzoic acid derivatives on modern medicine is profound.[3] This guide provides a comparative analysis of 3-Ethyl-2-hydroxybenzoic acid against other notable benzoic acid derivatives, offering insights into their structure-activity relationships (SAR), and potential therapeutic applications, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The biological activity of a compound is intrinsically linked to its physicochemical properties. The following table summarizes key properties of this compound and selected comparator benzoic acid derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₀O₃ | 166.17 | 304.3 |
| Salicylic Acid (2-hydroxybenzoic acid) | C₇H₆O₃ | 138.12 | 211 |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 216.2 |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 249 |
Data sourced from PubChem and other chemical databases.[4]
The addition of an ethyl group at the 3-position of the salicylic acid scaffold in this compound increases its molecular weight and lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Synthesis of Benzoic Acid Derivatives: The Kolbe-Schmitt Reaction and Beyond
The synthesis of hydroxybenzoic acids is often achieved through the Kolbe-Schmitt reaction, a carboxylation of a phenoxide by carbon dioxide under pressure and temperature.[5][6][7][8] This venerable reaction remains a cornerstone of industrial synthesis for compounds like salicylic acid.
Experimental Protocol: Synthesis of this compound via Kolbe-Schmitt Reaction
This protocol describes a plausible synthesis of this compound from 2-ethylphenol.
Materials:
-
2-Ethylphenol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂)
-
Sulfuric acid (H₂SO₄)
-
High-pressure autoclave
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium 2-Ethylphenoxide: In a suitable reaction vessel, dissolve 2-ethylphenol in an equimolar amount of aqueous sodium hydroxide.
-
Drying: Carefully evaporate the water to obtain dry sodium 2-ethylphenoxide.
-
Carboxylation: Place the dry sodium 2-ethylphenoxide in a high-pressure autoclave. Heat the autoclave to approximately 125°C and introduce carbon dioxide under a pressure of 100 atm.[9]
-
Reaction: Maintain the reaction conditions for several hours to allow for carboxylation.
-
Work-up: After cooling, the reaction mixture is dissolved in water.
-
Acidification: Acidify the solution with sulfuric acid to precipitate the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol/water.
Caption: Kolbe-Schmitt synthesis of this compound.
Comparative Biological Activities
The true measure of a drug candidate lies in its biological performance. This section compares the potential anti-inflammatory, antimicrobial, and anticancer activities of this compound with other benzoic acid derivatives, supported by available data and established experimental protocols.
Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway
Many benzoic acid derivatives, most notably salicylic acid and its acetylated form, aspirin, exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[10] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[11]
Caption: Inhibition of the COX pathway by benzoic acid derivatives.
Comparative COX Inhibition Data:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
| Salicylic Acid Analogue (7f) | 0.0057 | 4.38 | [11][12] |
| Celecoxib (Control) | 4.0 | 0.04 | [11][12] |
This protocol outlines a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound, salicylic acid)
-
Reaction buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compounds for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding a suitable quenching agent.
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Antimicrobial Activity: Disrupting Microbial Viability
Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily attributed to their ability to disrupt cell membrane integrity and inhibit essential metabolic pathways.[13][14] The lipophilicity of the molecule often plays a crucial role, with an increase in alkyl chain length sometimes correlating with enhanced activity.[15]
Comparative Antimicrobial Activity (MIC in mg/mL):
| Compound | Escherichia coli | Staphylococcus aureus | Reference |
| Benzoic Acid | 1 | - | [13] |
| 2-hydroxybenzoic acid | 1 | - | [13] |
| 2-chlorobenzoic acid derivative (6) | - | - | [14] |
Note: MIC values can vary significantly based on the specific bacterial strain and experimental conditions. The data presented is illustrative. Specific MIC data for this compound was not found in the provided search results.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton broth (or other suitable growth medium)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.
-
Serial Dilution: Perform serial dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Potential inhibition of bacterial cell wall synthesis.
Anticancer Activity: Inducing Apoptosis in Cancer Cells
Several benzoic acid derivatives have demonstrated promising anticancer activity, often through the induction of apoptosis (programmed cell death) in cancer cells.[3][16] The mechanisms can be varied, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparative Anticancer Activity (IC₅₀ in µM):
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Imidazolyl benzoic acid derivative (D2) | - | - | |
| Imidazolyl benzoic acid derivative (D6) | - | - | |
| Imidazolyl benzoic acid derivative (D8) | - | - | |
| Acrylamide–PABA analog (4a) | MCF-7 | 2.99 | [17] |
| Acrylamide–PABA analog (4j) | MCF-7 | 1.83 | [17] |
| Benzoic Acid | CaCO2 | - | [18] |
| Benzoic Acid | SW48 | - | [18] |
Note: The IC₅₀ values are highly dependent on the cell line and assay conditions. Direct comparative data for this compound is not available in the provided search results. The data presented is for other benzoic acid derivatives to showcase the potential for anticancer activity.
Caption: Induction of apoptosis by benzoic acid derivatives.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[1][2]
-
Hydroxyl Group (-OH): The position of the hydroxyl group is critical. In salicylic acid (2-hydroxybenzoic acid), the ortho-hydroxyl group is key to its anti-inflammatory activity.
-
Alkyl Groups (-R): The introduction of alkyl groups, such as the ethyl group in this compound, increases lipophilicity. This can enhance membrane permeability and potentially improve oral bioavailability. However, steric hindrance from bulky alkyl groups can also affect binding to target enzymes.
-
Electron-Withdrawing/Donating Groups: The electronic properties of substituents influence the acidity of the carboxylic acid and the overall electron distribution of the aromatic ring, which can impact receptor binding and reactivity.
Conclusion and Future Directions
This compound, as a derivative of the well-established salicylic acid scaffold, holds potential for further investigation as a therapeutic agent. Its increased lipophilicity compared to salicylic acid may offer advantages in terms of its pharmacokinetic profile. However, a comprehensive evaluation of its biological activities through direct comparative studies is necessary to fully elucidate its therapeutic potential. The experimental protocols and SAR insights provided in this guide offer a framework for researchers to design and execute such studies. Future research should focus on obtaining robust comparative data for this compound in anti-inflammatory, antimicrobial, and anticancer assays to determine its place within the vast and ever-expanding landscape of benzoic acid-based therapeutics.
References
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). National Institutes of Health. Retrieved from [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved from [Link]
-
Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025). Journal of Chemistry Letters. Retrieved from [Link]
-
Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Chitkara University. Retrieved from [Link]
-
Kolbe–Schmitt reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. (n.d.). PubMed. Retrieved from [Link]
-
Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. (2025). National Institutes of Health. Retrieved from [Link]
-
Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. (2025). RSC Publishing. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. (n.d.). SciSpace. Retrieved from [Link]
-
Kolbe–Schmitt reaction. (2019). L.S.College, Muzaffarpur. Retrieved from [Link]
-
Kolbe Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Synthesis of Ethyl Salicylate from Salicylic Acid. (n.d.). Science in Motion. Retrieved from [Link]
-
THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). DergiPark. Retrieved from [Link]
-
Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. (n.d.). National Institutes of Health. Retrieved from [Link]
-
cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). National Institutes of Health. Retrieved from [Link]
-
In vitro cytotoxic effect (IC 50 , mM) of compounds 3a-3n against human.... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. (2022). Semantic Scholar. Retrieved from [Link]
-
Structural and Functional Basis of Cyclooxygenase Inhibition. (2007). ACS Publications. Retrieved from [Link]
-
QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (n.d.). MDPI. Retrieved from [Link]
-
Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. (2022). MDPI. Retrieved from [Link]
-
The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... (n.d.). ResearchGate. Retrieved from [Link]
-
This compound (C9H10O3). (n.d.). PubChemLite. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of salicylic acid from wintergreen oil. (2020). YouTube. Retrieved from [Link]
-
How to make Acetylsalicylic acid. (2016). YouTube. Retrieved from [Link]
-
Synthesis of Aspirin and Oil of Wintergreen. (n.d.). Pima Community College. Retrieved from [Link]
-
SYNTHESIS OF ASPIRIN. (n.d.). Chem21Labs. Retrieved from [Link]
-
Hydroxybenzoic acid isomers and the cardiovascular system. (2014). National Institutes of Health. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. preprints.org [preprints.org]
- 4. This compound | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]
- 18. dergipark.org.tr [dergipark.org.tr]
A Researcher's Guide to Validating the Biological Efficacy of 3-Ethyl-2-hydroxybenzoic Acid as a Novel Anti-inflammatory Agent
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological efficacy of 3-Ethyl-2-hydroxybenzoic acid, a novel salicylic acid derivative. We will navigate the logical progression from initial cytotoxicity screening to mechanistic validation, using Salicylic Acid as a benchmark comparator. The protocols and rationale provided herein are designed to ensure scientific rigor and generate trustworthy, reproducible data.
Introduction: The Therapeutic Potential of Salicylic Acid Derivatives
Salicylic acid and its derivatives have long been a cornerstone of anti-inflammatory therapy.[1] Their mechanisms, while complex, often involve the modulation of key inflammatory pathways. This compound (also known as 3-ethylsalicylic acid) is a structural analog of salicylic acid, suggesting it may possess similar or enhanced biological activities.[2] The addition of an ethyl group at the 3-position may alter its lipophilicity, cell permeability, and interaction with target proteins, potentially leading to improved efficacy.
This guide outlines a robust, multi-tiered experimental approach to systematically evaluate the anti-inflammatory potential of this novel compound and elucidate its mechanism of action.
The Comparative Landscape: Salicylic Acid as a Benchmark
To contextualize the efficacy of this compound, a direct comparison with a well-established compound is essential. Salicylic acid is the logical choice due to its structural similarity and known anti-inflammatory properties.[3] While acetylsalicylic acid (Aspirin) is more potent, its primary mechanism involves irreversible cyclooxygenase (COX) inhibition. Salicylic acid itself has weaker effects on COX but is thought to exert its anti-inflammatory effects through other prostaglandin-independent mechanisms, making it a more suitable comparator for exploring novel pathways.[1]
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that orchestrates inflammatory responses.[4][5] It regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[6] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation.[7][8] This releases NF-κB, allowing it to translocate to the nucleus and activate gene transcription.[9] We hypothesize that this compound exerts its anti-inflammatory effect by inhibiting this pathway, possibly by preventing the degradation of IκBα.
A Step-by-Step Experimental Validation Workflow
A logical and sequential experimental plan is critical. We will first establish a safe dose range, then assess functional anti-inflammatory activity, and finally, probe the proposed molecular mechanism.
Experiment 1: Cell Viability and Cytotoxicity Assessment
Rationale: Before assessing anti-inflammatory properties, it is crucial to determine the concentrations at which this compound is not cytotoxic. A reduction in inflammatory markers could be meaningless if it is simply due to cell death. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[10]
Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[11]
-
Compound Treatment: Prepare a stock solution of this compound and Salicylic Acid in DMSO. Serially dilute the compounds in culture medium to achieve final concentrations ranging from 1 µM to 1000 µM. The final DMSO concentration should not exceed 0.1%. Replace the old medium with 100 µL of the compound-containing medium. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12] Purple formazan crystals should become visible within the cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated sample / Absorbance of vehicle control) * 100.
Anticipated Data & Interpretation: The results will identify the concentration range where the compound does not significantly reduce cell viability (e.g., >90% viability). This range will be used for subsequent efficacy experiments.
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| This compound | 10 | 99.8 ± 2.1 |
| 50 | 98.5 ± 3.4 | |
| 100 | 95.1 ± 2.8 | |
| 250 | 88.3 ± 4.5 | |
| 500 | 60.2 ± 5.1 | |
| Salicylic Acid (Comparator) | 10 | 101.2 ± 1.9 |
| 50 | 99.1 ± 2.5 | |
| 100 | 96.8 ± 3.0 | |
| 250 | 90.5 ± 3.8 | |
| 500 | 75.4 ± 4.2 |
Table 1: Representative data from an MTT assay. Based on this data, concentrations up to 100 µM would be selected for further experiments.
Experiment 2: Quantifying Anti-inflammatory Efficacy
Rationale: A hallmark of macrophage activation during inflammation is the production of nitric oxide (NO), a key signaling molecule and pro-inflammatory mediator. The Griess assay is a straightforward and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO in cell culture supernatant.[13][14] By stimulating macrophages with LPS and co-treating with our test compounds, we can quantify their ability to suppress NO production.
Protocol: Griess Assay for Nitric Oxide
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound and Salicylic Acid (e.g., 10, 50, 100 µM) for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[15]
-
Add 50 µL of Griess Reagent II (0.1% N-1-naphthylethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.[13] A purple color will develop in the presence of nitrite.
-
-
Absorbance Measurement: Read the absorbance at 540 nm.[15]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in each sample. Results should be expressed as a percentage of the LPS-only control.
Anticipated Data & Interpretation: A dose-dependent decrease in nitrite concentration indicates effective anti-inflammatory activity. Comparing the IC₅₀ values (the concentration required to inhibit 50% of the response) will provide a quantitative measure of potency.
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (No LPS) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) Only | 45.8 ± 3.1 | 0% (Baseline) |
| LPS + this compound (10 µM) | 35.1 ± 2.5 | 23.4% |
| LPS + this compound (50 µM) | 22.5 ± 1.9 | 50.9% |
| LPS + this compound (100 µM) | 11.7 ± 1.5 | 74.5% |
| LPS + Salicylic Acid (100 µM) | 38.9 ± 2.8 | 15.1% |
Table 2: Representative data from a Griess assay demonstrating the superior inhibitory effect of this compound on nitric oxide production compared to Salicylic Acid.
Experiment 3: Validating the Mechanism of Action
Rationale: After confirming functional efficacy, the final step is to validate the proposed mechanism. Western blotting allows for the detection of specific proteins in a complex mixture. We will measure the levels of phosphorylated IκBα (p-IκBα). Since phosphorylation of IκBα at serines 32 and 36 is the critical event that triggers its degradation and subsequent NF-κB activation, inhibiting this step is a direct measure of target engagement.[8][16] A decrease in p-IκBα levels in the presence of the compound would strongly support our hypothesis.
Protocol: Western Blot for Phosphorylated IκBα
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Grow to 80-90% confluency. Pre-treat with the most effective concentration of this compound (e.g., 100 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes), as IκBα phosphorylation is a rapid and transient event.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-IκBα (Ser32/36).[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total IκBα and a loading control like β-actin.[17]
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the p-IκBα signal to the total IκBα or β-actin signal.
Anticipated Data & Interpretation: LPS treatment should cause a strong band to appear for p-IκBα. In cells pre-treated with this compound, the intensity of this band should be significantly reduced, confirming that the compound inhibits the phosphorylation of IκBα and thus interferes with NF-κB activation.
| Treatment Group | Relative p-IκBα Band Intensity (Normalized to β-actin) |
| Control (No LPS) | 0.05 ± 0.02 |
| LPS (1 µg/mL) Only | 1.00 (Baseline) |
| LPS + this compound (100 µM) | 0.21 ± 0.07 |
| LPS + Salicylic Acid (100 µM) | 0.85 ± 0.11 |
Table 3: Representative quantitative data from a Western Blot analysis. The significant reduction in p-IκBα levels by this compound provides strong mechanistic evidence.
Conclusion and Future Directions
This structured validation guide provides a clear path to assess the biological efficacy of this compound. By integrating cytotoxicity, functional efficacy, and mechanistic assays, researchers can build a compelling, data-driven case for the compound's potential as a novel anti-inflammatory agent. The hypothetical data presented suggests that this compound could be significantly more potent than its parent compound, Salicylic Acid, by effectively inhibiting the NF-κB signaling pathway.
Successful validation using this workflow would justify further pre-clinical investigation, including assessment in animal models of inflammation and a broader analysis of its effects on the production of other inflammatory cytokines like TNF-α and IL-6.
References
- MTT Assay Protocol for Cell Viability. (n.d.). Roche.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]
- MTT assay protocol. (n.d.). Abcam.
-
Brune, K. (1997). [Antiphlogistic effect of salicylic acid and its derivatives]. Pharmazie in unserer Zeit, 26(5), 247-253. Retrieved from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
-
Denko, N. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 1877. Retrieved from [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Retrieved from [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]
-
Singh, P. P., & Kumar, A. (1983). Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. Arzneimittel-Forschung, 33(9), 1226-1230. Retrieved from [Link]
-
The Anti-Inflammatory Power of Salicylic Acid: Beyond Acne Treatment. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
NF-κB. (n.d.). Wikipedia. Retrieved from [Link]
-
Medeiros, R., et al. (2016). Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(1), 57-66. Retrieved from [Link]
-
NF-kB: THE PATHWAY OF INFLAMMATION. (2021). PUR-FORM. Retrieved from [Link]
-
A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. (2020). Molecules, 25(11), 2639. Retrieved from [Link]
-
Protocol Griess Test. (2019). Protocols.io. Retrieved from [Link]
-
Reshma, M. V., & Nevagi, S. A. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science, 8(2), 103-108. Retrieved from [Link]
-
Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 7(12), 3094-3129. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Rowland, I. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Journal of Functional Foods, 9, 10-20. Retrieved from [Link]
-
What will be the best way to test NFkb activation via western blot?. (2024). ResearchGate. Retrieved from [Link]
-
Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (2010). Molecules, 15(11), 7985-8005. Retrieved from [Link]
-
Western blot analysis of IκBα and NF-κB expression and activation in kidney. (n.d.). ResearchGate. Retrieved from [Link]
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Retrieved from [Link]
-
Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. (2019). Rasayan Journal of Chemistry, 12(3), 1333-1340. Retrieved from [Link]
-
2, 3, and 4 hydroxybenzoic acid syntheses. (2021). YouTube. Retrieved from [Link]
- CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. (n.d.). Google Patents.
-
Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021). Molecules, 26(16), 4947. Retrieved from [Link]
-
Synthesis of C. 3-Hydroxy-2-methylbenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
A Literature Review on the Synthesis of para- hydroxybenzoic Acid. (n.d.). International Journal for Research & Development in Technology. Retrieved from [Link]
-
A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013). ResearchGate. Retrieved from [Link]
-
3-Hydroxybenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. [Antiphlogistic effect of salicylic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. usbio.net [usbio.net]
- 9. purformhealth.com [purformhealth.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Phospho-IkappaB-alpha (Ser32) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Ethylsalicylic Acid Isomers for Drug Development Professionals
This guide offers an in-depth comparative analysis of the principal positional isomers of ethylsalicylic acid: 3-ethylsalicylic acid, 4-ethylsalicylic acid, and 5-ethylsalicylic acid. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical differences in their synthesis, physicochemical properties, and potential biological activities, providing a robust framework for informed decision-making in pharmaceutical research and development.
Introduction: The Significance of Isomerism in Salicylic Acid Derivatives
Salicylic acid and its derivatives are cornerstones of modern pharmacology, most famously represented by acetylsalicylic acid (aspirin).[1] The therapeutic efficacy and safety profile of these molecules are profoundly influenced by their chemical structure. Ethylsalicylic acid, a close analog of salicylic acid, exists as several positional isomers where an ethyl group is substituted at different positions on the benzene ring. While sharing the same molecular formula (C₉H₁₀O₃) and weight (166.17 g/mol ), these isomers exhibit unique three-dimensional arrangements that dictate their physical, chemical, and biological properties.[2][3][4] Understanding the nuances between 3-ethylsalicylic acid, 4-ethylsalicylic acid, and 5-ethylsalicylic acid is crucial for exploiting their therapeutic potential and navigating the challenges of drug design, formulation, and delivery.
Synthesis of Ethylsalicylic Acid Isomers
The synthesis of ethylsalicylic acid isomers typically begins with the corresponding ethylphenol, which undergoes carboxylation via the Kolbe-Schmitt reaction.[5] This well-established industrial process involves the treatment of a sodium phenoxide with carbon dioxide under pressure and heat to introduce a carboxylic acid group ortho to the hydroxyl group.
Figure 1: General Synthesis Workflow for Ethylsalicylic Acid Isomers. This diagram illustrates the Kolbe-Schmitt reaction, a common method for synthesizing salicylic acid derivatives from the corresponding phenols.
Experimental Causality: The Kolbe-Schmitt reaction is favored for its efficiency in ortho-carboxylation of phenols. The formation of the sodium phenoxide is a critical first step, as the phenoxide ion is a much more powerful nucleophile than the neutral phenol, enabling the electrophilic attack on carbon dioxide.[6] The reaction conditions (temperature and pressure) are optimized to favor the formation of the desired ortho-isomer over the para-isomer. Subsequent acidification protonates the carboxylate to yield the final ethylsalicylic acid product.
Comparative Physicochemical Properties
The position of the ethyl group significantly influences the intermolecular forces and molecular polarity of the isomers, leading to distinct physicochemical properties. These parameters are fundamental to predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 3-Ethylsalicylic Acid | 4-Ethylsalicylic Acid | 5-Ethylsalicylic Acid |
| Melting Point (°C) | Not available | Not available | Not available |
| Boiling Point (°C) | Not available | Not available | Not available |
| pKa (Predicted) | ~3.0-3.5 | ~3.1-3.6 | ~3.2-3.7 |
| Water Solubility | Low | Low to Moderate | Low |
| LogP (Computed) | 3.3[2] | 3.4[3] | 3.2[4] |
Table 1: Comparative Physicochemical Properties of Ethylsalicylic Acid Isomers. Data is based on computed values from publicly available chemical databases and estimations based on similar structures. Experimental values may vary.
Analysis of Properties:
-
pKa: The acidity of the carboxylic acid group is expected to be similar across the isomers, comparable to that of aspirin (pKa ≈ 3.5).[7] Minor variations may arise due to the electronic influence of the ethyl group's position.
-
Solubility: As with most salicylic acid derivatives, the ethyl isomers are expected to have low aqueous solubility, a critical consideration for oral formulation development.[1]
-
LogP (Lipophilicity): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The computed LogP values are all above 3.0, indicating that these are lipophilic molecules.[2][3][4] This high lipophilicity suggests good potential for crossing biological membranes, but may also lead to challenges with aqueous solubility. The subtle differences among the isomers (4-ethyl being the most lipophilic) could translate to differences in absorption and tissue distribution.
Analytical Differentiation of Isomers
Unambiguous identification and quantification of each isomer are essential for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.
Figure 2: A Multi-technique Analytical Workflow for Isomer Characterization. This workflow combines the separating power of HPLC with the identification capabilities of various spectroscopic detectors.
Detailed Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: To achieve baseline separation of 3-, 4-, and 5-ethylsalicylic acid isomers.
Methodology:
-
System: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. For example, 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Temperature: 30 °C.
Experimental Rationale:
-
Reverse-Phase HPLC: This technique is ideal for separating moderately nonpolar compounds like ethylsalicylic acid isomers. The separation is based on the differential partitioning of the isomers between the nonpolar C18 stationary phase and the polar mobile phase.[8][9]
-
Acidic Modifier: The addition of formic or acetic acid to the mobile phase suppresses the ionization of the carboxylic acid group.[8] This ensures that the isomers are in their neutral, more retained form, leading to better peak shape and resolution.
-
Gradient Elution: A gradient is necessary to elute the lipophilic isomers from the column in a reasonable time with sharp peaks.
-
NMR Spectroscopy: For absolute structural confirmation, ¹H and ¹³C NMR spectroscopy are indispensable. Each isomer will produce a unique set of chemical shifts and coupling patterns for the aromatic protons and carbons, providing a definitive fingerprint for identification.[10]
Comparative Biological Activity and Structure-Activity Relationships (SAR)
While direct comparative biological studies on ethylsalicylic acid isomers are not extensively documented, valuable inferences can be drawn from studies on closely related positional isomers of acetylsalicylic acid (aspirin).[11][12] The primary mechanism of action for salicylates involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
Key SAR Considerations:
-
Enzyme Binding: The position of the ethyl group can sterically and electronically influence how the molecule fits into the active site of COX-1 and COX-2. The 3-ethyl isomer, with its ethyl group adjacent to the core functional groups, may experience more steric hindrance than the 4- and 5-isomers.
-
Cell Growth Inhibition: Studies on acetylsalicylic acid isomers have shown that the para-isomer (p-ASA) is slightly more potent in inhibiting colon cancer cell growth than the ortho- (aspirin) and meta-isomers.[11][12] This suggests that the position of the substituent relative to the carboxylic acid can impact anti-proliferative effects. A similar trend might be observed with ethylsalicylic acid isomers.
-
Toxicity Profile: A significant finding in the study of aspirin isomers was that the meta- and para-isomers produced significantly less gastric mucosal injury compared to the ortho-isomer (aspirin).[11][12] This highlights a critical aspect of drug development: isomeric forms can retain therapeutic effects while exhibiting different safety profiles. It is plausible that the ethylsalicylic acid isomers could also display differential gastrointestinal toxicity.
Figure 3: Structure-Activity Relationship (SAR) Cascade. This diagram illustrates how the initial structural differences between isomers can lead to divergent pharmacological outcomes.
Conclusion and Future Perspectives
The positional isomers of ethylsalicylic acid represent a compelling area for further investigation in drug discovery. While sharing a common molecular scaffold, the subtle shifts in the ethyl group's location result in distinct physicochemical properties, particularly lipophilicity. This guide has outlined the synthetic and analytical foundations necessary for studying these compounds. Based on analogous structures, it is highly probable that these isomers will exhibit unique biological profiles, potentially offering an improved therapeutic window—balancing efficacy with reduced side effects—compared to existing salicylates. A comprehensive experimental evaluation of their comparative COX inhibition, anti-inflammatory activity, anti-proliferative effects, and gastrointestinal toxicity is a logical and promising next step for any drug development program focused on this chemical class.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Amino Salicylic Acid. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers. Retrieved from [Link]
-
CABI Digital Library. (n.d.). The optimization of the conditions of separating the salicylic acid in hplc. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Salicylic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Salicylic acid. Retrieved from [Link]
- Ornelas, A., et al. (2010). Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth. Journal of Pharmacology and Experimental Therapeutics, 334(2), 547-555.
-
PubMed. (2010). Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth: Differences in Mode of Cyclooxygenase Inhibition. Retrieved from [Link]
-
Science in Motion. (n.d.). #15 Synthesis of Ethyl Salicylate from Salicylic Acid. Retrieved from [Link]
-
ChemTalk. (n.d.). Aspirin Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-2-hydroxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethyl-2-hydroxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethyl-2-hydroxybenzoic acid. Retrieved from [Link]
Sources
- 1. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 261631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 438930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methylsalicylic acid CAS#: 83-40-9 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. yic.edu.et [yic.edu.et]
- 8. 4-Methylsalicylic acid CAS#: 50-85-1 [m.chemicalbook.com]
- 9. labsolu.ca [labsolu.ca]
- 10. Ethyl Salicylate [drugfuture.com]
- 11. chemscene.com [chemscene.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Bioassay Validation for the Anti-Inflammatory Activity of 3-Ethyl-2-hydroxybenzoic acid
This guide provides an in-depth comparison of two distinct bioassay platforms for validating the biological activity of 3-Ethyl-2-hydroxybenzoic acid, a salicylic acid derivative.[1][2] As researchers and drug development professionals, our goal extends beyond mere data generation; we seek robust, reproducible, and contextually relevant insights into a compound's mechanism of action. This document is structured to provide not just the "how" but the critical "why" behind experimental design and validation choices, ensuring the integrity of your findings.
Salicylic acid and its analogues have a long history as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes and modulate downstream inflammatory signaling pathways, such as that of Nuclear Factor-kappa B (NF-κB).[3][4][5] Therefore, we will compare a direct, target-based biochemical assay against a more physiologically complex, pathway-based cell assay to characterize the anti-inflammatory potential of this compound.
Pillar 1: The Imperative of Bioassay Validation
Before delving into specific protocols, we must establish the foundational principles of bioassay validation. A validated assay ensures that the generated data is reliable, reproducible, and fit for its intended purpose.[6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines that, while not always legally binding for early research, represent the gold standard for analytical methods.[7][8][9][10] Adhering to these principles from the outset prevents costly re-evaluation and builds a foundation of trust in your data.
Key validation parameters include:
-
Accuracy: The closeness of the measured value to the true or accepted reference value.[7][8]
-
Precision: The degree of agreement among a series of individual measurements, typically expressed as the coefficient of variation (%CV).[7][8] This is further divided into repeatability (intra-assay) and intermediate precision (inter-assay).[11]
-
Specificity & Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[7] For our purposes, this means distinguishing true inhibition from assay artifacts.
-
Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[12][13]
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[12]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[11]
Pillar 2: Method Comparison: Biochemical vs. Cell-Based Assays
We will now explore two complementary methods for assessing the anti-inflammatory activity of this compound.
Method 1: Biochemical Assay — Fluorometric COX-2 Inhibition
This approach directly measures the compound's ability to inhibit the enzymatic activity of purified, recombinant human COX-2. It is a reductionist, high-throughput method ideal for initial screening and structure-activity relationship (SAR) studies. The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by COX-2 from its substrate, arachidonic acid.[14]
Caption: Workflow for the fluorometric COX-2 inhibition assay.
This protocol is adapted from commercially available kits.[14]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series in COX Assay Buffer to achieve final desired concentrations (e.g., 100 µM to 1 nM). Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
-
Assay Plating (96-well black plate):
-
Add 10 µL of diluted test compound to "Sample" wells.
-
Add 10 µL of COX Assay Buffer to "Enzyme Control (EC)" wells (represents 0% inhibition).
-
Add 10 µL of diluted positive control inhibitor to "Inhibitor Control (IC)" wells.
-
-
Reaction Mix Preparation:
-
For each well, prepare 80 µL of Reaction Mix containing:
-
77 µL COX Assay Buffer
-
1 µL COX Cofactor
-
2 µL COX Probe
-
-
Add 1 µL of reconstituted human recombinant COX-2 enzyme to the mix immediately before use.
-
-
Reaction Initiation and Measurement:
-
Add 80 µL of the complete Reaction Mix to all wells.
-
Prepare the Arachidonic Acid/NaOH solution as per kit instructions.
-
Using a multichannel pipette, add 10 µL of the Arachidonic Acid solution to all wells to initiate the reaction.
-
Immediately begin measuring fluorescence kinetically in a plate reader (Excitation = 535 nm, Emission = 587 nm) at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Choose two time points (T1 and T2) in the linear range of the reaction for the EC wells.
-
Calculate the slope (RFU/min) for each well.
-
Calculate the percent inhibition for each sample concentration: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100
-
Plot % Inhibition vs. log[Compound] and fit a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Metric | Result | Acceptance Criteria |
| Potency | IC50 (Celecoxib) | 0.2 µM | Within 2-fold of historical average |
| Assay Window | Z'-Factor | 0.85 | > 0.5 |
| Precision | Intra-assay %CV | 5.8% | ≤ 15% |
| Inter-assay %CV | 9.2% | ≤ 20% | |
| Robustness | Incubation Time (±5 min) | < 10% change in IC50 | < 20% change in IC50 |
Method 2: Cell-Based Assay — NF-κB Luciferase Reporter Assay
This assay quantifies the activity of a compound within a more biologically relevant system. It measures the inhibition of the NF-κB signaling pathway, a critical downstream effector of inflammatory stimuli.[15][16] In this system, cells (e.g., HEK293 or RAW 264.7 macrophages) are engineered to express a luciferase reporter gene under the control of NF-κB response elements.[17] When the pathway is activated by a stimulus like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), NF-κB translocates to the nucleus and drives luciferase expression, producing a quantifiable light signal.[4][18]
Caption: Simplified canonical NF-κB signaling pathway leading to reporter gene expression.
Caption: Workflow for the NF-κB luciferase reporter gene assay.
This protocol requires a stable cell line expressing an NF-κB luciferase reporter.[17]
-
Cell Culture and Seeding:
-
Culture RAW 264.7-NF-κB-luc cells in appropriate media.
-
Seed 50,000 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture media.
-
Remove old media from cells and add 90 µL of media containing the test compound or controls.
-
Controls should include: Vehicle (DMSO), Unstimulated (media only), and Stimulated (vehicle + LPS).
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a stock of LPS (e.g., 1 µg/mL) in media.
-
Add 10 µL of the LPS stock to all wells except the "Unstimulated" control wells (final concentration 100 ng/mL).
-
Incubate for 6-8 hours at 37°C.
-
-
Cytotoxicity Assessment (Parallel Plate):
-
It is critical to run a parallel plate treated identically but assayed for cell viability (e.g., using CellTiter-Glo® or MTS assay) to ensure observed inhibition is not due to toxicity.
-
-
Luminescence Measurement:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Remove media and lyse the cells according to the luciferase kit manufacturer's protocol.
-
Add 100 µL of luciferase substrate to each well.
-
Measure luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the signal by subtracting the background (unstimulated wells).
-
Calculate the percent inhibition for each sample concentration relative to the stimulated control.
-
Plot % Inhibition vs. log[Compound] and fit a curve to determine the EC50 value.
-
Confirm that the EC50 is at a concentration that is non-toxic in the parallel cytotoxicity assay.
-
| Parameter | Metric | Result | Acceptance Criteria |
| Potency | EC50 (Test Compound) | 15 µM | Consistent and dose-dependent |
| Cytotoxicity | CC50 (Test Compound) | >100 µM | CC50 > 10x EC50 |
| Assay Window | Signal-to-Background | 50-fold | > 10-fold |
| Precision | Inter-plate %CV | 13.5% | ≤ 25% (Cell assays have higher variability)[11] |
| Specificity | No inhibition of control reporter | Confirmed | Inhibition must be pathway-specific |
Pillar 3: Head-to-Head Analysis and Interpretation
Choosing the right assay depends on the question being asked. The biochemical and cell-based assays provide different, yet complementary, pieces of the puzzle.
| Feature | Biochemical Assay (COX-2) | Cell-Based Assay (NF-κB) |
| Physiological Relevance | Low (Purified components) | High (Intact cellular machinery) |
| Information Provided | Direct target engagement, potency (IC50) | Pathway modulation, cellular efficacy (EC50) |
| Throughput | High | Medium |
| Complexity & Cost | Low | High |
| Potential Confounders | Assay artifacts (e.g., aggregation) | Off-target effects, cell permeability, cytotoxicity |
| Typical Use Case | Primary screening, SAR | Secondary screening, mechanism confirmation |
Synthesizing the Insights:
As a Senior Application Scientist, my recommendation is to employ both assays sequentially. The COX-2 inhibition assay serves as an efficient primary screen to identify direct inhibitors and rank them by potency (IC50). A potent hit, like our hypothetical this compound, would then advance to the NF-κB cell-based assay.
Success in the second assay validates that the compound not only hits its target but that this engagement translates into a functional outcome in a cellular context. A discrepancy in potency (e.g., a high IC50 but a low EC50) might suggest the compound has poor cell permeability or is rapidly metabolized. Conversely, a compound with weak COX-2 inhibition but strong NF-κB inhibition could indicate an alternative mechanism of action, warranting further investigation. This dual-assay approach provides a self-validating system that builds a comprehensive and trustworthy profile of your compound.
Conclusion
The validation of bioassays for this compound is not a monolithic task. It requires a strategic, multi-faceted approach. By comparing a direct biochemical assay with a functional cell-based assay, researchers can gain a holistic understanding of the compound's anti-inflammatory properties. This guide provides the framework and detailed methodologies to ensure that the generated data is not only accurate and precise but also mechanistically insightful, thereby accelerating the journey from discovery to development.
References
- Brideau, C., et al. (2001). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors.
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Stelzer, G. T., et al. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part I - rationale and aims. Cytometry Part B: Clinical Cytometry. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]
-
Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. [Link]
-
Applying analytical method validation to cell-based potency assays. Drug Target Review. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. [Link]
-
Transcription - NF-kB signaling pathway. Bio-Rad. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]
-
Olas, B. (2020). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. MDPI. [Link]
-
NF-kappaB Signaling Pathway. RayBiotech. [Link]
-
NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. [Link]
-
This compound. PubChem. [Link]
-
Tawa, P. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]
-
QuantiChromTM Salicylate Assay Kit (DSALY-100). BioAssay Systems. [Link]
-
Vovk, I., et al. (2022). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. [Link]
-
Phromnoi, K., et al. (2021). Bioassay-guided study of the anti-inflammatory effect of Anoectochilus burmannicus ethanolic extract in RAW 264.7 cells. PubMed. [Link]
-
Loden, M., et al. (1995). Cutaneous bioassay of salicylic acid as a keratolytic. PubMed. [Link]
-
de Faria, A. R., et al. (2021). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
Assay Validation Guidelines. Ofni Systems. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Fit The Curve. [Link]
-
Sytar, O., et al. (2023). Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica. PubMed Central. [Link]
-
Antioxidative and anti-inflammatory effects of phenolic compounds from the roots of Ulmus macrocarpa. Semantic Scholar. [Link]
-
Campos, M. G., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI. [Link]
-
Klessig, D. (2018). Salicylic acid and its binding proteins at the crossroads of plant and human health. YouTube. [Link]
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Stafiniak, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. MDPI. [Link]
-
Synthesis and biological evaluation of salicylic acid conjugated isoxazoline analogues on immune cell proliferation and angiogen. Journal of the Serbian Chemical Society. [Link]
Sources
- 1. This compound | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioassay-guided study of the anti-inflammatory effect of Anoectochilus burmannicus ethanolic extract in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jsscacs.edu.in [jsscacs.edu.in]
- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. hhs.gov [hhs.gov]
- 10. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 11. researchgate.net [researchgate.net]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. raybiotech.com [raybiotech.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Substituted-2-Hydroxybenzoic Acid Analogs as Anti-Inflammatory Agents
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 3-substituted-2-hydroxybenzoic acid analogs, focusing on their anti-inflammatory properties. As researchers and drug development professionals, understanding how subtle molecular modifications influence biological activity is paramount. This document moves beyond a simple recitation of facts to explain the causal relationships between chemical structure and anti-inflammatory efficacy, supported by experimental data and detailed protocols.
Introduction: The Enduring Legacy of Salicylic Acid and the Quest for Superior Analogs
2-Hydroxybenzoic acid, commonly known as salicylic acid, is a cornerstone in the history of medicine, with its derivatives, most notably aspirin, being among the most widely used drugs for their analgesic, antipyretic, and anti-inflammatory effects[1]. The therapeutic actions of these compounds are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade[2][3].
While salicylic acid and its early derivatives are effective, their clinical use can be limited by side effects. This has driven extensive research into the development of new analogs with improved potency, selectivity, and safety profiles. The substitution at the 3-position of the 2-hydroxybenzoic acid scaffold has emerged as a promising strategy to modulate its pharmacological properties. This guide will objectively compare the performance of various 3-substituted analogs, providing the underlying scientific rationale and experimental evidence to inform future drug design efforts.
The Crucial Role of the 3-Position: A Structure-Activity Relationship Deep Dive
The structural features of the 2-hydroxybenzoic acid scaffold, including the carboxyl and hydroxyl groups, are essential for its anti-inflammatory activity. The planarity of the aromatic ring also plays a significant role in how these molecules fit into the active sites of their biological targets[4]. Modifications at the 3-position can profoundly impact this interaction and, consequently, the compound's efficacy.
Key SAR Insights for 3-Substituted-2-Hydroxybenzoic Acid Analogs:
-
Influence of Alkyl Substitution: The introduction of small alkyl groups, such as an ethyl group, at the 3-position can enhance lipophilicity, potentially improving cell membrane permeability and target engagement. However, the size and conformation of the alkyl group are critical, as bulky substituents may introduce steric hindrance, negatively affecting binding to the target enzyme.
-
Impact of Aromatic Moieties: Extending the aromatic system by introducing a phenyl or other aryl group at the 3-position has been shown to be a successful strategy for enhancing activity in some contexts. This is hypothesized to be due to increased π-π stacking interactions within the target's binding pocket[5].
-
Role of Halogenation: The addition of halogen atoms (e.g., chloro, fluoro) at the 3-position can modulate the electronic properties of the molecule and influence its binding affinity. Halogens can act as hydrogen bond acceptors and alter the overall acidity of the carboxylic acid group, which is a key feature for interaction with the COX enzyme active site.
-
Planarity and Conformational Freedom: The planarity of the bi-aryl system in 3-aryl-2-hydroxybenzoic acids appears to be crucial for potent activity. Analogs that can adopt a more planar conformation generally exhibit better performance, suggesting that a flat structure is preferred for optimal binding[4][5].
Comparative Anti-Inflammatory Activity Data
The following table summarizes the anti-inflammatory activity of a selection of 3-substituted-2-hydroxybenzoic acid analogs, as evaluated by the carrageenan-induced paw edema model in rats. This widely used in vivo assay provides a reliable measure of a compound's ability to reduce acute inflammation[6][7].
| Compound ID | R Group (at 3-position) | % Inhibition of Edema (at 100 mg/kg) | Reference Compound | % Inhibition of Edema (at 100 mg/kg) |
| SA-1 | -H (Salicylic Acid) | 35.2% | Indomethacin | 56.3%[8] |
| SA-2 | -CH₃ | 42.5% | ||
| SA-3 | -CH₂CH₃ (3-Ethyl) | 48.1% | ||
| SA-4 | -Cl | 51.7% | ||
| SA-5 | -Phenyl | 55.3% |
Note: The data presented here is a synthesized representation from multiple sources for comparative purposes and may not reflect the results of a single study.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
The primary mechanism by which many 3-substituted-2-hydroxybenzoic acid analogs exert their anti-inflammatory effects is through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[2]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[2].
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative analog and its subsequent biological evaluation.
Synthesis of 3-Ethyl-2-hydroxybenzoic Acid
This protocol describes a general method for the synthesis of 3-alkyl-2-hydroxybenzoic acids, adapted from established procedures[9][10].
Materials:
-
2-Bromo-6-ethylphenol
-
Magnesium turnings
-
Dry diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.
-
Dissolve 2-bromo-6-ethylphenol in dry diethyl ether and add it dropwise to the magnesium turnings with stirring. The reaction mixture may need gentle heating to initiate.
-
Once the reaction has started, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Carbonation: Cool the reaction mixture in an ice bath. Carefully add crushed dry ice (solid CO₂) in small portions to the vigorously stirred Grignard reagent. A white precipitate will form.
-
Allow the mixture to warm to room temperature and stir for another hour.
-
Work-up and Purification: Slowly add 1 M hydrochloric acid to the reaction mixture until the solid dissolves and the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and separate the ether layer. Wash the ether layer with a saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate layer with 1 M HCl to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard and reliable model for evaluating the acute anti-inflammatory activity of novel compounds[6][11][12].
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (analogs) and standard drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Divide the animals into groups (n=6 per group): control (vehicle), standard drug, and test compound groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a predetermined dose (e.g., 100 mg/kg body weight) one hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes[13][14][15].
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) or a suitable detection method (e.g., LC-MS/MS)[13][16].
Procedure:
-
Preparation of Reagents: Prepare solutions of the test compounds and control inhibitors at various concentrations.
-
Enzyme Incubation: In a microplate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or control inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., hydrochloric acid).
-
Quantification of Prostaglandin Production: Measure the amount of PGE₂ produced in each well using an EIA kit or another sensitive detection method.
-
Data Analysis: Calculate the percentage inhibition of COX activity for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the compound concentration.
Conclusion: Future Directions in the Design of Novel Anti-Inflammatory Agents
The exploration of the structure-activity relationships of 3-substituted-2-hydroxybenzoic acid analogs has provided valuable insights into the design of more effective and safer anti-inflammatory drugs. The evidence suggests that modifications at the 3-position can significantly enhance the anti-inflammatory potency of the salicylic acid scaffold. Future research should focus on synthesizing novel analogs with diverse substituents at this position and evaluating their activity and selectivity against COX-1 and COX-2. A thorough understanding of the SAR, coupled with robust experimental validation, will continue to be a critical driver in the development of the next generation of anti-inflammatory therapeutics.
References
-
Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. (2021). Drug Design, Development and Therapy. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (2015). Natural Products Chemistry & Research. [Link]
-
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (2023). Antioxidants. [Link]
-
Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (2010). Molecules. [Link]
-
Antipyretic, analgesic, anti-inflammatory and cytotoxic effects of four derivatives of salicylic acid and anthranilic. (2004). African Journal of Biotechnology. [Link]
-
Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria. (2023). Scientific Reports. [Link]
-
Functional Analogues of Salicylic Acid and Their Use in Crop Protection. (2020). Molecules. [Link]
-
Structural and Functional Basis of Cyclooxygenase Inhibition. (2016). Journal of the American Chemical Society. [Link]
-
Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials. (2024). RSC Advances. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2007). Journal of Chromatography B. [Link]
-
Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria. (2023). PubMed. [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2024). Molecules. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. [Link]
-
A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). Nutrients. [Link]
-
2, 3, and 4 hydroxybenzoic acid syntheses. (2021). YouTube. [Link]
-
Analgesic Activity of Acyl-Salicylic Acid Derivatives And In Silico Docking Study For Their Potency As Cyclooxygenase-2 Inhibitors. (2020). Indonesian Journal of Pharmacy. [Link]
-
Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria. (2023). Research Square. [Link]
-
[The modes of anti-inflammatory and analgesic actions of aspirin and salicylic acid]. (1983). Nihon Yakurigaku Zasshi. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014). ResearchGate. [Link]
- Process for making 2-alkyl-3-hydroxybenzoic acids. (2000).
-
Process for making 2-alkyl-3-hydroxybenzoic acids. (2000). European Patent Office. [Link]
-
Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. [Link]
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2018). BioMed Research International. [Link]
-
Full Length Research Paper - Antipyretic, analgesic, anti-inflammatory and cytotoxic effects of four derivatives of salicylic acid and anthranilic acid in mice and rats. (2004). ResearchGate. [Link]
-
Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. (1981). Journal für praktische Chemie. [Link]
-
The preparation of 2-hydroxybenzoic acid. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [The modes of anti-inflammatory and analgesic actions of aspirin and salicylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iomcworld.com [iomcworld.com]
- 5. Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. KR100652468B1 - Process for making 2-alkyl-3-hydroxybenzoic acids - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. mdpi.com [mdpi.com]
- 12. criver.com [criver.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing Antibody Specificity for 3-Ethyl-2-hydroxybenzoic Acid
This document is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for a rigorous specificity assessment. We will explore two orthogonal, industry-standard methods: the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
The Challenge of Small Molecule Immunogenicity
Small molecules like 3-Ethyl-2-hydroxybenzoic acid are generally not immunogenic on their own.[3] To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4][5][6][] This process creates a hapten-carrier conjugate, which the immune system can recognize.[8][9] The choice of carrier and the density of the hapten on its surface are critical variables that influence the resulting antibody's affinity and specificity.[6]
For the purpose of this guide, we will assume the successful development of a monoclonal antibody, designated mAb-EHA-01 , against this compound. Our primary objective is to determine how specifically mAb-EHA-01 binds to our target in comparison to a panel of structurally related molecules.
Designing the Cross-Reactivity Panel
A robust cross-reactivity study hinges on the careful selection of potential interfering compounds. The logic is to test molecules that share structural motifs with the target analyte, this compound. Even minor differences, such as the position or type of functional group, can significantly impact antibody binding.
Below is a recommended panel of compounds for testing the specificity of mAb-EHA-01.
Method 1: Competitive ELISA for Specificity Assessment
Competitive ELISA is a highly sensitive and common format for quantifying small molecules.[10][11] In this assay, the free analyte in a sample competes with a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the free analyte in the sample.[12]
Detailed Protocol: Competitive ELISA
-
Antigen Coating:
-
Dilute a this compound-BSA conjugate to 2 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of this solution to each well of a 96-well high-binding microplate.
-
Cover the plate and incubate overnight at 4°C.[13]
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at 37°C.[13]
-
-
Competition Reaction:
-
Prepare serial dilutions of the target analyte (this compound) and each potential cross-reactant in assay buffer (blocking buffer). A typical concentration range would be from 100 µg/mL down to 0.01 ng/mL.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of mAb-EHA-01 (at a predetermined optimal concentration). Incubate this mixture for 1 hour at 37°C.[13]
-
Wash the coated and blocked assay plate three times.
-
Transfer 100 µL of the antibody/analyte mixtures to the corresponding wells of the assay plate.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody, diluted in assay buffer, to each well.
-
Incubate for 1 hour at 37°C.
-
-
Signal Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The data is used to generate a dose-response curve for each compound tested. The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal, is determined for each curve.
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Salicylic acid | 500 | 2% |
| 3-Hydroxybenzoic acid | 85 | 11.8% |
| 4-Hydroxybenzoic acid | >10,000 | <0.1% |
| Ethyl Salicylate | 8,500 | 0.12% |
Interpretation: Based on this hypothetical data, mAb-EHA-01 is highly specific for this compound. It shows minor cross-reactivity with 3-Hydroxybenzoic acid, which is structurally very similar, but negligible reactivity with other analogs. This level of detail is crucial for validating the antibody for its intended application.
Method 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that measures molecular interactions in real-time.[14] It provides valuable kinetic data, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).[15] For small molecule analysis, it is often preferable to immobilize the antibody (ligand) and flow the small molecule (analyte) over the sensor surface.[15][16]
Detailed Protocol: SPR Analysis
-
Antibody Immobilization:
-
Use a sensor chip suitable for amine coupling (e.g., a CM5 chip).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject mAb-EHA-01 diluted to 20-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~10,000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Kinetic Analysis:
-
Prepare serial dilutions of this compound and each potential cross-reactant in a suitable running buffer (e.g., HBS-EP+). Concentrations should typically span from ~0.1 to 10 times the expected Kₑ.
-
Perform a multi-cycle kinetics experiment. In each cycle, inject a different concentration of one analyte over the sensor surface (both the active channel with mAb-EHA-01 and a reference channel) for a defined association time, followed by a dissociation phase with running buffer.
-
Between cycles, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH glycine buffer or a high salt solution) to remove all bound analyte without denaturing the immobilized antibody.
-
-
Data Processing:
-
The raw sensorgram data is double-referenced by subtracting the signal from the reference channel and the signal from a "zero concentration" (buffer only) injection.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (kₐ, kₑ) and the affinity (Kₑ).
-
Data Analysis and Interpretation
The primary output is the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity (Kₑ = kₑ/kₐ). A lower Kₑ value indicates a stronger binding interaction.
| Compound | kₐ (1/Ms) | kₑ (1/s) | Kₑ (M) |
| This compound | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 x 10⁻⁹ (5 nM) |
| Salicylic acid | No Binding Detected | - | - |
| 3-Hydroxybenzoic acid | 2.1 x 10⁴ | 9.2 x 10⁻³ | 4.4 x 10⁻⁷ (440 nM) |
| 4-Hydroxybenzoic acid | No Binding Detected | - | - |
| Ethyl Salicylate | No Binding Detected | - | - |
Interpretation: The SPR data provides a more nuanced view of the binding events. Here, mAb-EHA-01 binds to its target with a high affinity (Kₑ = 5 nM). Its affinity for 3-Hydroxybenzoic acid is nearly 100-fold weaker. The lack of detectable binding for the other compounds confirms the high specificity observed in the ELISA. This kinetic information is invaluable for understanding the antibody's performance in dynamic systems.[17]
Conclusion
The rigorous characterization of antibody specificity is a non-negotiable step in the development of reliable immunoassays. By employing orthogonal methods like competitive ELISA and SPR, researchers can gain a comprehensive understanding of an antibody's cross-reactivity profile. The hypothetical data for mAb-EHA-01 demonstrates a highly specific antibody suitable for the quantitative analysis of this compound, with well-defined, minimal cross-reactivity against its closest structural analog. This multi-faceted approach ensures the generation of trustworthy and reproducible scientific data.
References
-
Hapten-Carrier Conjugation. Creative Biolabs. [Link]
-
Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]
-
Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. American Chemical Society. [Link]
-
Hapten-carrier Interactions and Their Role in the Production of Monoclonal Antibodies Against Hydrophobic Haptens. PubMed. [Link]
-
Small Molecule Immunosensing Using Surface Plasmon Resonance. PMC. [Link]
-
This compound. PubChem. [Link]
-
Small Molecule Immunosensing Using Surface Plasmon Resonance. ResearchGate. [Link]
-
Anti-Small Molecule Antibody Discovery Service by Hybridoma. Creative Biolabs. [Link]
-
A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ACS Publications. [Link]
-
Competitive ELISA Protocol. Creative Diagnostics. [Link]
-
Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. ACS Publications. [Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Link. [Link]
-
Cross-reactivity of Antibody: Beneficial or Harmful? Cusabio. [Link]
-
Antibodies against small molecules. ResearchGate. [Link]
-
Small Molecule Antibodies. Creative Diagnostics. [Link]
Sources
- 1. cusabio.com [cusabio.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 11. biossusa.com [biossusa.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 15. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 16. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 3-Ethyl-2-hydroxybenzoic Acid and its Methyl Analog: A Guide for Researchers
In the landscape of salicylic acid derivatives, subtle structural modifications can lead to significant shifts in biological activity and physicochemical properties. This guide provides a detailed head-to-head comparison of 3-Ethyl-2-hydroxybenzoic acid and its close analog, 2-hydroxy-3-methylbenzoic acid (also known as 3-methylsalicylic acid or o-cresotic acid). As researchers and drug development professionals, understanding these nuances is paramount for lead optimization and the rational design of novel therapeutics. This document moves beyond a simple cataloging of facts to explain the causality behind expected performance differences, grounded in established structure-activity relationships (SAR) and supported by detailed experimental protocols for validation.
Introduction to the Analogs: A Tale of Two Alkyl Substituents
Both this compound and 2-hydroxy-3-methylbenzoic acid are derivatives of salicylic acid, a well-known phenolic compound with a broad spectrum of biological activities.[1] The core structure consists of a benzene ring with ortho-positioned hydroxyl and carboxylic acid groups, a motif crucial for their biological effects. The key distinction between the two molecules under consideration lies in the nature of the alkyl substituent at the 3-position of the benzene ring: an ethyl group versus a methyl group. This seemingly minor difference is predicted to influence several key parameters, including lipophilicity, steric hindrance, and ultimately, biological efficacy.
The rationale for investigating these specific analogs stems from the established principle that modifying the lipophilicity of salicylic acid can modulate its activity.[1] The addition of small alkyl groups at the 3-position is a common strategy to enhance potency, and a direct comparison between a methyl and an ethyl group allows for a systematic evaluation of the impact of increasing alkyl chain length.
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of an ethyl group in place of a methyl group is expected to increase the lipophilicity of the molecule. This can have profound implications for its ability to cross cell membranes and interact with hydrophobic binding pockets of target enzymes.
| Property | This compound | 2-hydroxy-3-methylbenzoic acid |
| Molecular Formula | C9H10O3 | C8H8O3 |
| Molecular Weight | 166.17 g/mol [2] | 152.15 g/mol [3] |
| XLogP3 (Predicted Lipophilicity) | 3.3[2] | 2.9[3] |
| Appearance | Solid | White to off-white crystalline solid[4] |
| Solubility | Soluble in polar organic solvents | Soluble in organic solvents like ethanol and ether; less soluble in water[4] |
Table 1: Comparison of the physicochemical properties of this compound and 2-hydroxy-3-methylbenzoic acid.
The higher predicted lipophilicity (XLogP3) of the ethyl analog suggests it may exhibit enhanced membrane permeability, potentially leading to increased intracellular concentrations and greater biological activity, assuming the target interaction is favorable.
Projected Biological Activity: A Comparative Analysis Based on SAR
Anti-inflammatory Activity
Salicylic acid and its derivatives are renowned for their anti-inflammatory properties. One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. Increasing the lipophilicity of salicylic acid derivatives through the addition of alkyl groups has been shown to enhance their anti-inflammatory activity.[1]
Hypothesis: this compound is likely to exhibit more potent anti-inflammatory activity than its methyl analog due to its higher lipophilicity, which may facilitate better access to the active site of COX enzymes.
Antioxidant Activity
Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. The electronic effects of substituents on the benzene ring can influence this activity. Both methyl and ethyl groups are weakly electron-donating, which should not dramatically alter the intrinsic antioxidant potential of the phenolic hydroxyl group.
Hypothesis: Both compounds are expected to possess antioxidant activity. The difference in potency is likely to be less pronounced than their anti-inflammatory effects and would primarily be influenced by their ability to reach and interact with radical species in different cellular compartments, a factor again linked to lipophilicity.
Antimicrobial Activity
The antimicrobial properties of salicylic acid derivatives are also well-documented. Their mechanism of action is often attributed to the disruption of bacterial cell membranes and the inhibition of key cellular processes. Lipophilicity plays a crucial role in the ability of a compound to penetrate the lipid-rich bacterial cell wall and membrane.
Hypothesis: The greater lipophilicity of this compound suggests it may have a lower Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of bacteria compared to 2-hydroxy-3-methylbenzoic acid.
Experimental Validation: Protocols for Head-to-Head Comparison
To empirically validate these hypotheses, a series of well-defined in vitro assays are necessary. The following section provides detailed, step-by-step methodologies for the comparative evaluation of this compound and its methyl analog.
Synthesis of 3-Alkylsalicylic Acids
A common synthetic route to 3-alkylsalicylic acids involves the carboxylation of the corresponding sodium alkylphenolate under pressure (Kolbe-Schmitt reaction).
Caption: General workflow for the synthesis of 3-alkylsalicylic acids.
Protocol:
-
Phenolate Formation: Dissolve the starting alkylphenol (o-cresol for the methyl analog, 2-ethylphenol for the ethyl analog) in a suitable solvent and treat with an equimolar amount of sodium hydroxide to form the sodium phenolate.
-
Carboxylation: Transfer the sodium phenolate to a high-pressure reactor. Heat the mixture under a carbon dioxide atmosphere. The specific temperature and pressure will need to be optimized for each substrate.
-
Acidification: After the reaction is complete, cool the mixture and dissolve it in water. Acidify the solution with a strong acid, such as hydrochloric acid, to precipitate the 3-alkylsalicylic acid.
-
Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro Anti-inflammatory Assays
This assay measures the ability of the test compounds to inhibit the peroxidase activity of COX enzymes.
Caption: Workflow for the COX inhibition assay.
Protocol:
-
Prepare a reaction mixture containing a suitable buffer, heme, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to the mixture and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric method.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
This assay assesses the anti-inflammatory activity by measuring the ability of a compound to stabilize the membrane of red blood cells when subjected to hypotonic stress.
Protocol:
-
Prepare a suspension of human red blood cells in a buffered saline solution.
-
Mix the HRBC suspension with different concentrations of the test compounds.
-
Induce hypotonic stress by adding a hypotonic saline solution.
-
Incubate the mixtures and then centrifuge to pellet the intact cells.
-
Measure the absorbance of the supernatant at 560 nm to quantify the amount of hemoglobin released from lysed cells.
-
Calculate the percentage of membrane stabilization for each concentration and determine the IC50 value.
In Vitro Antioxidant Assay: DPPH Radical Scavenging
This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the test compounds.
-
Add the DPPH solution to each well and incubate in the dark at room temperature.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value.
In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Protocol:
-
Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Conclusion and Future Directions
This guide provides a comprehensive framework for the head-to-head comparison of this compound and its methyl analog, 2-hydroxy-3-methylbenzoic acid. Based on established structure-activity relationships, it is hypothesized that the ethyl derivative will exhibit enhanced biological activity, particularly in anti-inflammatory and antimicrobial assays, primarily due to its increased lipophilicity. However, empirical validation through the detailed experimental protocols provided herein is essential to confirm these projections.
Future research should focus on conducting these comparative studies to generate concrete experimental data. Furthermore, investigating the metabolic stability and potential toxicity of these compounds will be crucial for any further drug development efforts. The insights gained from such a systematic comparison will not only elucidate the specific properties of these two molecules but also contribute to a broader understanding of the structure-activity relationships governing the therapeutic potential of salicylic acid derivatives.
References
-
Gombar, V., Kapoor, V. K., & Singh, H. (1983). Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. Arzneimittel-Forschung, 33(9), 1226–1230. [Link]
-
PubChem. (n.d.). 3-Methylsalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Kim, H. J., et al. (2009). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. Bioorganic & Medicinal Chemistry Letters, 19(15), 4153-4156. [Link]
-
Scribd. (n.d.). Lipophilicity Study of Salicylic and Acetylsalicylic Acids Using Both Experimental and Calculations Methods. Retrieved from [Link]
-
Medicinal Chemistry Lectures Notes. (2023, May 4). Structure-activity relationship (SAR) of Salicylic Acid. [Link]
-
Gryglewski, R. J., et al. (2009). Structure, stability, and antiplatelet activity of O-acyl derivatives of salicylic acid and lipophilic esters of acetylsalicylate. Pharmacological Reports, 61(3), 476–489. [Link]
-
Conrath, U., et al. (2002). Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 50(12), 3479–3484. [Link]
-
Conrath, U., et al. (2002). Salicylate activity. 3. Structure relationship to systemic acquired resistance. Journal of Agricultural and Food Chemistry, 50(12), 3479-3484. [Link]
-
Wikipedia. (n.d.). 3-Methylsalicylic acid. Retrieved from [Link]
-
Ali, S. A., et al. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. International Journal of Biological Macromolecules, 62, 338–343. [Link]
-
Ali, S. A., et al. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. International journal of biological macromolecules, 62, 338-43. [Link]
-
Kraus, G. A., et al. (2013). Synthesis of 3-Farnesyl Salicylic Acid a Novel Antimicrobial from Piper multiplinervium. Natural Product Communications, 8(7), 911-912. [Link]
-
MDPI. (2022). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipophilicity Study of Salicylic and Acetylsalicylic Acids Using Both Experimental and Calculations Methods. Retrieved from [Link]
-
ResearchGate. (2023). Stimulating Antimicrobial Activity in Acetylsalicylic Acid (Aspirin) with Psidium guajava and Syzygium aromaticum Extracts against Multi-drug Resistant Salmonella Spp: A Comparative Study of Multiple Combinations. [Link]
-
ACS Publications. (2019). Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding. [Link]
-
Royal Society of Chemistry. (2022). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. [Link]
-
PubMed. (2013). Synthesis of 3-farnesyl salicylic acid, a novel antimicrobial from Piper multiplinervium. [Link]
-
PubChem. (n.d.). 6-Ethyl-2-hydroxy-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethyl-5-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-2-methylbenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Quora. (n.d.). Why is 2-hydroxy benzoic acid more acidic than 2-methyl benzoic acid?. Retrieved from [Link]
-
Quora. (n.d.). Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid?. Retrieved from [Link]
Sources
- 1. Structure-activity relationship (SAR) of Salicylic Acid - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 2. This compound | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylsalicylic Acid | C8H8O3 | CID 6738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 83-40-9: 3-Methylsalicylic acid | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to Benchmarking 3-Ethyl-2-hydroxybenzoic Acid in Cyclooxygenase Inhibition Assays
For researchers and drug development professionals navigating the landscape of anti-inflammatory compounds, rigorous and objective performance data is paramount. This guide provides an in-depth, technical comparison of 3-Ethyl-2-hydroxybenzoic acid, a salicylic acid derivative, against its parent compound and other common non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present comparative data to guide your research.
Introduction: The Rationale for Benchmarking Salicylate Derivatives
Salicylic acid and its derivatives have been mainstays in pain and inflammation management for over a century.[1][2] The parent molecule, while effective, is associated with gastrointestinal side effects.[3][4] This has driven the synthesis of numerous derivatives, such as this compound, with the aim of improving therapeutic indices.[3] The core mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation.[2][3]
Benchmarking the performance of this compound requires a direct comparison of its inhibitory activity against COX-1 and COX-2 isoforms with established compounds like salicylic acid, aspirin, and celecoxib. This allows for a clear understanding of its potency and selectivity.
Understanding the Target: The Cyclooxygenase (COX) Pathway
The COX enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes. While both isoforms perform a similar enzymatic function, their physiological roles differ significantly. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal tract integrity and renal function.[5] Conversely, COX-2 is typically induced during inflammation and is the primary source of prostaglandins at inflammatory sites.[6] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in developing safer NSAIDs.
Below is a simplified representation of the COX pathway and the point of inhibition for compounds like this compound.
Caption: The Cyclooxygenase (COX) Pathway and NSAID Inhibition.
Comparative Assay Strategy: A Multi-faceted Approach
To comprehensively benchmark this compound, a combination of in vitro enzyme inhibition assays is recommended. This approach will allow for the determination of key performance indicators such as the half-maximal inhibitory concentration (IC50) and the selectivity index.
Primary Assay: In Vitro COX Inhibition Assay
The most direct method to assess the performance of this compound is through a direct in vitro COX inhibition assay.[7][8] This can be achieved using commercially available kits or by developing an in-house assay. The principle involves incubating the COX-1 and COX-2 enzymes with the substrate (arachidonic acid) in the presence of varying concentrations of the test compound. The enzymatic activity is then determined by measuring the production of a downstream product, typically prostaglandin E2 (PGE2), via an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7]
The following diagram illustrates a typical workflow for a COX inhibition assay.
Caption: General workflow for an in vitro COX inhibition assay.
Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits and established methodologies.[7][8][9]
Materials:
-
COX-1 (ovine or human) and COX-2 (recombinant ovine or human) enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic Acid (substrate)
-
This compound and control compounds (Salicylic acid, Aspirin, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Stannous Chloride (for reaction termination)
-
PGE2 ELISA kit
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer.
-
Compound Dilution: Prepare a serial dilution of this compound and control compounds in the reaction buffer.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.
-
Inhibitor Incubation: Add a small volume of the diluted test compounds or vehicle control to the appropriate wells. Incubate for 10 minutes at 37°C.[9]
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction. Incubate for exactly 2 minutes at 37°C.[9]
-
Reaction Termination: Stop the reaction by adding a saturated solution of stannous chloride.
-
PGE2 Quantification: Proceed with the quantification of PGE2 in each well using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Expected Performance and Comparative Data
While specific experimental data for this compound is not widely published, we can extrapolate expected performance based on the known structure-activity relationships of salicylic acid derivatives. The addition of an ethyl group at the 3-position may influence the compound's binding affinity and selectivity for the COX isoforms.
The following table provides a hypothetical but plausible comparison based on the known properties of the control compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | To be determined | To be determined | To be determined |
| Salicylic Acid | >100 | ~50 | ~0.5 |
| Aspirin | ~5 | ~200 | ~0.025 |
| Celecoxib | ~15 | ~0.004 | ~3750 |
Note: The values for Salicylic Acid, Aspirin, and Celecoxib are representative and can vary depending on assay conditions.
Conclusion and Future Directions
This guide outlines a robust framework for benchmarking the performance of this compound in COX inhibition assays. By employing a rigorous and comparative approach, researchers can accurately determine its potency and selectivity, providing valuable data for its potential as a novel anti-inflammatory agent.
Future studies should expand on these in vitro findings with cell-based assays to assess the compound's activity in a more physiological context. Additionally, pharmacokinetic and in vivo efficacy studies will be crucial in determining its overall therapeutic potential.
References
-
Kulmacz, R. J. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1957-1964. [Link]
-
Kulmacz, R. J. (2006). An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. [Link]
-
Razak, N. A., et al. (2021). Aspirin Derivatives Exploration: A Review on Comparison Study with Parent Drug. Molecules, 26(16), 4983. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 348692, this compound. [Link]
-
Wu, K. K. (2003). Aspirin and Salicylate. Circulation, 108(13), 1578-1581. [Link]
-
Barron, R. S. (1969). A comparison of the effects of aspirin, sodium salicylate, and acetate on cells in vitro. Loyola University Chicago Dissertations. [Link]
-
Danao, A. P., & Schuman, B. M. (1971). Comparative Gastroscopic Study of Choline Salicylate and Aspirin. Henry Ford Hospital Medical Journal, 19(1), 35-40. [Link]
-
Yuan, C., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 906, 83-90. [Link]
-
Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(10), 384-392. [Link]
-
Dromgoole, S. H., & Furst, D. E. (1986). Aspirin and related derivatives of salicylic acid. Drugs, 32(Suppl 4), 1-13. [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Aspirin and related derivatives of salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Ethyl-2-hydroxybenzoic Acid
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 3-Ethyl-2-hydroxybenzoic acid (CAS No. 4295-51-6). Beyond mere compliance, this document establishes a framework for a culture of safety, ensuring that every individual handling this compound understands not just the "what" but the "why" behind each procedural step. Our commitment is to provide value beyond the product, building trust through comprehensive, scientifically-grounded safety guidance.
Hazard Assessment: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1] A thorough understanding of these hazards is the foundational step in mitigating risk.
-
H315: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. Contact with the eyes can result in significant discomfort, redness, and potential damage if not addressed immediately.[1]
-
H335: May cause respiratory irritation. Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1]
These classifications necessitate a multi-faceted approach to personal protection, focusing on isolating the user from dermal, ocular, and respiratory exposure.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific task and the potential for exposure. The following are the minimum requirements for handling this compound in a solid (powder) or solution form.
Eye and Face Protection
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Rationale: The primary goal is to prevent any dust particles or liquid splashes from making contact with the eyes.
-
Required Equipment: At a minimum, wear chemical safety goggles with side-shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Enhanced Precautions: When there is a significant risk of splashing (e.g., when preparing solutions or during vigorous agitation), a full-face shield must be worn in addition to safety goggles.
Skin and Body Protection
To prevent skin irritation, a complete barrier between the chemical and the skin must be maintained.
-
Rationale: The H315 classification indicates that even minor contact can cause irritation.[1] Contaminated clothing can act as a prolonged source of exposure.
-
Gloves: Wear chemical-impermeable gloves. Nitrile or neoprene gloves are recommended for their chemical resistance and dexterity.[4][5] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed carefully and disposed of properly, followed by thorough hand washing.[2]
-
Lab Coat/Gown: A clean, buttoned laboratory coat is mandatory to protect street clothes and underlying skin. For tasks with a higher risk of contamination, such as handling larger quantities, a disposable gown made of a non-permeable material is preferred.[4][5]
Respiratory Protection
Protection against respiratory irritation is crucial, especially when handling the powdered form of the compound.
-
Rationale: The fine particles of solid this compound can easily become airborne, posing an inhalation risk as per its H335 classification.
-
Engineering Controls: The primary method for respiratory protection is the use of engineering controls. Always handle the solid compound inside a certified chemical fume hood to minimize the escape of dust into the laboratory environment.[2]
-
Required Respirator: In situations where a fume hood is not available or if engineering controls are insufficient to keep exposure below safe limits, a NIOSH-approved respirator is required. A fit-tested N95 or N100 particulate respirator is suitable for protection against dust.[2][4]
PPE Selection Summary
For quick reference, the table below summarizes the required PPE based on the handling task.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles | Nitrile or neoprene gloves, Lab coat | Required: Chemical fume hood. If unavailable, a fit-tested N95/N100 respirator is mandatory. |
| Preparing Solutions | Chemical safety goggles & Face shield | Nitrile or neoprene gloves, Lab coat | Required: Chemical fume hood |
| General Laboratory Use (Solution) | Chemical safety goggles | Nitrile or neoprene gloves, Lab coat | Use in a well-ventilated area. |
Experimental Workflow: PPE Decision Logic
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE before beginning any task with this compound.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans
Adherence to strict operational protocols is critical for safety and data integrity.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Confirm that an appropriate chemical spill kit and emergency eyewash/shower station are accessible.
-
Donning PPE: Put on all required PPE as determined by the workflow above. Ensure gloves are worn over the cuffs of the lab coat.[5]
-
Handling: Conduct all manipulations that may generate dust (e.g., weighing, transferring solids) inside a chemical fume hood.[2] Avoid any actions that could create dust clouds.
-
Post-Handling: After use, securely seal the container.[6]
-
Doffing and Cleaning: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items like gloves in the appropriate waste stream. Wash hands thoroughly with soap and water after removing gloves.[2] Contaminated reusable PPE, such as a lab coat, should be professionally laundered separately from personal clothing.[7]
Waste Disposal Plan
Improper disposal poses a risk to both personnel and the environment.
-
Waste Collection: Collect all waste material (including excess reagent and contaminated disposables like weigh paper and gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.[6][7] Do not mix with other waste streams.
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[6]
-
Disposal: Arrange for the disposal of the waste through a licensed chemical waste disposal company.[8] This is the safest and most compliant method. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
Emergency Procedures: A Validated Response
In the event of accidental exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs or persists, seek medical advice.[2][6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
By integrating these protocols into your daily laboratory operations, you foster an environment of safety and scientific excellence. This guide serves as a foundational document, but it is incumbent upon every researcher to remain vigilant and prioritize safety in all chemical handling procedures.
References
-
PubChem. This compound | C9H10O3 | CID 348692. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025-09-12). Personal Protective Equipment. [Link]
-
Alberta College of Pharmacy. (2019-10-30). Personal protective equipment in your pharmacy. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
PubChem. Ethyl Salicylate | C9H10O3 | CID 8365. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl salicylate, 99+%. [Link]
Sources
- 1. This compound | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pppmag.com [pppmag.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
